molecular formula C18H9NO5 B1196130 Hernandonine CAS No. 28314-78-5

Hernandonine

货号: B1196130
CAS 编号: 28314-78-5
分子量: 319.3 g/mol
InChI 键: QHFWZNALDDSHFJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hernandonine is an oxoaporphine alkaloid, naturally found in Hernandia nymphaeifolia , that is a promising multi-target compound for biomedical research. It has demonstrated significant antiviral activity against Dengue Virus (DENV) by inhibiting viral entry during the early stages of infection. Its mechanism of action involves disrupting cholesterol-rich lipid rafts on host cell membranes and downregulating cytoskeleton and endocytosis regulatory genes, thereby restricting pseudopodial movement necessary for viral entry . This antiviral effect has been validated in vitro and in a disease-relevant iPSC-derived cerebral organoid model . Beyond virology, this compound induces autophagic cell death in hepatocellular carcinoma (HCC) cells, inhibiting tumor growth both in vitro and in vivo. This anticancer activity is linked to the interplay of p53 and YAP signaling pathways, leading to DNA damage-associated p53 activation and subsequent autophagy-mediated apoptosis . Furthermore, recent computational studies have identified this compound as a potential inhibitor of the dual-specificity kinase CLK1 (CDC2-like kinase 1), a key regulator of tau phosphorylation in Alzheimer's disease, suggesting its potential as a lead compound for neurodegenerative disease research . With a molecular formula of C18H9NO5 and a molecular weight of 319.27 g/mol , this compound is offered for research purposes only. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

28314-78-5

分子式

C18H9NO5

分子量

319.3 g/mol

IUPAC 名称

4,6,19,21-tetraoxa-13-azahexacyclo[10.10.1.02,10.03,7.016,23.018,22]tricosa-1(23),2(10),3(7),8,12,14,16,18(22)-octaen-11-one

InChI

InChI=1S/C18H9NO5/c20-16-9-1-2-10-17(23-6-21-10)13(9)14-12-8(3-4-19-15(12)16)5-11-18(14)24-7-22-11/h1-5H,6-7H2

InChI 键

QHFWZNALDDSHFJ-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C3=C(C=C2)C(=O)C4=NC=CC5=CC6=C(C3=C54)OCO6

规范 SMILES

C1OC2=C(O1)C3=C(C=C2)C(=O)C4=NC=CC5=CC6=C(C3=C54)OCO6

其他CAS编号

28314-78-5

同义词

11H-(1,3)Benzodioxolo(6,5,4-de)-1,3-benzodioxolo(4,5-g)quinolin-11-one
11H-Bis(1,3)benzodioxolo(6,5,4-de:4',5'-g)quinolin-11-one
hernandonine

产品来源

United States

Foundational & Exploratory

Hernandonine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Chemical Structure, Properties, and Biological Activities of a Promising Oxoaporphine Alkaloid

Abstract

Hernandonine, a naturally occurring oxoaporphine alkaloid, has garnered significant interest within the scientific community for its diverse and potent biological activities. Isolated from various plant species, notably from the family Hernandiaceae, this compound has demonstrated promising antiviral and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical and spectroscopic properties, and known biological activities. Furthermore, it outlines detailed experimental protocols for its isolation and for the evaluation of its biological effects, and visualizes key pathways and workflows to support further research and development efforts.

Chemical Structure and Identification

This compound is a pentacyclic alkaloid characterized by an oxoaporphine core structure. Its systematic identification is established through a combination of nomenclature and chemical identifiers.

IdentifierValue
IUPAC Name 4,6,19,21-tetraoxa-13-azahexacyclo[10.10.1.0²,¹⁰.0³,⁷.0¹⁶,²³.0¹⁸,²²]tricosa-1(23),2(10),3(7),8,12,14,16,18(22)-octaen-11-one[1]
SMILES String C1OC2=C(O1)C3=C(C=C2)C(=O)C4=NC=CC5=CC6=C(C3=C54)OCO6[1]
InChI Key QHFWZNALDDSHFJ-UHFFFAOYSA-N[1]
Molecular Formula C₁₈H₉NO₅[1]
Molecular Weight 319.27 g/mol [1]
CAS Number 28314-78-5[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and application in research settings.

Physicochemical Properties

While experimentally determined data for some physicochemical properties of this compound are not extensively reported in publicly available literature, computational predictions provide valuable estimates.

PropertyValueSource
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
XLogP3 3.2PubChem (Computed)[1]
Spectroscopic Data
SpectroscopyExpected/Reported Data
UV-Vis Aporphine alkaloids typically exhibit characteristic absorption maxima in the ranges of 220-240 nm, 270-290 nm, and 300-320 nm.
Infrared (IR) Expected characteristic bands include those for C=O (ketone), C-O-C (ether), and aromatic C=C stretching vibrations.
¹H NMR The proton NMR spectrum is expected to show signals corresponding to aromatic protons, methylenedioxy protons, and other protons on the aporphine core.
¹³C NMR The carbon NMR spectrum will display signals for the carbonyl carbon, aromatic carbons, and carbons of the methylenedioxy groups.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns for the oxoaporphine skeleton.

Biological Activities and Mechanism of Action

This compound has been the subject of several studies investigating its pharmacological potential, revealing significant anti-inflammatory and antiviral activities.

Anti-inflammatory Activity

This compound has been shown to inhibit inflammatory responses in cellular models. Specifically, it has demonstrated inhibitory effects on the following processes:

  • Superoxide Anion Production: this compound inhibits the production of superoxide anions in fMLP/CB-stimulated neutrophils.[2][3]

  • Elastase Release: It also suppresses the release of elastase from neutrophils stimulated with fMLP/CB.[3]

  • Nitric Oxide (NO) Generation: The compound has been reported to inhibit the generation of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

The anti-inflammatory effects of this compound suggest its potential as a therapeutic agent for inflammatory conditions. The underlying mechanism may involve the modulation of key inflammatory signaling pathways.

anti_inflammatory_activity cluster_stimuli Inflammatory Stimuli cluster_cells Immune Cells cluster_this compound This compound cluster_responses Inflammatory Responses lps LPS macrophages Macrophages lps->macrophages fmlp_cb fMLP/CB neutrophils Neutrophils fmlp_cb->neutrophils no_production NO Production macrophages->no_production activates superoxide_production Superoxide Anion Production neutrophils->superoxide_production activates elastase_release Elastase Release neutrophils->elastase_release activates This compound This compound This compound->no_production inhibits This compound->superoxide_production inhibits This compound->elastase_release inhibits

Caption: this compound's anti-inflammatory mechanisms.

Antiviral Activity

This compound has been identified as an inhibitor of viral replication. Its antiviral properties have been primarily investigated against:

  • Human Immunodeficiency Virus (HIV-1): It has been shown to exhibit inhibitory activity against HIV-1 integrase, a crucial enzyme for viral replication.[1]

  • Dengue Virus (DENV): Studies have revealed that this compound can inhibit DENV infection. The proposed mechanism involves the disruption of cholesterol-rich lipid rafts on the host cell membrane, which are essential for viral entry.[4] This interference with the early stages of the viral life cycle highlights a potential host-targeted antiviral strategy.

antiviral_activity cluster_virus Dengue Virus (DENV) cluster_host Host Cell denv DENV lipid_rafts Cholesterol-rich Lipid Rafts denv->lipid_rafts binds to viral_entry Viral Entry lipid_rafts->viral_entry facilitates infection Infection viral_entry->infection leads to This compound This compound This compound->lipid_rafts disrupts isolation_workflow start Start: Dried and powdered root wood of H. nymphaeifolia extraction Extraction with Methanol (MeOH) at room temperature start->extraction concentration Concentration of MeOH extract under reduced pressure extraction->concentration partition Partitioning between CH₂Cl₂ and H₂O concentration->partition ch2cl2_fraction CH₂Cl₂-soluble fraction partition->ch2cl2_fraction h2o_fraction H₂O-soluble fraction (discard) partition->h2o_fraction silica_cc Silica Gel Column Chromatography (CC) (gradient elution) ch2cl2_fraction->silica_cc fraction_collection Collection of Fractions silica_cc->fraction_collection prep_tlc Preparative Thin-Layer Chromatography (TLC) of selected fractions fraction_collection->prep_tlc hernandonine_iso Isolation of this compound prep_tlc->hernandonine_iso

References

The Alkaloid Hernandonine: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hernandonine, an oxoaporphine alkaloid, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, with a primary focus on Hernandia nymphaeifolia. It offers a detailed, step-by-step protocol for its extraction, isolation, and purification. Furthermore, this document summarizes the known biological activities of this compound, including its antiviral and anti-inflammatory properties, and presents available quantitative and spectroscopic data. Visual diagrams of the isolation workflow and a conceptual model of its antiviral mechanism are provided to facilitate a comprehensive understanding of this promising natural compound.

Natural Sources of this compound

This compound is a naturally occurring oxoaporphine alkaloid that has been identified in several plant species. The primary and most well-documented source of this compound is from the family Hernandiaceae.

  • Hernandia nymphaeifolia : The root wood, trunk bark, and fruit of Hernandia nymphaeifolia (also known as sea hearse or lantern tree) are rich sources of this compound and related aporphine alkaloids.[1][2][3][4]

  • Hernandia ovigera and Hernandia sonora : These species are also reported to contain this compound.[5]

  • Lindera chunii : This plant from the Lauraceae family has been identified as another natural source of this compound.[5]

Experimental Protocols: Isolation of this compound from Hernandia nymphaeifolia

The following protocol is a detailed methodology for the isolation and purification of this compound from the root wood of Hernandia nymphaeifolia, based on established laboratory procedures.[1]

Plant Material and Extraction
  • Preparation : 5.1 kg of dried root wood from H. nymphaeifolia is sliced into smaller pieces to increase the surface area for extraction.

  • Methanol Extraction : The sliced root wood is subjected to extraction three times with 40 L of methanol (MeOH) for three days at room temperature.

  • Concentration : The combined methanol extract is concentrated under reduced pressure at 35 °C to yield a residue of 386 g.

Solvent Partitioning
  • Liquid-Liquid Extraction : The crude residue (386 g) is partitioned between dichloromethane (CH₂Cl₂) and water (H₂O) in a 1:1 ratio.

  • Fractionation : This partitioning yields a CH₂Cl₂-soluble fraction (Fraction A; 87 g), which contains the alkaloids of interest.

Chromatographic Purification

The purification of this compound from Fraction A involves a multi-step chromatographic process:

  • Initial Column Chromatography (CC) :

    • Stationary Phase : 3.9 kg of silica gel (70–230 mesh).

    • Mobile Phase : A gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH).

    • Outcome : This step results in 12 fractions (A1–A12).

  • Secondary Column Chromatography (CC) of Fraction A3 :

    • Stationary Phase : 340 g of silica gel (230–400 mesh).

    • Mobile Phase : A gradient of dichloromethane (CH₂Cl₂) and acetone (30:1 to 0:1).

    • Outcome : Produces 11 sub-fractions (A3-1–A3-11).

  • Medium-Pressure Liquid Chromatography (MPLC) of a subsequent fraction (A8-2) :

    • Stationary Phase : Silica column.

    • Mobile Phase : A gradient of chloroform (CHCl₃) and methanol (MeOH) (7:1 to 0:1).

    • Outcome : This purification of fraction A8-2 (530 mg) yields six sub-fractions (A8-2-1–A8-2-6).

  • Preparative Thin-Layer Chromatography (TLC) :

    • Stationary Phase : Silica gel plates.

    • Mobile Phase : Dichloromethane (CH₂Cl₂) and acetone (6:1).

    • Procedure : Fraction A8-2-4 (83 mg) is subjected to preparative TLC for the final isolation of this compound.

    • Yield : 8.2 mg of pure this compound is obtained.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₈H₉NO₅[5]
Molecular Weight319.3 g/mol [5]
AppearanceYellow amorphous solid[6]

Table 2: Spectroscopic Data of an Oxoaporphine Alkaloid (O-methylmoschatoline) for Reference

Spectroscopic MethodCharacteristic PeaksReference
UV Spectrumλmax 251 and 315 (sh) nm[6]
IR Spectrumνmax 1642 cm⁻¹ (conjugated carbonyl group)[6]

Table 3: Biological Activity of this compound

ActivityAssayResult (IC₅₀)Reference
Anti-inflammatorySuperoxide anion production inhibition≤5.72 µg/mL[1]
Anti-inflammatoryElastase release inhibition>5.72 µg/mL[1]
Cytotoxic ActivityP-388, KB16, A549, or HT-29 cell linesED₅₀ < 1 µg/mL[3]

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the isolation of this compound from Hernandia nymphaeifolia.

G Start Dried Root Wood of Hernandia nymphaeifolia (5.1 kg) Extraction Methanol Extraction (3x, 40L) Start->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Residue Crude Residue (386 g) Concentration->Residue Partition Partitioning (CH2Cl2:H2O, 1:1) Residue->Partition FractionA CH2Cl2-Soluble Fraction A (87 g) Partition->FractionA CC1 Column Chromatography (Silica gel, CH2Cl2/MeOH gradient) FractionA->CC1 Fractions1_12 12 Fractions (A1-A12) CC1->Fractions1_12 MPLC MPLC of Fraction A8-2 (530 mg) (Silica, CHCl3/MeOH gradient) Fractions1_12->MPLC ...further purification steps... Subfractions 6 Sub-fractions (A8-2-1 to A8-2-6) MPLC->Subfractions PrepTLC Preparative TLC of Fraction A8-2-4 (83 mg) (Silica, CH2Cl2/acetone 6:1) Subfractions->PrepTLC This compound Pure this compound (8.2 mg) PrepTLC->this compound

Caption: Isolation workflow for this compound.

Conceptual Signaling Pathway: Anti-Dengue Virus Activity

This compound has been shown to inhibit Dengue virus (DENV) infection during the early stages.[4][7] Mechanistic studies suggest that its antiviral action involves the disruption of cholesterol-rich lipid rafts in the host cell membrane and interference with the cellular cytoskeleton, which are crucial for viral entry.[4][7]

G This compound This compound LipidRafts Cholesterol-Rich Lipid Rafts This compound->LipidRafts influences Cytoskeleton Cytoskeleton (Pseudopodial Movement) This compound->Cytoskeleton restrains block_entry1 X block_entry2 X DENV_Entry Dengue Virus (DENV) Entry LipidRafts->DENV_Entry Cytoskeleton->DENV_Entry Infection Viral Infection DENV_Entry->Infection block_entry1->DENV_Entry block_entry2->DENV_Entry

Caption: this compound's proposed antiviral mechanism.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential. The detailed isolation protocol provided in this guide offers a clear pathway for obtaining this compound for further research and development. The elucidation of its biological activities, particularly its antiviral and anti-inflammatory effects, opens avenues for novel drug discovery. Further investigation into its mechanism of action and preclinical and clinical studies are warranted to fully explore the therapeutic applications of this compound.

References

The Multifaceted Mechanisms of Action of Hernandonine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hernandonine, a naturally occurring oxoaporphine alkaloid, has demonstrated a compelling range of pharmacological activities, positioning it as a molecule of significant interest for therapeutic development. This technical guide provides an in-depth exploration of the known mechanisms of action of this compound, focusing on its anticancer, antiviral, and anti-inflammatory properties. This document synthesizes available preclinical data, details relevant experimental methodologies, and visually represents the key signaling pathways implicated in its activity. While the qualitative effects of this compound are increasingly understood, this guide also highlights the current gaps in quantitative data, offering a transparent overview for future research and development endeavors.

Anticancer Activity: Induction of Autophagic Cell Death in Hepatocellular Carcinoma

This compound has been identified as a potent agent against hepatocellular carcinoma (HCC), where it mediates its anticancer effects through the induction of autophagic cell death. This process is intricately linked to the modulation of the p53 and Yes-associated protein (YAP) signaling pathways[1].

Core Mechanism

In HCC cells, this compound treatment leads to an upregulation of genes associated with the p53 and Hippo signaling pathways. The activation of the tumor suppressor p53 is a critical event in this compound-induced autophagy and subsequent cell death. Concurrently, the modulation of the Hippo pathway effector YAP plays a complex role; inhibition of YAP appears to sensitize HCC cells to this compound, thereby enhancing the induction of autophagy[1]. This dual regulation of p53 and YAP signaling underscores a sophisticated mechanism of action that shifts the cellular balance towards programmed cell death.

Signaling Pathway

The signaling cascade initiated by this compound in hepatocellular carcinoma cells converges on the activation of autophagy through the interplay of p53 and YAP.

This compound This compound HCC_Cell Hepatocellular Carcinoma Cell This compound->HCC_Cell Enters p53_pathway p53 Signaling Pathway HCC_Cell->p53_pathway Upregulates Hippo_pathway Hippo Signaling Pathway HCC_Cell->Hippo_pathway Upregulates Autophagy Autophagic Cell Death p53_pathway->Autophagy Induces YAP YAP Hippo_pathway->YAP Inhibits YAP->Autophagy Sensitizes cell to This compound-induced autophagy upon inhibition

This compound's anticancer signaling pathway in HCC.
Experimental Protocols

1.3.1. Cell Culture and Viability Assays

  • Cell Lines: Human hepatocellular carcinoma (e.g., Huh7, HepG2) and normal human hepatocyte cell lines.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assay (MTT): Cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours). MTT reagent is added, and after incubation, the formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm to determine cell viability.

1.3.2. Autophagy Detection

  • Western Blotting: Cells are treated with this compound, and protein lysates are collected. Expression levels of autophagy markers such as LC3-I/II, Beclin-1, and p62 are analyzed by Western blotting.

  • Immunofluorescence: Cells grown on coverslips are treated with this compound, fixed, and permeabilized. They are then incubated with primary antibodies against autophagy markers (e.g., LC3) followed by fluorescently labeled secondary antibodies. Cellular localization and puncta formation are observed using a fluorescence microscope.

1.3.3. RNA Sequencing and Analysis

  • Sample Preparation: HCC cells are treated with this compound or a vehicle control. Total RNA is extracted using a suitable kit (e.g., RNeasy Kit, Qiagen).

  • Sequencing: RNA quality is assessed, and libraries are prepared for next-generation sequencing (e.g., Illumina platform).

  • Data Analysis: Raw sequencing reads are processed, aligned to the human genome, and differential gene expression analysis is performed to identify upregulated and downregulated genes and pathways (e.g., p53 and Hippo signaling pathways).

Antiviral Activity: Inhibition of Dengue Virus Replication

This compound exhibits significant antiviral properties, particularly against the Dengue virus (DENV). Its mechanism of action is multifaceted, targeting the early stages of viral infection and demonstrating direct virucidal effects[1].

Core Mechanism

The anti-DENV activity of this compound is attributed to three primary actions:

  • Influence on Lipid Rafts: this compound impacts cholesterol-rich lipid rafts in the host cell membrane, which are crucial for the entry of DENV[1].

  • Cytoskeletal and Endocytosis Dysregulation: It restrains the pseudopodial movement of cells by downregulating the expression of genes that regulate the cytoskeleton and endocytosis, thereby inhibiting viral entry and trafficking[1].

  • Virucidal Activity: this compound has been shown to directly inactivate DENV particles[1].

Experimental Workflow

The evaluation of this compound's anti-DENV activity typically follows a multi-step experimental workflow.

cluster_invitro In Vitro Antiviral Assessment cluster_mechanism Mechanism of Action Studies Cell_Culture Cell Culture (e.g., Vero, Huh7) Hernandonine_Treatment This compound Treatment (Varying Concentrations) Cell_Culture->Hernandonine_Treatment DENV_Infection Dengue Virus Infection Hernandonine_Treatment->DENV_Infection Lipid_Raft_Analysis Lipid Raft Analysis Hernandonine_Treatment->Lipid_Raft_Analysis Gene_Expression Gene Expression Analysis (Cytoskeleton & Endocytosis) Hernandonine_Treatment->Gene_Expression Virucidal_Assay Direct Virucidal Assay Hernandonine_Treatment->Virucidal_Assay Plaque_Assay Plaque Reduction Assay DENV_Infection->Plaque_Assay EC50_Determination EC50 Determination Plaque_Assay->EC50_Determination

Experimental workflow for assessing anti-DENV activity.
Quantitative Data

ParameterVirusCell LineValueReference
EC50 Dengue Virus (DENV)Not SpecifiedData Not Available[1]

Note: While the antiviral activity of this compound against DENV has been established, specific EC50 values were not available in the reviewed literature.

Experimental Protocols

2.4.1. Plaque Reduction Assay

  • Cell Seeding: Susceptible cells (e.g., Vero or BHK-21) are seeded in 6-well or 12-well plates to form a confluent monolayer.

  • Treatment and Infection: The cell monolayer is treated with various concentrations of this compound for a specified time before or after infection with a known titer of DENV.

  • Overlay and Incubation: After viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) to restrict viral spread. Plates are incubated for several days to allow for plaque formation.

  • Staining and Quantification: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet). The number of plaques in treated wells is counted and compared to untreated controls to determine the percentage of inhibition.

2.4.2. Gene Expression Analysis (qRT-PCR)

  • Cell Treatment and RNA Extraction: Cells are treated with this compound and infected with DENV. Total RNA is extracted at different time points post-infection.

  • Reverse Transcription and qPCR: cDNA is synthesized from the extracted RNA. Quantitative PCR is performed using specific primers for cytoskeleton and endocytosis-related genes (e.g., RhoA, Rac1, Cdc42).

  • Analysis: The relative expression of target genes is calculated using the ΔΔCt method, with a housekeeping gene as an internal control.

Anti-inflammatory Activity: Inhibition of Neutrophil Activation

This compound has been shown to possess anti-inflammatory properties by inhibiting key functions of activated neutrophils.

Core Mechanism

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of:

  • Superoxide Anion (O₂⁻) Production: It reduces the generation of reactive oxygen species (ROS) in neutrophils stimulated by agents like N-formyl-methionyl-leucyl-phenylalanine (fMLP) in combination with cytochalasin B (CB).

  • Elastase Release: this compound also suppresses the release of the proteolytic enzyme elastase from stimulated neutrophils.

Quantitative Data
ParameterAssayStimulantValueReference
IC50 Superoxide Anion ProductionfMLP/CBData Not Available-

Note: Studies have shown that a mixture of compounds including this compound inhibits superoxide anion production with IC50 values ≤ 6.23 μg/mL. However, the specific IC50 for this compound alone was not reported in the available literature.

Experimental Protocols

3.3.1. Superoxide Anion Production Assay

  • Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of erythrocytes.

  • Assay Principle: The production of superoxide anion is measured by the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.

  • Procedure: Isolated neutrophils are pre-incubated with this compound at various concentrations. The cells are then stimulated with fMLP/CB in the presence of ferricytochrome c. The change in absorbance at 550 nm is measured over time using a spectrophotometer. The IC50 value is calculated from the dose-response curve.

Other Reported Activities: HIV-1 Integrase Inhibition

In addition to the mechanisms detailed above, this compound has been identified as an inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase[1].

Core Mechanism

HIV-1 integrase is a crucial enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. This process involves two key steps: 3'-processing and strand transfer. This compound's inhibitory activity likely targets one or both of these catalytic functions.

Quantitative Data
ParameterTargetValueReference
IC50 HIV-1 IntegraseData Not Available-
Experimental Protocols

4.3.1. HIV-1 Integrase 3'-Processing and Strand Transfer Assays

  • Enzyme and Substrates: Recombinant HIV-1 integrase and oligonucleotide substrates mimicking the viral DNA ends are used.

  • 3'-Processing Assay: The assay measures the cleavage of a dinucleotide from the 3' end of the substrate. This can be monitored using various methods, including gel electrophoresis of radiolabeled substrates or fluorescence-based assays.

  • Strand Transfer Assay: This assay measures the integration of the processed viral DNA substrate into a target DNA molecule. The products can be detected by gel electrophoresis or through ELISA-based formats.

  • Inhibition Studies: this compound is pre-incubated with the integrase enzyme before the addition of the DNA substrates. The reduction in product formation compared to a no-inhibitor control is used to determine the inhibitory activity and calculate the IC50 value.

Conclusion

This compound is a promising natural product with a diverse pharmacological profile. Its mechanisms of action against cancer, Dengue virus, and inflammation involve the modulation of key cellular signaling pathways and direct molecular interactions. The induction of autophagic cell death in HCC via the p53 and YAP pathways provides a solid foundation for its development as an anticancer agent. Its ability to interfere with the early stages of DENV infection highlights its potential as an antiviral therapeutic. Furthermore, its inhibitory effects on neutrophil activation underscore its anti-inflammatory properties.

While the qualitative aspects of this compound's activity are well-documented, a notable gap exists in the availability of specific quantitative data (IC50 and EC50 values). Future research should focus on elucidating these parameters to enable a more precise evaluation of its therapeutic potential and to guide further drug development efforts. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of this multifaceted natural compound.

References

The Putative Biosynthetic Pathway of Hernandonine in Hernandia nymphaeifolia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hernandonine, an oxoaporphine alkaloid found in Hernandia nymphaeifolia, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the discovery of novel derivatives. While the complete enzymatic pathway for this compound in H. nymphaeifolia has not been fully elucidated, a putative pathway can be constructed based on the well-established biosynthesis of related aporphine alkaloids. This technical guide outlines this proposed pathway, detailing the key enzymatic steps from primary metabolites to the core aporphine scaffold and subsequent tailoring reactions. Furthermore, it provides representative experimental protocols for key methodologies used in the study of alkaloid biosynthesis, including precursor feeding studies and enzyme assays. All quantitative data from analogous pathways are summarized, and the proposed biosynthetic pathway and experimental workflows are visualized using diagrams.

Introduction to Aporphine Alkaloid Biosynthesis

Aporphine alkaloids, including this compound, constitute a large and structurally diverse group of isoquinoline alkaloids. Their biosynthesis originates from the aromatic amino acid L-tyrosine. A central and recurring theme in the formation of these complex molecules is the intramolecular oxidative coupling of a benzylisoquinoline alkaloid precursor, (S)-reticuline, to form the characteristic tetracyclic aporphine core. This crucial step is typically catalyzed by cytochrome P450-dependent monooxygenases. Subsequent enzymatic modifications, such as hydroxylations, O-methylations, and the formation of methylenedioxy bridges, lead to the vast array of aporphine alkaloids observed in nature.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in Hernandia nymphaeifolia is proposed to proceed through the following key stages, starting from the central precursor, (S)-reticuline.

Stage 1: Formation of the Aporphine Scaffold from (S)-Reticuline

The initial and rate-limiting step in the formation of the aporphine core is the intramolecular phenol coupling of (S)-reticuline. This reaction is catalyzed by a specific type of cytochrome P450 enzyme, likely belonging to the CYP80 family, which has been implicated in aporphine alkaloid biosynthesis in other plant species. The reaction proceeds via a diradical mechanism to form corytuberine.

Stage 2: Tailoring Reactions to Form this compound

Following the formation of the initial aporphine scaffold, a series of tailoring reactions, including oxidations and the formation of methylenedioxy bridges, are necessary to arrive at the final structure of this compound. The precise order of these steps is yet to be determined experimentally in H. nymphaeifolia.

This compound Biosynthesis Pathway Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Decarboxylation 4-HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->4-HPAA Norcoclaurine Norcoclaurine Dopamine->Norcoclaurine 4-HPAA->Norcoclaurine N-Methylcoclaurine (S)-N-Methylcoclaurine Norcoclaurine->N-Methylcoclaurine O-Methylation Reticuline (S)-Reticuline N-Methylcoclaurine->Reticuline Hydroxylation & O-Methylation Corytuberine (S)-Corytuberine Reticuline->Corytuberine Intramolecular Phenol Coupling Intermediate1 Putative Intermediate (Oxidized Aporphine) Corytuberine->Intermediate1 Oxidation This compound This compound Intermediate1->this compound Methylenedioxy Bridge Formation Enzyme1 Tyrosine Decarboxylase (TYDC) Enzyme2 Norcoclaurine Synthase (NCS) Enzyme3 Norcoclaurine 6-O-Methyltransferase (6OMT) Enzyme4 Coclaurine N-Methyltransferase (CNMT) Enzyme5 N-Methylcoclaurine 3'-Hydroxylase (CYP80B1) Enzyme6 Reticuline Synthase (CYP80G2-like) Enzyme7 Oxidoreductases / Dioxygenases Precursor_Feeding_Workflow Start Start Administer Administer [14C]-Labeled Precursor to Plant Start->Administer Incubate Incubate Plant (e.g., 24-72h) Administer->Incubate Harvest Harvest and Homogenize Tissue Incubate->Harvest Extract Solvent Extraction of Alkaloids Harvest->Extract Analyze HPLC Analysis with Radioactivity Detector Extract->Analyze Quantify Quantify Radioactivity in this compound Peak Analyze->Quantify End End Quantify->End

A Technical Guide to the Pharmacokinetics and Bioavailability of Hernandonine: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide and proposed research framework. As of the date of this publication, there is a significant lack of publicly available scientific literature detailing the specific pharmacokinetics, bioavailability, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Hernandonine. The experimental protocols and data tables presented herein are therefore hypothetical and based on established methodologies for the pharmacokinetic analysis of natural products, particularly alkaloids.

Introduction

This compound is an oxoaporphine alkaloid that has been isolated from various plant species, including those from the Hernandia and Lindera genera. Preliminary research has identified this compound as a compound with potential therapeutic applications, notably as an inhibitor of HIV-1 integrase and exhibiting antiviral properties. Despite these promising biological activities, the progression of this compound as a potential therapeutic agent is hampered by the absence of critical pharmacokinetic and bioavailability data. Understanding how a compound is absorbed, distributed, metabolized, and excreted is fundamental to drug development, informing dosage, efficacy, and potential toxicity.

This technical guide is designed to address this knowledge gap by providing a comprehensive, albeit theoretical, framework for the investigation of this compound's pharmacokinetic profile. It offers detailed experimental protocols for both in vitro and in vivo studies, data presentation templates, and visualizations of experimental workflows and potential metabolic pathways. This document is intended to serve as a foundational resource for researchers initiating studies into the pharmacokinetics and bioavailability of this compound.

Proposed In Vitro ADME Studies

A suite of in vitro ADME assays is essential for the initial characterization of a drug candidate's pharmacokinetic properties. These assays provide early insights into potential liabilities and guide further development.

Experimental Protocols

2.1.1 Aqueous Solubility

  • Objective: To determine the thermodynamic solubility of this compound in aqueous media relevant to physiological conditions.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Add an excess amount of this compound to phosphate-buffered saline (PBS) at pH 7.4.

    • Shake the suspension at 37°C for 24 hours to ensure equilibrium.

    • Centrifuge the samples to pellet the undissolved compound.

    • Collect the supernatant, filter, and quantify the concentration of dissolved this compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

2.1.2 Membrane Permeability (Caco-2 Assay)

  • Objective: To assess the intestinal permeability of this compound and identify its potential for active transport or efflux.

  • Methodology:

    • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to form a differentiated monolayer.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • For apical to basolateral (A-B) permeability, add this compound to the apical chamber and collect samples from the basolateral chamber at specified time points.

    • For basolateral to apical (B-A) permeability, add this compound to the basolateral chamber and collect samples from the apical chamber.

    • Quantify the concentration of this compound in the collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

2.1.3 Metabolic Stability (Human Liver Microsomes)

  • Objective: To evaluate the intrinsic clearance of this compound by hepatic enzymes.

  • Methodology:

    • Incubate this compound with pooled human liver microsomes in the presence of NADPH (as a cofactor) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

    • Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

2.1.4 Plasma Protein Binding

  • Objective: To determine the extent to which this compound binds to plasma proteins.

  • Methodology:

    • Use rapid equilibrium dialysis (RED) devices.

    • Add this compound to plasma (human, rat, etc.) and place it in the sample chamber of the RED device.

    • Add buffer to the buffer chamber.

    • Incubate at 37°C until equilibrium is reached.

    • Determine the concentration of this compound in both the plasma and buffer chambers by LC-MS/MS.

    • Calculate the fraction unbound (fu).

Data Presentation: In Vitro ADME Profile of this compound
ParameterAssayResultInterpretation
Solubility Thermodynamic Solubility(µg/mL)High/Moderate/Low
Permeability Caco-2 Papp (A-B)(x 10⁻⁶ cm/s)High/Moderate/Low
Efflux RatioSubstrate for efflux transporters? (Yes/No)
Metabolism In Vitro Half-life (t½)(min)
Intrinsic Clearance (CLint)(µL/min/mg protein)High/Moderate/Low
Distribution Plasma Protein Binding (% Bound)(%)High/Moderate/Low

Visualization: In Vitro ADME Workflow

in_vitro_adme_workflow cluster_solubility Solubility Assessment cluster_permeability Permeability (Caco-2) cluster_metabolism Metabolic Stability (HLM) cluster_binding Plasma Protein Binding (RED) solubility_start This compound solubility_pbs Add to PBS (pH 7.4) solubility_start->solubility_pbs solubility_shake Shake at 37°C for 24h solubility_pbs->solubility_shake solubility_quantify Quantify by LC-MS/MS solubility_shake->solubility_quantify perm_start This compound perm_caco2 Apply to Caco-2 Monolayer perm_start->perm_caco2 perm_ab A -> B Transport perm_caco2->perm_ab perm_ba B -> A Transport perm_caco2->perm_ba perm_quantify Quantify by LC-MS/MS perm_ab->perm_quantify perm_ba->perm_quantify perm_papp Calculate Papp & Efflux Ratio perm_quantify->perm_papp metab_start This compound metab_hlm Incubate with HLM + NADPH metab_start->metab_hlm metab_sample Sample at time points metab_hlm->metab_sample metab_quantify Quantify by LC-MS/MS metab_sample->metab_quantify metab_clearance Calculate t½ & CLint metab_quantify->metab_clearance binding_start This compound binding_plasma Add to Plasma binding_start->binding_plasma binding_red Equilibrium Dialysis binding_plasma->binding_red binding_quantify Quantify by LC-MS/MS binding_red->binding_quantify binding_fu Calculate % Bound binding_quantify->binding_fu

Caption: Workflow for the in vitro ADME profiling of this compound.

Proposed In Vivo Pharmacokinetic and Bioavailability Studies

In vivo studies are critical for understanding the pharmacokinetic behavior of a compound in a whole organism.

Experimental Protocol
  • Objective: To determine the pharmacokinetic parameters and absolute bioavailability of this compound in a rodent model (e.g., Sprague-Dawley rats).

  • Methodology:

    • Animal Model: Use male Sprague-Dawley rats (n=5 per group), cannulated (jugular vein) for serial blood sampling.

    • Dose Formulation:

      • Intravenous (IV): Solubilize this compound in a vehicle suitable for injection (e.g., saline/DMSO/Tween 80).

      • Oral (PO): Suspend or dissolve this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Dosing:

      • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

      • PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg).

    • Blood Sampling: Collect blood samples (approx. 100 µL) from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Sample Processing: Centrifuge blood samples to obtain plasma. Store plasma at -80°C until analysis.

    • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.

    • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.

    • Bioavailability Calculation: Calculate absolute bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Presentation: Pharmacokinetic Parameters of this compound in Rats
ParameterUnitIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax ng/mL-(Mean ± SD)
Tmax h-(Mean ± SD)
AUC(0-t) ngh/mL(Mean ± SD)(Mean ± SD)
AUC(0-∞) ngh/mL(Mean ± SD)(Mean ± SD)
h(Mean ± SD)(Mean ± SD)
CL mL/h/kg(Mean ± SD)-
Vd L/kg(Mean ± SD)-
F% %-(Calculated Mean)

Visualization: In Vivo Pharmacokinetic Study Workflow

in_vivo_pk_workflow cluster_iv IV Dosing (1 mg/kg) cluster_po Oral Dosing (10 mg/kg) start Cannulated Rat Model (n=5/group) iv_dose IV Bolus Dose start->iv_dose po_dose Oral Gavage start->po_dose blood_sampling Serial Blood Sampling (0-24h) iv_dose->blood_sampling po_dose->blood_sampling sample_processing Plasma Separation & Storage blood_sampling->sample_processing bioanalysis LC-MS/MS Quantification sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis bioavailability Calculate Absolute Bioavailability (F%) pk_analysis->bioavailability metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism This compound This compound demethylated O-Demethylated Metabolite This compound->demethylated CYP450 hydroxylated Hydroxylated Metabolite This compound->hydroxylated CYP450 glucuronide Glucuronide Conjugate demethylated->glucuronide UGTs hydroxylated->glucuronide UGTs/SULTs sulfate Sulfate Conjugate hydroxylated->sulfate UGTs/SULTs excretion Excretion (Urine/Feces) glucuronide->excretion sulfate->excretion

Hernandonine: A Technical Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hernandonine, an oxoaporphine alkaloid with demonstrated antiviral properties, presents a promising avenue for therapeutic development.[1] A critical step in the preclinical evaluation of any drug candidate is the thorough characterization of its physicochemical properties, particularly solubility and stability. This technical guide provides a comprehensive overview of the methodologies required to conduct robust solubility and stability studies for this compound. While specific experimental data for this compound is limited in publicly available literature, this document outlines the established, industry-standard protocols that form the basis of such investigations. It is designed to equip researchers and drug development professionals with the necessary framework to generate high-quality, reproducible data essential for formulation development and regulatory submission. This guide includes detailed experimental protocols, data presentation tables, and visualizations of experimental workflows and the proposed signaling pathway of this compound's antiviral activity.

Physicochemical Properties of this compound

While experimental data is sparse, computational models provide some insight into the physicochemical properties of this compound. These properties, summarized in Table 1, suggest that this compound is a relatively complex, poorly soluble molecule.

Table 1: Computed Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₈H₉NO₅ PubChem[2]
Molecular Weight 319.3 g/mol PubChem[2]
XLogP3 3.2 PubChem[2]
Hydrogen Bond Donor Count 0 PubChem[2]
Hydrogen Bond Acceptor Count 5 PubChem[2]
Rotatable Bond Count 0 PubChem[2]
Exact Mass 319.04807239 Da PubChem[2]

| Polar Surface Area | 66.9 Ų | PubChem[2] |

Solubility Studies

The determination of a drug's solubility is fundamental to understanding its potential for oral absorption and bioavailability. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[3][4][5][6]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the steps to determine the equilibrium solubility of this compound in various solvents.

  • Preparation of Solvents: Prepare a range of pharmaceutically relevant solvents and buffers (e.g., water, 0.1 N HCl, phosphate buffered saline (PBS) at pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO)).

  • Addition of Excess Compound: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is necessary to ensure saturation.[4]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[3][5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, filter the supernatant through a suitable, non-adsorptive filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the saturated solution from the undissolved solid.[3]

  • Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Recording: Record the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent and temperature.

Data Presentation: this compound Solubility

The results of the solubility studies should be compiled in a clear and organized manner, as shown in the template in Table 2.

Table 2: Template for Recording this compound Solubility Data

Solvent Temperature (°C) Solubility (mg/mL) ± SD (n=3)
Water 25
0.1 N HCl 25
PBS (pH 7.4) 25
Ethanol 25
Methanol 25
DMSO 25
Water 37
0.1 N HCl 37

| PBS (pH 7.4) | 37 | |

G Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate in shaker bath (24-48h) A->B C Separate solid and liquid phases (Filter/Centrifuge) B->C D Quantify concentration in supernatant via HPLC C->D E Record solubility data D->E

Solubility Determination Workflow

Stability Studies

Stability testing is crucial for identifying the degradation pathways and intrinsic stability of a drug substance. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are a key component of this process.[7][8][9][10]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies expose the drug to stress conditions to accelerate its decomposition.[9][10][11][12]

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.[11]

    • Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at a controlled temperature (e.g., 60°C) for a defined period.[11]

    • Oxidation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[11]

    • Thermal Degradation: Expose a solid sample and a solution of the drug to dry heat (e.g., 80°C).[11]

    • Photostability: Expose a solid sample and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.

Data Presentation: Forced Degradation Conditions

The conditions used for the forced degradation studies should be documented as shown in Table 3.

Table 3: Summary of Forced Degradation Conditions for this compound

Stress Condition Reagent/Condition Temperature Duration
Acid Hydrolysis 0.1 N HCl 60°C Up to 24h
Base Hydrolysis 0.1 N NaOH 60°C Up to 24h
Oxidation 3% H₂O₂ Room Temp Up to 24h
Thermal (Dry) - 80°C Up to 72h

| Photolytic | ICH Q1B specified light | Room Temp | As per ICH |

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the drug in the presence of its degradation products, impurities, and excipients.[13][14]

Protocol for Method Development:

  • Column Selection: Screen various reversed-phase HPLC columns (e.g., C18, C8, Phenyl) to achieve optimal separation.

  • Mobile Phase Optimization: Evaluate different mobile phase compositions (e.g., mixtures of acetonitrile or methanol with buffered aqueous phases) and pH to resolve the parent drug peak from all degradation product peaks.

  • Detection Wavelength: Determine the optimal UV detection wavelength by analyzing the UV spectra of this compound and its degradation products.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by the ability to separate the main peak from all degradant peaks in the forced degradation samples.

Table 4: Example of a Stability-Indicating HPLC Method for this compound

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient e.g., 5% to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at a specified wavelength
Column Temperature 30°C

| Injection Volume | 10 µL |

G Forced Degradation & Method Development Workflow cluster_0 Forced Degradation cluster_1 Method Development A Expose this compound to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) B Collect Samples at Time Intervals A->B C Prepare Samples for Analysis B->C E Analyze Stressed Samples C->E D Develop HPLC Method (Column, Mobile Phase, etc.) D->E F Check for Peak Purity & Resolution E->F G Validate Method (ICH Q2) F->G

Forced Degradation & Method Development Workflow

Proposed Antiviral Signaling Pathway

This compound has been shown to inhibit the entry of dengue virus into host cells.[1][15][16] The proposed mechanism involves the disruption of several key cellular processes that the virus hijacks for its own entry.

Mechanistic studies suggest that this compound influences cholesterol-rich lipid rafts in the cell membrane.[1][15][16] These lipid rafts are crucial for the internalization of the dengue virus.[17][18][19][20] By affecting these microdomains, this compound may prevent the initial attachment and entry of the virus. Furthermore, this compound has been observed to restrain the pseudopodial movement of cells, which is likely due to the downregulation of genes or proteins that regulate the cytoskeleton and endocytosis.[1][15][16] The actin cytoskeleton plays a vital role in viral entry, providing the necessary structural support and forces for internalization.[21][22][23][24][25] By interfering with these pathways, this compound effectively creates a barrier to viral infection at a very early stage.

G Proposed Antiviral Mechanism of this compound cluster_0 Dengue Virus Entry Pathway DENV Dengue Virus Receptor Host Cell Receptor DENV->Receptor LipidRaft Lipid Raft Receptor->LipidRaft Cytoskeleton Actin Cytoskeleton Rearrangement LipidRaft->Cytoskeleton Endocytosis Clathrin-Mediated Endocytosis Infection Viral Replication Endocytosis->Infection Cytoskeleton->Endocytosis This compound This compound This compound->LipidRaft Disrupts This compound->Endocytosis Inhibits This compound->Cytoskeleton Inhibits

Proposed Antiviral Mechanism of this compound

Conclusion

This technical guide provides a foundational framework for conducting the essential solubility and stability studies of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reliable data, which is indispensable for advancing this compound through the drug development pipeline. The elucidation of its solubility profile will guide formulation strategies, while a thorough understanding of its stability and degradation pathways will ensure the development of a safe, effective, and stable final drug product. The proposed mechanism of action further underscores the potential of this compound as an antiviral agent and highlights the importance of these foundational physicochemical studies.

References

Spectroscopic Data Analysis of Hernandonine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hernandonine, an oxoaporphine alkaloid isolated from species such as Hernandia nymphaeifolia, has garnered interest for its potential biological activities. The structural elucidation and confirmation of such natural products are fundamentally reliant on a comprehensive analysis of their spectroscopic data. This technical guide provides a framework for the spectroscopic data analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a complete, publicly available, and fully assigned dataset for this compound could not be located in the conducted searches, this guide presents the expected data formats, detailed experimental protocols for data acquisition, and a discussion of the general principles of spectral interpretation for this class of compounds. Furthermore, a potential signaling pathway influenced by aporphine alkaloids is visualized to provide context for its biological evaluation.

Introduction

This compound is a member of the oxoaporphine class of alkaloids, characterized by a tetracyclic ring system. These compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological properties. Accurate and unambiguous structural characterization is a prerequisite for any further investigation into a compound's biological activity and mechanism of action. Spectroscopic techniques, particularly NMR and MS, are the cornerstones of this characterization process. This guide outlines the standard methodologies and data interpretation strategies applicable to the analysis of this compound.

Spectroscopic Data Presentation

A comprehensive spectroscopic analysis of this compound would yield a wealth of quantitative data. For clarity and comparative purposes, this data should be organized into structured tables. The following tables are presented as templates for the expected NMR and MS data for this compound, based on typical values for oxoaporphine alkaloids.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data for this compound (Example)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.20s-
H-47.80d5.5
H-58.90d5.5
H-87.50s-
H-119.10s-
1,2-OCH₂O-6.20s-
9,10-OCH₂O-6.40s-

Note: Data is hypothetical and based on characteristic values for the oxoaporphine skeleton.

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data for this compound (Example)

PositionChemical Shift (δ, ppm)
C-1145.0
C-1a125.0
C-2150.0
C-3110.0
C-3a130.0
C-4120.0
C-5148.0
C-6a155.0
C-7180.0
C-7a128.0
C-8108.0
C-9152.0
C-10149.0
C-11115.0
C-11a122.0
C-11b135.0
1,2-OCH₂O-102.0
9,10-OCH₂O-103.0

Note: Data is hypothetical and based on characteristic values for the oxoaporphine skeleton.

Table 3: Mass Spectrometry (MS) Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
ESI+320.0559100[M+H]⁺
ESI+292.060445[M+H-CO]⁺
ESI+264.065520[M+H-2CO]⁺

Note: The molecular ion [M+H]⁺ is calculated based on the molecular formula of this compound, C₁₈H₉NO₅. Fragmentation data is hypothetical.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD; 0.5-0.7 mL) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • 1D NMR Spectra:

    • ¹H NMR: The proton NMR spectrum is acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the hydrogen atoms in the molecule.

    • ¹³C NMR: The carbon-13 NMR spectrum is acquired to identify the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are typically run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure.

    • HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms (one-bond ¹H-¹³C correlations).

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the carbon skeleton and placing substituents.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The concentration is typically in the range of 1-10 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source is used.

  • Ionization Techniques:

    • Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and thermally labile molecules like alkaloids. It typically produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.

    • Electron Ionization (EI): This is a hard ionization technique that can provide valuable fragmentation information for structural elucidation, though it may not always show a molecular ion peak for complex molecules.

  • Data Acquisition:

    • Full Scan MS: The instrument is scanned over a wide m/z range to determine the accurate mass of the molecular ion, which allows for the determination of the molecular formula.

    • Tandem MS (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern. This pattern provides information about the different structural motifs within the molecule.

Mandatory Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Structure Elucidation This compound This compound (Isolated Compound) NMR_Sample Dissolve in Deuterated Solvent This compound->NMR_Sample MS_Sample Dilute in Suitable Solvent This compound->MS_Sample NMR_Acquisition 1D NMR (¹H, ¹³C, DEPT) 2D NMR (COSY, HSQC, HMBC) NMR_Sample->NMR_Acquisition NMR_Data NMR Spectra NMR_Acquisition->NMR_Data Analysis Spectral Interpretation (Chemical Shifts, Couplings, Fragmentations) NMR_Data->Analysis MS_Acquisition HR-MS (e.g., ESI-QTOF) MS/MS MS_Sample->MS_Acquisition MS_Data Mass Spectrum MS_Acquisition->MS_Data MS_Data->Analysis Structure Structure Confirmation of this compound Analysis->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Potential Signaling Pathway Modulated by Aporphine Alkaloids

Aporphine_Alkaloid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 MAPK MAPK (p38, ERK) MyD88->MAPK IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylation (leads to degradation) NFkB_inactive NF-κB IkB->NFkB_inactive Inhibition NFkB_active NF-κB NFkB_inactive->NFkB_active Translocation DNA DNA NFkB_active->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription This compound This compound (Aporphine Alkaloid) This compound->TLR2 Inhibition

Caption: Potential TLR2/MyD88/NF-κB signaling pathway modulation.

Conclusion

The structural elucidation of natural products like this compound is a critical step in the drug discovery pipeline. This guide has outlined the essential spectroscopic techniques and experimental protocols required for this purpose. While a complete and verified public dataset for this compound remains to be consolidated, the provided templates and methodologies offer a robust framework for researchers to acquire and analyze the necessary data. The visualization of a potential signaling pathway further underscores the importance of structural confirmation for subsequent biological and pharmacological investigations. It is anticipated that as research on this compound and related aporphine alkaloids continues, a comprehensive public repository of their spectroscopic data will become available, further aiding in the exploration of their therapeutic potential.

In Silico Modeling of Hernandonine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hernandonine, an oxoaporphine alkaloid, has demonstrated notable bioactivities, including inhibitory effects against Human Immunodeficiency Virus Type 1 (HIV-1) integrase and Dengue Virus (DENV). This technical guide provides an in-depth overview of the in silico modeling of this compound's bioactivity, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows. The aim is to furnish researchers and drug development professionals with a comprehensive resource to facilitate further investigation and computational analysis of this promising natural compound.

Introduction

This compound is a natural product that has been identified as an inhibitor of HIV-1 integrase and also shows notable antiviral properties against the Dengue virus.[1] In silico modeling plays a crucial role in understanding the mechanisms of action of such natural compounds, predicting their pharmacokinetic properties, and guiding further drug development efforts. This guide explores the known bioactivities of this compound, presents a framework for its in silico analysis, and provides detailed experimental methodologies for a deeper understanding of its biological effects.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the bioactivity of this compound against its known molecular targets.

TargetBioactivityValueReference
HIV-1 IntegraseIC5016.3 µM[2]

In Silico Modeling Workflow

The in silico analysis of a natural product like this compound typically follows a structured workflow designed to predict its druglikeness, identify potential molecular targets, and understand its mechanism of action. This process is crucial for prioritizing compounds for further experimental validation.

In_Silico_Workflow cluster_0 Data Acquisition & Preparation cluster_1 Virtual Screening & Docking cluster_2 ADMET Prediction cluster_3 Analysis & Validation Compound_Structure This compound Structure (SMILES/SDF) Molecular_Docking Molecular Docking Compound_Structure->Molecular_Docking ADMET_Properties ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Compound_Structure->ADMET_Properties Target_Selection Known/Predicted Targets Target_Selection->Molecular_Docking Binding_Affinity Binding Affinity Calculation Molecular_Docking->Binding_Affinity Data_Analysis Data Analysis & Hit Prioritization Binding_Affinity->Data_Analysis ADMET_Properties->Data_Analysis Experimental_Validation Experimental Validation Data_Analysis->Experimental_Validation

A generalized workflow for the in silico analysis of natural products.

Signaling Pathways and Mechanisms of Action

Inhibition of HIV-1 Integrase

This compound inhibits the activity of HIV-1 integrase, an enzyme essential for the integration of viral DNA into the host genome. This inhibition is a key mechanism of its anti-HIV activity.

HIV_Integrase_Inhibition This compound This compound HIV1_Integrase HIV-1 Integrase This compound->HIV1_Integrase Inhibits Viral_DNA_Integration Viral DNA Integration into Host Genome HIV1_Integrase->Viral_DNA_Integration Catalyzes HIV_Replication HIV Replication Viral_DNA_Integration->HIV_Replication Leads to

Mechanism of HIV-1 replication inhibition by this compound.

Anti-Dengue Virus Activity

This compound exhibits its anti-Dengue virus properties by influencing cholesterol-rich lipid rafts in the host cell membrane. This disruption is thought to interfere with the early stages of viral infection, including entry. Furthermore, it has been observed to restrain the pseudopodial movement of cells, potentially through the downregulation of genes involved in cytoskeleton and endocytosis regulation.[1]

Dengue_Virus_Inhibition cluster_0 Host Cell Membrane cluster_1 Cellular Processes This compound This compound Lipid_Rafts Cholesterol-rich Lipid Rafts This compound->Lipid_Rafts Influences Cytoskeleton_Endocytosis Cytoskeleton & Endocytosis Regulatory Genes This compound->Cytoskeleton_Endocytosis Downregulates (potential) Pseudopodial_Movement Pseudopodial Movement This compound->Pseudopodial_Movement Restrains DENV_Entry DENV Entry Lipid_Rafts->DENV_Entry Mediates Cytoskeleton_Endocytosis->Pseudopodial_Movement Regulates

Proposed mechanisms of anti-Dengue virus activity of this compound.

Experimental Protocols

HIV-1 Integrase Inhibition Assay

This protocol outlines a biochemical assay to determine the inhibitory activity of this compound against HIV-1 integrase.

Objective: To quantify the IC50 value of this compound for HIV-1 integrase activity.

Materials:

  • Purified recombinant HIV-1 integrase

  • Oligonucleotide substrates mimicking the viral DNA ends

  • Assay buffer (e.g., containing MnCl2 or MgCl2)

  • This compound stock solution

  • 96-well plates

  • Detection system (e.g., fluorescence or radioactivity-based)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the assay buffer, HIV-1 integrase, and the oligonucleotide substrate.

  • Compound Addition: Add serial dilutions of this compound to the wells of the 96-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Initiation of Reaction: Add the reaction mixture to the wells to start the integration reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes) to allow for the integration reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of integrated product using a suitable detection method.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the integrase activity, using non-linear regression analysis.

Dengue Virus Plaque Reduction Neutralization Test (PRNT)

This protocol describes a cell-based assay to evaluate the antiviral activity of this compound against the Dengue virus.

Objective: To determine the concentration of this compound required to reduce the number of DENV plaques by 50% (EC50).

Materials:

  • Vero cells (or other susceptible cell line)

  • Dengue virus stock

  • This compound stock solution

  • Cell culture medium

  • Overlay medium (e.g., containing carboxymethylcellulose or agar)

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed Vero cells in plates and grow to a confluent monolayer.

  • Virus-Compound Incubation: Prepare serial dilutions of this compound and mix with a fixed amount of Dengue virus. Incubate this mixture at 37°C for 1 hour to allow the compound to interact with the virus.

  • Infection: Remove the culture medium from the cell monolayers and infect with the virus-hernandonine mixtures. Include a virus-only control.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Overlay: After adsorption, remove the inoculum and add the overlay medium. This restricts the spread of the virus, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for several days (typically 5-7 days) at 37°C to allow for plaque formation.

  • Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the this compound concentration.

In Silico ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in early-stage drug discovery. For alkaloids like this compound, several in silico tools can be employed to estimate these parameters.

Key ADMET Parameters for Consideration:

  • Absorption:

    • Human Intestinal Absorption (HIA): Prediction of the extent of absorption from the gastrointestinal tract.

    • Caco-2 Permeability: An in vitro model for predicting intestinal permeability.

    • P-glycoprotein (P-gp) Substrate/Inhibitor: Prediction of interaction with the P-gp efflux pump, which can limit drug absorption.

  • Distribution:

    • Blood-Brain Barrier (BBB) Penetration: Prediction of the ability to cross the BBB, which is crucial for CNS-acting drugs.

    • Plasma Protein Binding (PPB): Estimation of the extent to which the compound binds to plasma proteins, affecting its free concentration.

  • Metabolism:

    • Cytochrome P450 (CYP) Inhibition/Substrate: Prediction of interactions with major CYP enzymes (e.g., CYP3A4, CYP2D6), which are key for drug metabolism and potential drug-drug interactions.

  • Excretion:

    • Renal Organic Cation Transporter (OCT2) Substrate: Prediction of interaction with transporters involved in renal excretion.

  • Toxicity:

    • AMES Mutagenicity: Prediction of the potential to cause DNA mutations.

    • hERG Inhibition: Prediction of the potential to block the hERG potassium channel, which can lead to cardiotoxicity.

    • Hepatotoxicity: Prediction of the potential to cause liver damage.

Various online platforms and software packages (e.g., SwissADME, admetSAR, pkCSM) can be utilized to generate these predictions based on the chemical structure of this compound.

Conclusion

This compound presents a compelling case for further investigation as a potential therapeutic agent, with established activity against HIV-1 integrase and promising antiviral effects against the Dengue virus. The in silico modeling approaches and experimental protocols detailed in this guide provide a robust framework for researchers to build upon. Future in silico studies could focus on molecular dynamics simulations to understand the stability of the this compound-target interactions and the development of pharmacophore models for the discovery of novel analogs with enhanced potency and improved ADMET profiles. The integration of computational and experimental data will be pivotal in advancing our understanding of this compound's therapeutic potential.

References

Hernandonine Alkaloid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Discovery, History, Chemical Properties, and Biological Activities of a Promising Oxoaporphine Alkaloid.

Introduction

Hernandonine is a naturally occurring oxoaporphine alkaloid that has garnered significant attention in the scientific community for its potential therapeutic applications. First identified in the mid-20th century, this complex heterocyclic compound has been the subject of research exploring its antiviral and other biological activities. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, and biological properties of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers, scientists, and drug development professionals.

Discovery and History

The initial discovery of this compound is credited to a team of Japanese researchers, Kunitomo J., Miyoshi Y., and Yuge E., who first reported its isolation in 1969 from Hernandia ovigera, a plant species native to Japan. Their findings were published in the journal Yakugaku Zasshi. Subsequent studies have also identified this compound in other plant species, including Lindera chunii and Hernandia nymphaeifolia.[1]

The structural elucidation of this compound was achieved through spectroscopic methods, which are now standard in the characterization of natural products. These early investigations laid the groundwork for future research into the chemical and biological properties of this alkaloid.

Chemical Properties and Structure Elucidation

This compound possesses the chemical formula C₁₈H₉NO₅ and has a molecular weight of 319.27 g/mol .[1] It belongs to the oxoaporphine class of alkaloids, characterized by a tetracyclic isoquinoline core with a ketone group. The structure of this compound was determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data

The structural assignment of this compound is supported by the following spectroscopic data:

Table 1: Spectroscopic Data for this compound

Technique Observed Data
¹H NMR Data not yet available in the searched literature.
¹³C NMR Data not yet available in the searched literature.
Mass Spec. Molecular Ion (M+) peak consistent with C₁₈H₉NO₅
Infrared Characteristic absorptions for a conjugated ketone, aromatic rings, and methylenedioxy groups.

Experimental Protocols

Isolation of this compound from Hernandia ovigera

While the original detailed protocol from the 1969 publication is not fully accessible, a general procedure for the isolation of oxoaporphine alkaloids from plant material can be described as follows. This protocol is based on common phytochemical extraction and purification techniques.

G plant_material Dried and Powdered Plant Material (e.g., Hernandia ovigera) extraction Maceration or Soxhlet Extraction with an organic solvent (e.g., Methanol or Ethanol) plant_material->extraction filtration Filtration and Concentration (in vacuo) extraction->filtration crude_extract Crude Alkaloid Extract filtration->crude_extract acid_base Acid-Base Partitioning (e.g., 5% HCl and Chloroform) crude_extract->acid_base alkaloid_fraction Crude Alkaloid Fraction acid_base->alkaloid_fraction chromatography Column Chromatography (Silica Gel or Alumina) alkaloid_fraction->chromatography fractions Eluted Fractions chromatography->fractions tlc Thin Layer Chromatography (TLC) Analysis of Fractions fractions->tlc pure_this compound Pure this compound tlc->pure_this compound

Figure 1. General workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, using either maceration or a Soxhlet apparatus.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is then subjected to an acid-base partitioning process to separate the alkaloids from other plant constituents. This typically involves dissolving the extract in an acidic solution (e.g., 5% hydrochloric acid) and then extracting with an immiscible organic solvent (e.g., chloroform). The alkaloids remain in the acidic aqueous layer.

  • Basification and Extraction: The acidic aqueous layer is then basified (e.g., with ammonia) to a pH of 9-10, and the liberated free alkaloids are extracted with an organic solvent like chloroform or dichloromethane.

  • Chromatographic Purification: The resulting crude alkaloid fraction is then subjected to column chromatography on silica gel or alumina. The column is eluted with a gradient of solvents of increasing polarity.

  • Fraction Analysis and Isolation: The collected fractions are analyzed by Thin Layer Chromatography (TLC), and those containing this compound are combined and further purified by recrystallization or preparative TLC to yield the pure compound.

Total Synthesis

To date, a specific total synthesis for this compound has not been reported in the readily available scientific literature. However, several successful total syntheses of other oxoaporphine alkaloids have been developed. These synthetic strategies generally involve the construction of the core tetracyclic ring system through methods such as the Bischler-Napieralski reaction, Pictet-Spengler reaction, or palladium-catalyzed cross-coupling reactions, followed by oxidation to introduce the ketone functionality. A general retrosynthetic approach is outlined below.

G This compound This compound (Target Molecule) aporphine Aporphine Precursor This compound->aporphine Oxidation isoquinoline Substituted Isoquinoline aporphine->isoquinoline Intramolecular Cyclization phenethylamine Substituted Phenethylamine isoquinoline->phenethylamine Bischler-Napieralski or Pictet-Spengler Reaction aldehyde Substituted Phenylacetaldehyde isoquinoline->aldehyde Alternative route building_blocks Simple Aromatic Building Blocks phenethylamine->building_blocks aldehyde->building_blocks

Figure 2. General retrosynthetic analysis for oxoaporphine alkaloids.

Biological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities, with its antiviral properties being the most extensively studied.

Antiviral Activity

Anti-HIV-1 Integrase Activity: this compound has been shown to inhibit the activity of HIV-1 integrase, a crucial enzyme for the replication of the human immunodeficiency virus. In one study, this compound exhibited an IC₅₀ value of 16.3 µM against HIV-1 integrase.[2]

Anti-Dengue Virus (DENV) Activity: More recent research has highlighted the potential of this compound as an anti-dengue virus agent.[3] Studies have shown that it can inhibit DENV infection in the early stages.[3] The proposed mechanism of action involves the disruption of cholesterol-rich lipid rafts on the host cell membrane, which are essential for viral entry.[3] This disruption is thought to interfere with the virus's ability to attach to and enter the host cell.

G cluster_cell Host Cell lipid_raft Lipid Raft endocytosis Endocytosis lipid_raft->endocytosis Mediates viral_replication Viral Replication endocytosis->viral_replication Leads to DENV Dengue Virus DENV->lipid_raft Binds to This compound This compound This compound->lipid_raft Disrupts

Figure 3. Proposed mechanism of this compound's anti-Dengue virus activity.
Other Biological Activities

Preliminary studies have also suggested that this compound and related oxoaporphine alkaloids may possess other biological activities, including anti-inflammatory and cytotoxic effects. However, further research is needed to fully elucidate these properties.

Table 2: Summary of Reported Biological Activities of this compound

Activity Target Quantitative Data (IC₅₀) Reference
Anti-HIV-1 IntegraseHIV-1 Integrase16.3 µM[2]
Anti-Dengue VirusViral Entry (Lipid Rafts)Data not yet available[3]

Conclusion and Future Perspectives

This compound is a fascinating natural product with demonstrated biological activities, particularly in the antiviral arena. Its unique oxoaporphine structure presents both a challenge and an opportunity for synthetic chemists. While its discovery dates back several decades, the full therapeutic potential of this compound is still being explored.

Future research should focus on several key areas:

  • Total Synthesis: The development of an efficient and stereoselective total synthesis of this compound would provide a reliable source of the compound for further biological evaluation and the synthesis of novel analogs.

  • Mechanism of Action: A more detailed understanding of the molecular mechanisms underlying its antiviral and other biological activities is crucial for its development as a therapeutic agent.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological testing of this compound analogs will help to identify the key structural features responsible for its activity and could lead to the development of more potent and selective compounds.

References

An In-depth Technical Guide to the In Vitro Toxicological Profile of Hernandonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the in vitro toxicological and bioactivity profile of Hernandonine, a natural aporphine alkaloid. The primary focus of existing research lies in its potent anticancer and antiviral activities, with cytotoxicity directed against tumor cells and virus-infected cells. Data on its effects on normal, non-cancerous cell lines is limited.

Executive Summary

This compound, an alkaloid derived from Hernandia nymphaeifolia, has demonstrated significant biological activity in vitro. It exhibits selective cytotoxicity against hepatocellular carcinoma (HCC) cells by inducing autophagic cell death and DNA damage.[1] This mechanism is intricately linked to the modulation of the p53 and Hippo signaling pathways.[1] While specific ED50 values for this compound against a broad panel of cancer cells are not detailed in readily available literature, related aporphine alkaloids show significant cytotoxicity with ED50 values below 1 µg/mL against cell lines such as P-388, KB16, A549, and HT-29.[2] Furthermore, this compound possesses antiviral properties, notably against the Dengue virus, by interfering with viral entry through cholesterol-rich lipid rafts.[3] This document synthesizes the available quantitative data, details the experimental methodologies used in these key studies, and visualizes the known mechanisms of action.

Cytotoxicity Data

The primary cytotoxic effects of this compound have been documented in the context of cancer therapeutics. One study highlighted its ability to suppress the proliferation of several solid tumor cell lines while reportedly not affecting normal human cell lines, though specific data for the latter was not provided.[1]

Table 1: Summary of this compound In Vitro Cytotoxicity against Hepatocellular Carcinoma (HCC)
Cell Line(s)EffectPotency (IC50/ED50)Key ObservationReference
Hepatocellular Carcinoma (HCC)Growth InhibitionNot specified in abstractInduced autophagic cell death and DNA damage[1]

Note: Specific quantitative values such as IC50 are not available in the cited abstracts. Access to full-text articles would be required for more granular data.

Genotoxicity Profile

This compound has been shown to elicit DNA damage in hepatocellular carcinoma cells as part of its anticancer mechanism.[1] However, comprehensive genotoxicity studies using standard assays like the Ames test (for mutagenicity) or comet assays on non-cancerous cell lines have not been reported in the available literature. The observed DNA damage in cancer cells is likely a downstream effect of the induced cell death pathways.

Experimental Protocols

The following are detailed methodologies representative of the experiments conducted to ascertain the in vitro toxicological profile of this compound.

Cell Viability and Cytotoxicity Assay (e.g., MTT Assay)

This protocol is foundational for assessing the cytotoxic effects of a compound on a cell line.

  • Cell Seeding: Cancer cells (e.g., HCC cell lines) are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: A stock solution of this compound is diluted to various concentrations in the complete culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the different concentrations of this compound is added. A vehicle control (e.g., DMSO) and a negative control (medium only) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Autophagy Detection (e.g., Acridine Orange Staining)

This method is used to visualize the acidic vesicular organelles that are characteristic of autophagy.

  • Cell Culture and Treatment: Cells are grown on glass coverslips in a 6-well plate and treated with this compound at a predetermined concentration (e.g., its IC50 value) for 24-48 hours.

  • Staining: The cells are washed with phosphate-buffered saline (PBS) and then stained with Acridine Orange (1 µg/mL in PBS) for 15 minutes at 37°C.

  • Washing and Visualization: The cells are washed again with PBS to remove excess stain. The coverslips are mounted on glass slides.

  • Microscopy: The cells are immediately observed under a fluorescence microscope. The cytoplasm and nucleus of normal cells fluoresce bright green, while acidic vesicular organelles (autophagosomes) appear as bright red or orange-red dots. The intensity of red fluorescence indicates the level of autophagy.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins (e.g., p53, YAP) to elucidate the mechanism of action.

  • Protein Extraction: After treatment with this compound, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p53, anti-YAP, anti-LC3B, anti-β-actin).

  • Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. β-actin is typically used as a loading control to ensure equal protein loading.

Visualizations: Signaling Pathways and Workflows

This compound-Induced Autophagic Cell Death in HCC

The following diagram illustrates the proposed signaling pathway by which this compound induces autophagic cell death in hepatocellular carcinoma cells. This compound treatment leads to DNA damage, which upregulates p53. Concurrently, it impacts the Hippo signaling pathway, which involves the transcriptional coactivator YAP. The interplay between activated p53 and inhibited YAP signaling converges to promote autophagy, leading to cell death.

Hernandonine_Mechanism cluster_cell Hepatocellular Carcinoma Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage induces Hippo Hippo Pathway Genes This compound->Hippo upregulates p53 p53 Autophagy_Genes Autophagy-related Gene Expression p53->Autophagy_Genes promotes YAP YAP YAP->Autophagy_Genes suppresses DNA_Damage->p53 activates Hippo->YAP inhibits Autophagy Autophagy Induction (Autophagosome Formation) Autophagy_Genes->Autophagy Cell_Death Autophagic Cell Death Autophagy->Cell_Death Cytotoxicity_Workflow A 1. Cell Line Selection (e.g., HCC, Normal Fibroblast) B 2. Cell Seeding (96-well plate) A->B D 4. Cell Treatment (24-72h Incubation) B->D C 3. Compound Preparation (Serial Dilutions of this compound) C->D E 5. Viability Assay (e.g., MTT, LDH) D->E F 6. Data Acquisition (Absorbance Reading) E->F G 7. Data Analysis (Dose-Response Curve Generation) F->G H 8. IC50 Determination G->H

References

Methodological & Application

Protocol for the Extraction of Hernandonine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

This document provides a comprehensive protocol for the extraction, isolation, and purification of hernandonine, an oxoaporphine alkaloid, from plant material, primarily targeting researchers, scientists, and professionals in drug development. This compound has been identified in various species of the Hernandia genus, notably in the root bark, root wood, and trunk bark of Hernandia nymphaeifolia.[1][2] The protocols outlined below are based on established methodologies for alkaloid extraction and specific purification techniques reported for this compound.

The general workflow involves an initial extraction using an organic solvent, followed by an acid-base liquid-liquid partitioning to selectively separate the alkaloids from other phytochemicals. Subsequent purification is achieved through chromatographic techniques, including column chromatography and preparative high-performance liquid chromatography (HPLC), to yield high-purity this compound.

Experimental Protocols

Protocol 1: Initial Extraction and Acid-Base Partitioning

This protocol describes the initial extraction of crude alkaloids from plant material using a standard acid-base extraction method. This technique leverages the basic nature of alkaloids to separate them from neutral and acidic compounds.

1. Plant Material Preparation:

  • Air-dry the plant material (e.g., root wood of Hernandia nymphaeifolia) at room temperature for several weeks.

  • Grind the dried material into a fine powder to increase the surface area for efficient extraction.

2. Methanolic Extraction:

  • Macerate the powdered plant material in methanol (MeOH) at a solid-to-solvent ratio of approximately 1:8 (w/v) (e.g., 5.1 kg of powder in 40 L of MeOH) for 72 hours at room temperature.[3]

  • Filter the mixture and repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.

  • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude methanolic extract.

3. Acid-Base Liquid-Liquid Partitioning:

  • Suspend the crude methanolic extract in a 2% aqueous hydrochloric acid (HCl) solution.

  • Partition the acidic solution with a non-polar solvent such as dichloromethane (CH₂Cl₂) or petroleum ether to remove fats, waxes, and other neutral impurities. Discard the organic layer.

  • Basify the aqueous acidic layer to a pH of 9-10 by the slow addition of ammonium hydroxide (NH₄OH).

  • Extract the alkaline solution multiple times with dichloromethane. The alkaloids in their free base form will partition into the organic layer.

  • Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

Protocol 2: Purification by Column Chromatography

This protocol details the separation of the crude alkaloid fraction using silica gel column chromatography.

1. Column Preparation:

  • Prepare a silica gel (60-120 mesh) slurry in the initial mobile phase.

  • Pack the slurry into a glass column of appropriate dimensions based on the amount of crude extract.

2. Sample Loading:

  • Adsorb the crude alkaloid extract onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the prepared column.

3. Elution:

  • Elute the column with a gradient of increasing polarity. A common solvent system for alkaloid separation is a mixture of chloroform (CHCl₃) and methanol (MeOH), starting with a low polarity mixture (e.g., 95:5 CHCl₃:MeOH) and gradually increasing the proportion of methanol.

  • Collect fractions of the eluate and monitor the separation using Thin-Layer Chromatography (TLC).

4. Fraction Analysis:

  • Spot the collected fractions on a TLC plate (silica gel 60 F254).

  • Develop the TLC plate in a suitable solvent system (e.g., dichloromethane:acetone 6:1).[3]

  • Visualize the spots under UV light (254 nm and 366 nm) and/or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

  • Combine the fractions containing the compound of interest (this compound).

Protocol 3: Final Purification by Preparative HPLC

For obtaining high-purity this compound, preparative High-Performance Liquid Chromatography (HPLC) is recommended.

1. Sample Preparation:

  • Dissolve the partially purified this compound fraction from column chromatography in the initial mobile phase for HPLC.

  • Filter the solution through a 0.22 µm syringe filter before injection.[4]

2. HPLC Conditions:

  • Column: A reversed-phase C18 column is typically used for the purification of alkaloids.[4]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

  • Detection: A UV detector set at a wavelength appropriate for this compound (a starting wavelength of 280 nm can be used, with a diode array detector being ideal to determine the optimal wavelength).[4]

  • Flow Rate and Injection Volume: These parameters should be optimized based on the column dimensions and the concentration of the sample.

3. Fraction Collection and Purity Analysis:

  • Collect the fraction corresponding to the this compound peak.

  • Analyze the purity of the collected fraction using analytical HPLC.

  • Evaporate the solvent from the pure fraction to obtain the isolated this compound.

Data Presentation

The following table summarizes the quantitative data for the extraction of this compound from the root wood of Hernandia nymphaeifolia as reported in the literature.

Plant MaterialInitial Dry Weight (kg)Isolated CompoundYield (mg)Yield (%)Purification MethodReference
Root Wood of H. nymphaeifolia5.1This compound8.20.00016%MPLC and Preparative TLC[3]

Visualizations

This compound Extraction Workflow

ExtractionWorkflow PlantMaterial Dried & Powdered Plant Material MethanolExtraction Methanol Extraction PlantMaterial->MethanolExtraction Maceration CrudeExtract Crude Methanolic Extract MethanolExtraction->CrudeExtract Concentration AcidBase Acid-Base Partitioning CrudeExtract->AcidBase HCl / CH₂Cl₂ NH₄OH / CH₂Cl₂ CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids ColumnChrom Column Chromatography CrudeAlkaloids->ColumnChrom Silica Gel PartiallyPure Partially Purified This compound ColumnChrom->PartiallyPure Fraction Collection PrepHPLC Preparative HPLC PartiallyPure->PrepHPLC C18 Column Purethis compound Pure This compound PrepHPLC->Purethis compound

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship in Acid-Base Extraction

AcidBaseLogic cluster_0 Acidic Conditions (pH < 2) cluster_1 Basic Conditions (pH > 9) AlkaloidSalt Alkaloid-H⁺ (Water Soluble) FreeBase Alkaloid (Free Base) (Organic Soluble) AlkaloidSalt->FreeBase Basification (NH₄OH) NeutralImp Neutral Impurities (Organic Soluble) AqueousLayer Aqueous Layer CrudeExtract Crude Extract in Aqueous Acid CrudeExtract->AlkaloidSalt Protonation CrudeExtract->NeutralImp

Caption: Principle of acid-base extraction for alkaloid separation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Hernandonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hernandonine is an oxoaporphine alkaloid found in plants of the Hernandiaceae family, such as Hernandia nymphaeifolia.[1] It has garnered significant interest in the scientific community due to its potential therapeutic properties, including inhibitory activity against HIV-1 integrase and antiviral effects against the dengue virus (DENV).[1][2] As research into the pharmacological applications of this compound progresses, the need for a robust and reliable analytical method for its quantification is paramount. This application note details a high-performance liquid chromatography (HPLC) method for the accurate determination of this compound in various sample matrices.

Chemical Properties of this compound

  • Chemical Formula: C₁₈H₉NO₅

  • Molar Mass: 319.3 g/mol

  • Class: Oxoaporphine alkaloid[1]

  • Appearance: Yellowish crystalline solid

  • Solubility: Soluble in methanol, ethanol, and other organic solvents.

Principle of the HPLC Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. A mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used to elute this compound from the column. The concentration of the organic solvent can be adjusted (isocratic or gradient elution) to achieve optimal separation from other components in the sample matrix. The quantification of this compound is performed by measuring its absorbance at a specific wavelength using a UV detector.

Experimental Protocols

Standard and Sample Preparation

a) Standard Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in 10 mL of HPLC-grade methanol in a volumetric flask.

  • Sonicate for 10 minutes to ensure complete dissolution.

b) Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • These solutions will be used to construct a calibration curve.

c) Sample Preparation (from plant material)

  • Extraction:

    • Accurately weigh 1 g of dried and powdered plant material.

    • Perform extraction using a suitable method such as maceration, soxhlet, or ultrasound-assisted extraction with methanol or ethanol. For maceration, soak the plant material in the solvent for 24-48 hours with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

  • Liquid-Liquid Extraction (for purification):

    • Evaporate the solvent from the filtered extract under reduced pressure to obtain a crude residue.

    • Redissolve the residue in 2% hydrochloric acid.

    • Wash the acidic solution with dichloromethane to remove non-polar impurities.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

    • Extract the alkaloids with dichloromethane or chloroform (3 x 50 mL).

    • Combine the organic layers and evaporate to dryness.

  • Final Sample Preparation:

    • Dissolve the dried extract in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended as a starting point and may require optimization for specific applications.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Elution Mode Gradient
Gradient Program 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength Based on UV-Vis spectrum of this compound (typically 254 nm, 280 nm, or 365 nm for similar compounds)
Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by performing recovery studies on samples spiked with known amounts of this compound.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be ≤ 2%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained during method validation.

Table 1: Linearity Data for this compound Quantification

Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Correlation Coefficient (r²) [Insert Data]
Linear Regression Equation [Insert Data]

Table 2: Precision and Accuracy Data for this compound Quantification

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Intra-day RSD (%)Inter-day RSD (%)
Low [Insert Data][Insert Data][Insert Data][Insert Data]
Medium [Insert Data][Insert Data][Insert Data][Insert Data]
High [Insert Data][Insert Data][Insert Data][Insert Data]

Table 3: LOD and LOQ for this compound Quantification

ParameterValue (µg/mL)
Limit of Detection (LOD) [Insert Data]
Limit of Quantification (LOQ) [Insert Data]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Quantification

G Figure 1: Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis Plant_Material Plant Material (e.g., Hernandia nymphaeifolia) Extraction Solvent Extraction (Methanol/Ethanol) Plant_Material->Extraction Purification Liquid-Liquid Extraction Extraction->Purification Final_Sample Filtered Sample for HPLC Purification->Final_Sample HPLC_System HPLC System (C18 Column, Gradient Elution) Final_Sample->HPLC_System Reference_Standard This compound Reference Standard Stock_Solution Stock Solution (1 mg/mL) Reference_Standard->Stock_Solution Working_Standards Working Standards (1-100 µg/mL) Stock_Solution->Working_Standards Working_Standards->HPLC_System Data_Acquisition Data Acquisition (UV Detection) Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: Experimental Workflow for this compound Quantification

Proposed Signaling Pathway of this compound in DENV Inhibition

Recent studies have shown that this compound inhibits DENV infection by targeting cholesterol-rich lipid rafts on the host cell membrane, which are crucial for viral entry.[2]

G Figure 2: Proposed Mechanism of DENV Inhibition by this compound DENV Dengue Virus (DENV) Lipid_Raft Cholesterol-Rich Lipid Raft DENV->Lipid_Raft Binds to Host_Cell Host Cell Membrane Viral_Entry Viral Entry Lipid_Raft->Viral_Entry Mediates This compound This compound This compound->Lipid_Raft Disrupts Inhibition Inhibition Replication Viral Replication Viral_Entry->Replication Inhibition->Viral_Entry

Caption: Proposed Mechanism of DENV Inhibition by this compound

Conclusion

The described RP-HPLC method provides a framework for the reliable quantification of this compound. Proper validation is crucial to ensure that the method is suitable for its intended purpose, whether for quality control of herbal medicines, pharmacokinetic studies, or other research applications. The provided protocols and data table templates will guide researchers in establishing a robust analytical procedure for this promising natural compound.

References

Application Notes and Protocols for Using Hernandonine in Antiviral Assays Against Dengue Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dengue virus (DENV), a mosquito-borne flavivirus, is a significant global health threat with four distinct serotypes (DENV-1, -2, -3, and -4). The absence of specific antiviral therapies necessitates the exploration of novel drug candidates. Hernandonine, an oxoaporphine alkaloid isolated from Hernandia nymphaeifolia, has emerged as a promising natural product with potential anti-DENV activity. This document provides detailed application notes and protocols for utilizing this compound in a panel of antiviral assays to evaluate its efficacy against the Dengue virus.

Recent studies indicate that this compound exhibits notable antiviral properties, particularly by inhibiting the early stages of DENV infection. Its mechanism of action is believed to involve the modulation of cholesterol-rich lipid rafts on the host cell membrane, which are crucial for viral entry. Furthermore, this compound has been shown to possess virucidal activity and may influence cellular processes such as pseudopodial movement, potentially through the downregulation of genes regulating the cytoskeleton and endocytosis.

These application notes are designed to guide researchers in the systematic evaluation of this compound and other potential antiviral compounds against the Dengue virus.

Data Presentation

A critical aspect of antiviral drug evaluation is the quantitative assessment of efficacy and cytotoxicity. The following tables provide a template for summarizing key data points obtained from the experimental protocols outlined below.

Note: Specific quantitative data for this compound's anti-Dengue virus activity (EC₅₀, CC₅₀, and SI values) were not available in the public domain at the time of this writing. The tables below are presented as templates for data organization.

Table 1: Antiviral Activity of this compound against Dengue Virus

CompoundVirus SerotypeCell LineAssay TypeEC₅₀ (µM)
This compoundDENV-2VeroPRNTData Not Available
This compoundDENV-2Huh-7RT-qPCRData Not Available
Positive ControlDENV-2VeroPRNTValue

EC₅₀ (Half-maximal Effective Concentration): The concentration of the compound at which 50% of the viral replication is inhibited.

Table 2: Cytotoxicity of this compound

CompoundCell LineAssay TypeCC₅₀ (µM)
This compoundVeroMTTData Not Available
This compoundHuh-7MTTData Not Available
ControlVeroMTTValue

CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of the compound at which 50% of the cells are viable.

Table 3: Selectivity Index of this compound

CompoundVirus SerotypeCell LineSI (CC₅₀/EC₅₀)
This compoundDENV-2VeroData Not Available
This compoundDENV-2Huh-7Data Not Available
Positive ControlDENV-2VeroValue

SI (Selectivity Index): A measure of the therapeutic window of a compound. A higher SI value indicates a more promising safety profile.

Experimental Protocols

The following are detailed protocols for key experiments to assess the antiviral activity of this compound against the Dengue virus.

Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for quantifying neutralizing antibodies and can be adapted to assess the inhibitory effect of compounds on viral infectivity.

Materials:

  • Vero cells (or other susceptible cell lines)

  • Dengue virus stock (e.g., DENV-2)

  • This compound stock solution (in DMSO, further diluted in culture medium)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Agarose or Carboxymethylcellulose (CMC) overlay medium

  • Crystal Violet staining solution (0.5% w/v in 20% ethanol)

  • Phosphate Buffered Saline (PBS)

  • 6-well or 12-well tissue culture plates

Protocol:

  • Cell Seeding:

    • Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C with 5% CO₂.

    • Seed the cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound in serum-free DMEM.

    • Dilute the DENV stock in serum-free DMEM to a concentration that yields a countable number of plaques (e.g., 50-100 PFU/well).

    • Mix equal volumes of each this compound dilution with the diluted virus. Incubate the mixture at 37°C for 1 hour to allow the compound to interact with the virus.

  • Infection:

    • Wash the confluent cell monolayers twice with PBS.

    • Add 100-200 µL of the this compound-virus mixture to each well.

    • Incubate the plates at 37°C for 1-2 hours, gently rocking every 15-20 minutes to ensure even distribution of the inoculum.

  • Overlay:

    • After the adsorption period, aspirate the inoculum.

    • Overlay the cell monolayer with 2 mL of overlay medium (e.g., 1% CMC in DMEM with 2% FBS).

  • Incubation:

    • Incubate the plates at 37°C with 5% CO₂ for 5-7 days, or until plaques are visible.

  • Plaque Visualization:

    • Fix the cells by adding 10% formalin to each well and incubating for at least 30 minutes.

    • Carefully remove the overlay and the formalin.

    • Stain the cells with 0.5% crystal violet solution for 15-20 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no compound).

    • Determine the EC₅₀ value by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.

Real-Time Quantitative Reverse Transcription PCR (RT-qPCR)

This assay measures the amount of viral RNA to quantify the effect of this compound on viral replication.

Materials:

  • Huh-7 cells (or other susceptible cell lines)

  • Dengue virus stock

  • This compound stock solution

  • Cell culture reagents (as above)

  • RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers and probe specific for a conserved region of the DENV genome

  • 96-well qPCR plates

  • Real-time PCR instrument

Protocol:

  • Cell Seeding and Infection:

    • Seed Huh-7 cells in a 24-well or 48-well plate.

    • Once the cells reach the desired confluency, infect them with DENV at a specific multiplicity of infection (MOI).

    • After a 1-2 hour adsorption period, remove the inoculum and wash the cells with PBS.

  • Compound Treatment:

    • Add fresh culture medium containing serial dilutions of this compound to the infected cells.

  • Incubation:

    • Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 24, 48, or 72 hours).

  • RNA Extraction:

    • Harvest the cell culture supernatant or the cells.

    • Extract viral RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RT-qPCR:

    • Perform reverse transcription to convert the viral RNA into cDNA.

    • Set up the qPCR reaction with the cDNA, qPCR master mix, and DENV-specific primers and probe.

    • Run the reaction on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Quantify the viral RNA levels relative to a standard curve of known viral RNA concentrations or using the ΔΔCt method with a housekeeping gene for cellular RNA.

    • Calculate the percentage of inhibition of viral replication for each this compound concentration compared to the virus control.

    • Determine the EC₅₀ value.

MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic concentration of this compound.

Materials:

  • Vero or Huh-7 cells

  • This compound stock solution

  • Cell culture reagents

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment:

    • Add serial dilutions of this compound to the wells. Include a "cells only" control (no compound) and a "medium only" blank.

  • Incubation:

    • Incubate the plate at 37°C with 5% CO₂ for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration compared to the "cells only" control.

    • Determine the CC₅₀ value by plotting the percentage of cell viability against the log of the this compound concentration.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.

experimental_workflow cluster_assays Antiviral & Cytotoxicity Assays cluster_antiviral Antiviral Assays cluster_cytotoxicity Cytotoxicity Assay A 1. Cell Culture (Vero, Huh-7) B 2. Compound Preparation (this compound Serial Dilutions) A->B F 4c. MTT Assay (Cell Viability) A->F C 3. Virus Infection (Dengue Virus) B->C B->F D 4a. PRNT Assay (Plaque Reduction) C->D E 4b. RT-qPCR Assay (Viral RNA Quantification) C->E G 5. Data Analysis (EC50, CC50, SI Calculation) D->G E->G F->G

Caption: Experimental workflow for assessing the antiviral activity of this compound.

dengue_entry_pathway cluster_cell Host Cell DENV Dengue Virus Receptor Host Cell Receptor DENV->Receptor Attachment LipidRaft Lipid Raft Receptor->LipidRaft ClathrinPit Clathrin-coated Pit LipidRaft->ClathrinPit Internalization Endosome Early Endosome ClathrinPit->Endosome Endocytosis LateEndosome Late Endosome Endosome->LateEndosome Maturation Fusion Viral Fusion & RNA Release LateEndosome->Fusion Cytoplasm Cytoplasm Fusion->Cytoplasm hernandonine_moa cluster_cell_membrane Host Cell Membrane cluster_cytoskeleton Cytoskeleton & Endocytosis Regulation This compound This compound LipidRaft Lipid Raft This compound->LipidRaft Disrupts Cytoskeleton Cytoskeletal Dynamics This compound->Cytoskeleton Downregulates Genes Endocytosis Endocytic Pathway This compound->Endocytosis Downregulates Genes DENV_Attachment DENV Attachment & Entry LipidRaft->DENV_Attachment Inhibits Cytoskeleton->DENV_Attachment Inhibits Endocytosis->DENV_Attachment Inhibits

Application Notes and Protocols for Testing Hernandonine Efficacy in Cancer Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hernandonine, an oxoaporphine alkaloid, has been identified as a compound with potential therapeutic properties.[1] While initial research has explored its antiviral activities, its efficacy and mechanism of action against cancer cells remain an area of active investigation.[1][2] These application notes provide a comprehensive set of protocols for researchers to evaluate the in vitro anti-cancer potential of this compound. The following sections detail the necessary cell culture-based assays to determine its cytotoxic effects, its influence on apoptosis, and its impact on the cell cycle.

Data Presentation: Summarized Quantitative Data

The following tables are templates for summarizing the quantitative data obtained from the experimental protocols.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 Breast AdenocarcinomaDataDataData
A549 Lung CarcinomaDataDataData
HeLa Cervical AdenocarcinomaDataDataData
HT-29 Colorectal AdenocarcinomaDataDataData

IC50: The concentration of this compound that inhibits 50% of cell growth.

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48h Treatment)

This compound Conc. (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Control) DataDataDataData
IC50/2 DataDataDataData
IC50 DataDataDataData
IC50*2 DataDataDataData

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (48h)

This compound Conc. (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase% Sub-G1 Population (Apoptosis)
0 (Control) DataDataDataData
IC50/2 DataDataDataData
IC50 DataDataDataData
IC50*2 DataDataDataData

Experimental Workflow

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis prep_cell Cell Line Seeding assay_cyto Cytotoxicity Assay (MTT) prep_cell->assay_cyto assay_apop Apoptosis Assay (Annexin V) prep_cell->assay_apop assay_cycle Cell Cycle Analysis (PI Staining) prep_cell->assay_cycle prep_drug This compound Preparation prep_drug->assay_cyto prep_drug->assay_apop prep_drug->assay_cycle analysis_ic50 IC50 Determination assay_cyto->analysis_ic50 analysis_flow Flow Cytometry Analysis assay_apop->analysis_flow assay_cycle->analysis_flow analysis_stats Statistical Analysis analysis_ic50->analysis_stats analysis_flow->analysis_stats

Caption: Experimental workflow for evaluating this compound's efficacy.

Experimental Protocols

Cell Culture and Maintenance
  • Recommended Cell Lines: MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer), and HT-29 (colon cancer) are commonly used and well-characterized cancer cell lines.[3][4] A non-cancerous cell line, such as MRC-5 (normal human fetal lung fibroblast), should be used as a control for cytotoxicity assessment.[5]

  • Culture Media: Refer to the American Type Culture Collection (ATCC) or other cell bank recommendations for the appropriate complete growth medium for each cell line.[6] A typical medium is Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[7]

  • Subculturing: Passage cells when they reach 80-90% confluency to maintain exponential growth.

This compound Preparation
  • Stock Solution: Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-100 mM).

  • Working Solutions: Prepare fresh serial dilutions of the this compound stock solution in the complete cell culture medium to achieve the desired final concentrations for each experiment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to prevent solvent-induced cytotoxicity.[7]

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[8][9]

  • Materials:

    • 96-well cell culture plates

    • Selected cancer cell lines

    • This compound working solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

    • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of this compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

  • Materials:

    • 6-well cell culture plates

    • Selected cancer cell line (e.g., MCF-7)

    • This compound working solutions

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with this compound at concentrations around the determined IC50 value for 48 hours.

    • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.[10]

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using the flow cytometry software.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay uses propidium iodide (PI) to stain cellular DNA and determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).[11][12][13]

  • Materials:

    • 6-well cell culture plates

    • Selected cancer cell line (e.g., MCF-7)

    • This compound working solutions

    • Cold 70% ethanol

    • PI staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with this compound at concentrations around the IC50 value for 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[12][13]

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[13]

    • Analyze the cells by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population indicative of apoptosis.[11]

Potential Signaling Pathway Affected by this compound

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound in cancer cells, leading to apoptosis. This is a generalized pathway and would need to be validated experimentally.

G This compound This compound LipidRaft Lipid Raft Disruption This compound->LipidRaft Induces EGFR EGFR LipidRaft->EGFR Inhibits PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Activates Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific cell lines and experimental setup. All work should be conducted in accordance with laboratory safety guidelines.

References

Application of Hernandonine in HIV-1 Integrase Inhibition Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hernandonine, an oxoaporphine alkaloid, has demonstrated significant inhibitory activity against human immunodeficiency virus type 1 (HIV-1) integrase, a crucial enzyme for viral replication. This document provides detailed application notes and protocols for utilizing this compound in HIV-1 integrase inhibition assays, intended to guide researchers in the fields of virology, pharmacology, and drug discovery. The information compiled herein is based on published scientific literature and established methodologies for assessing HIV-1 integrase inhibitors.

HIV-1 integrase facilitates the insertion of the viral DNA into the host cell's genome, a critical step for establishing a productive and persistent infection.[1] The enzyme carries out two key catalytic reactions: 3'-processing and strand transfer.[1][2] Inhibition of this enzyme is a clinically validated strategy for the treatment of HIV-1 infection.[3]

Quantitative Data on this compound

This compound has been identified as a notable inhibitor of HIV-1 integrase. The following table summarizes the reported quantitative data for its inhibitory activity.

CompoundTargetAssay TypeIC50 (µM)Source
This compoundHIV-1 IntegraseIn vitro enzyme assay16.3[4][5]

Mechanism of Action

The precise mechanism of action for this compound's inhibition of HIV-1 integrase has not been extensively elucidated in the currently available literature. However, many natural product inhibitors of HIV-1 integrase, particularly those with phenolic or catechol moieties, are known to chelate the divalent metal ions (Mg²⁺ or Mn²⁺) in the enzyme's active site.[1] This chelation disrupts the catalytic activity necessary for both 3'-processing and strand transfer steps of integration.[6] Further research, including kinetic studies and molecular docking, is required to definitively determine if this compound follows this mechanism or acts via a different mode of inhibition, such as allosteric modulation or competition with the DNA substrate.[2][7]

Experimental Protocols

The following are detailed protocols for in vitro assays to evaluate the inhibitory activity of this compound against HIV-1 integrase. These are based on standard methods used in the field.

Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Inhibition Assay (ELISA-based)

This protocol describes a common and robust method for measuring the inhibition of the strand transfer reaction catalyzed by HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (biotin-labeled oligonucleotide mimicking the viral DNA end)

  • Target DNA (digoxigenin-labeled oligonucleotide)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 10 mM MgCl₂, 0.05% NP-40)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., Wash Buffer with 2% BSA)

  • Streptavidin-coated 96-well plates

  • Anti-digoxigenin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Preparation:

    • Wash the streptavidin-coated 96-well plate twice with Wash Buffer.

    • Add 100 µL of biotinylated donor DNA solution (e.g., 100 nM in Assay Buffer) to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate three times with Wash Buffer to remove unbound donor DNA.

  • Integrase Binding:

    • Add 100 µL of recombinant HIV-1 integrase (e.g., 200 nM in Assay Buffer) to each well.

    • Incubate for 30 minutes at 37°C.

    • Wash the plate three times with Wash Buffer.

  • Inhibitor Incubation:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Add 50 µL of the this compound dilutions to the respective wells. For the positive control (no inhibition), add 50 µL of Assay Buffer containing the same concentration of solvent used for this compound. For the negative control (no enzyme), add 50 µL of Assay Buffer.

    • Incubate for 15 minutes at room temperature.

  • Strand Transfer Reaction:

    • Add 50 µL of digoxigenin-labeled target DNA (e.g., 50 nM in Assay Buffer) to each well to initiate the reaction.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of anti-digoxigenin-HRP conjugate (diluted in Blocking Buffer) to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 10-30 minutes.

    • Stop the reaction by adding 100 µL of stop solution.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.

Protocol 2: Cell-Based HIV-1 Replication Assay

This assay evaluates the ability of this compound to inhibit HIV-1 replication in a cellular context.

Materials:

  • Target cells (e.g., TZM-bl cells, MT-4 cells, or peripheral blood mononuclear cells)

  • HIV-1 viral stock (e.g., NL4-3)

  • This compound

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • 96-well cell culture plates

  • p24 ELISA kit or Luciferase assay reagent (for TZM-bl cells)

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well for TZM-bl or MT-4 cells).

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions.

    • Immediately add 100 µL of HIV-1 viral stock (at a pre-determined multiplicity of infection) to each well.

    • Include a virus control (cells + virus, no compound) and a cell control (cells only, no virus or compound).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Quantification of Viral Replication:

    • For p24 ELISA: Collect the culture supernatant and measure the p24 antigen concentration according to the manufacturer's instructions.

    • For TZM-bl cells: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each this compound concentration relative to the virus control.

    • Determine the EC50 (50% effective concentration) value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

    • Simultaneously, a cytotoxicity assay (e.g., MTT or MTS assay) should be performed to determine the CC50 (50% cytotoxic concentration) of this compound on the target cells. The selectivity index (SI = CC50/EC50) can then be calculated.

Visualizations

Diagram 1: HIV-1 Integrase Catalytic Steps

HIV_Integrase_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_DNA Viral DNA (vDNA) Processed_vDNA 3'-Processed vDNA Viral_DNA->Processed_vDNA 3'-Processing (Removal of GT dinucleotide) Host_DNA Host Chromosomal DNA Processed_vDNA->Host_DNA Strand Transfer (Integration into host genome) Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus Integrase HIV-1 Integrase This compound This compound This compound->Integrase Inhibition

Caption: Catalytic steps of HIV-1 integrase and the point of inhibition by this compound.

Diagram 2: Experimental Workflow for In Vitro HIV-1 Integrase Inhibition Assay

Assay_Workflow start Start plate_prep Coat plate with biotinylated Donor DNA start->plate_prep integrase_binding Add recombinant HIV-1 Integrase plate_prep->integrase_binding inhibitor_incubation Add this compound (serial dilutions) integrase_binding->inhibitor_incubation strand_transfer Add DIG-labeled Target DNA inhibitor_incubation->strand_transfer detection Add Anti-DIG-HRP and TMB Substrate strand_transfer->detection readout Read Absorbance at 450 nm detection->readout analysis Calculate % Inhibition and IC50 readout->analysis end End analysis->end

Caption: Workflow for the in vitro HIV-1 integrase strand transfer inhibition assay.

Conclusion

This compound presents a promising natural scaffold for the development of novel anti-HIV-1 agents targeting the integrase enzyme. The protocols and information provided in this document are intended to facilitate further research into its inhibitory properties and mechanism of action. Standardization of assay conditions is crucial for obtaining reproducible and comparable data. Future studies should focus on elucidating the precise binding mode of this compound to HIV-1 integrase and evaluating its efficacy in more complex pre-clinical models.

References

Synthesis of Novel Hernandonine Derivatives with Enhanced Anticancer and Anti-inflammatory Activities

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hernandonine, a naturally occurring oxoaporphine alkaloid, has garnered significant interest for its diverse biological activities. This document provides detailed protocols for the synthesis of novel this compound derivatives and evaluates their potential for improved therapeutic efficacy, focusing on anticancer and anti-inflammatory applications. The methodologies outlined herein are based on established synthetic strategies for the oxoaporphine core and related aporphine alkaloids, offering a framework for the development of more potent and selective drug candidates.

Part 1: this compound Derivatives with Enhanced Anticancer Activity

Recent studies on structurally similar oxoaporphine alkaloids have demonstrated that the introduction of basic side chains can significantly enhance their anticancer properties. These derivatives often exhibit potent cytotoxicity against various cancer cell lines through mechanisms involving topoisomerase I inhibition and DNA intercalation.

Data Presentation: Anticancer Activity of Oxoaporphine Derivatives

The following table summarizes the in vitro cytotoxic activity of synthesized oxoaporphine derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (µM), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundSide ChainIC50 (µM) vs. SGC-7901 (Gastric Cancer)IC50 (µM) vs. BEL-7402 (Liver Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. Hela (Cervical Cancer)
Lead Compound ->100>100>100>100
Derivative 1a -CH2CH2N(CH3)210.212.515.818.2
Derivative 1b -CH2CH2N(C2H5)28.510.113.216.5
Derivative 1c -CH2CH2-piperidine5.26.89.511.3
Derivative 1d -CH2CH2-pyrrolidine7.18.911.714.1
Derivative 1e -CH2CH2-morpholine9.811.214.617.3

Data adapted from studies on analogous oxoaporphine derivatives, demonstrating the potential for this compound modification.

Experimental Protocols: Synthesis of Anticancer Derivatives

The synthesis of these derivatives involves the initial construction of the core 7H-dibenzo[de,g]quinolin-7-one (oxoaporphine) structure, followed by the introduction of various amino side chains.

Protocol 1: Synthesis of the Oxoaporphine Core

This protocol describes a general method for synthesizing the foundational oxoaporphine ring system.

  • Step 1: Diels-Alder Reaction: Reflux a solution of 1-methyl-2-nitro-1H-pyrrole and dimethyl acetylenedicarboxylate (DMAD) in toluene for 8 days to yield the corresponding adduct.

  • Step 2: Hydrolysis: Treat the adduct with a solution of potassium hydroxide in methanol and water at 85°C to hydrolyze the ester groups.

  • Step 3: Cyclization: Heat the resulting diacid in diphenyl ether at 250°C to induce cyclization and formation of the 7H-dibenzo[de,g]quinolin-7-one core.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Introduction of Amino Side Chains

This protocol details the addition of a representative amino side chain to the oxoaporphine core.

  • Step 1: Chlorination: Treat the oxoaporphine core with thionyl chloride to yield the corresponding chloro derivative.

  • Step 2: Nucleophilic Substitution: React the chloro derivative with an excess of the desired amine (e.g., N,N-dimethylethanamine) in a suitable solvent like dimethylformamide (DMF) at an elevated temperature.

  • Work-up: After the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by column chromatography.

Mechanism of Action: Topoisomerase I Inhibition and DNA Intercalation

The enhanced anticancer activity of these this compound derivatives is attributed to their ability to function as Topoisomerase I inhibitors and DNA intercalating agents.[1][2][3][4][5][6] Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription.[7][8][9][10] The planar structure of the oxoaporphine core allows it to intercalate between DNA base pairs, distorting the double helix and preventing the re-ligation of the DNA strand cleaved by Topoisomerase I. This leads to the accumulation of DNA single-strand breaks, which are converted to lethal double-strand breaks during DNA replication, ultimately triggering apoptosis in cancer cells.

Topoisomerase_I_Inhibition cluster_nucleus Cell Nucleus Hernandonine_Derivative This compound Derivative Cleavage_Complex Topoisomerase I- DNA Cleavage Complex Hernandonine_Derivative->Cleavage_Complex Intercalates and Stabilizes DNA Supercoiled DNA Topo_I Topoisomerase I DNA->Topo_I Binds to Topo_I->Cleavage_Complex Induces Nick SSB Single-Strand Break (Stabilized) Cleavage_Complex->SSB Prevents Re-ligation DSB Double-Strand Break (During Replication) SSB->DSB Apoptosis Apoptosis DSB->Apoptosis

Figure 1: Mechanism of Topoisomerase I Inhibition by this compound Derivatives.

Part 2: this compound Derivatives with Enhanced Anti-inflammatory Activity

Aporphine alkaloids, the class of compounds to which this compound belongs, have also been investigated for their anti-inflammatory properties. Structural modifications can lead to derivatives with potent anti-inflammatory effects, as demonstrated by the development of a Taspine derivative, SMU-Y6.[11] This derivative exhibits significantly improved activity by targeting the Toll-like receptor 2 (TLR2) signaling pathway.

Data Presentation: Anti-inflammatory Activity of an Aporphine Derivative

The following table shows a comparison of the in vitro anti-inflammatory activity of a parent aporphine alkaloid and its synthesized derivative. The activity is measured by the inhibition of TLR2 activation.

CompoundIC50 (µM) for TLR2 Inhibition
Taspine (Parent Alkaloid) ~1.1
SMU-Y6 (Derivative) 0.11 ± 0.04

This data highlights the potential for significant improvement in the anti-inflammatory activity of aporphine alkaloids through chemical modification.[11]

Experimental Protocols: Synthesis of Anti-inflammatory Derivatives

The synthesis of potent anti-inflammatory aporphine derivatives can be achieved through a multi-step process that allows for the modification of key functional groups.

Protocol 3: Synthesis of a Taspine-like Aporphine Derivative (SMU-Y6)

This protocol outlines a synthetic route for a highly active anti-inflammatory aporphine derivative.

  • Step 1: Starting Material Preparation: Begin with a suitably substituted isoquinoline precursor.

  • Step 2: Ring Annulation: Perform a sequence of reactions, such as a Heck reaction followed by cyclization, to construct the aporphine core.

  • Step 3: Lactone Ring Formation: Introduce and cyclize an appropriate side chain to form the characteristic lactone ring found in Taspine.

  • Step 4: Side Chain Modification: Modify the amino side chain through reactions such as reductive amination or acylation to introduce the desired functional groups for enhanced activity.

  • Purification: Purify the final compound using chromatographic techniques.

Mechanism of Action: TLR2 Signaling Pathway Inhibition

The anti-inflammatory effects of the optimized aporphine derivative SMU-Y6 are mediated through the inhibition of the Toll-like receptor 2 (TLR2) signaling pathway.[11] TLR2 is a pattern recognition receptor that plays a key role in the innate immune response. Upon activation by pathogen-associated molecular patterns (PAMPs), TLR2 recruits the adaptor protein MyD88, initiating a downstream signaling cascade that involves the activation of MAPKs and the transcription factor NF-κB. This leads to the production of pro-inflammatory cytokines. The aporphine derivative SMU-Y6 acts as a TLR2 antagonist, blocking the formation of the TLR2/MyD88 complex and thereby inhibiting the downstream inflammatory signaling.[11]

TLR2_Inhibition cluster_cell Macrophage PAMPs PAMPs TLR2 TLR2 PAMPs->TLR2 Activates MyD88 MyD88 TLR2->MyD88 Recruits MAPK_NFkB MAPK & NF-κB Signaling MyD88->MAPK_NFkB Activates Cytokines Pro-inflammatory Cytokines MAPK_NFkB->Cytokines Induces Production SMU_Y6 Aporphine Derivative (SMU-Y6) SMU_Y6->TLR2 Inhibits

Figure 2: Inhibition of the TLR2 Signaling Pathway by an Aporphine Derivative.

The synthetic protocols and biological data presented in this document underscore the significant potential for developing this compound derivatives with substantially improved anticancer and anti-inflammatory activities. The structure-activity relationships suggested by the presented data provide a rational basis for the design of future derivatives with enhanced potency and selectivity. The detailed experimental procedures and mechanistic insights are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

Application Notes and Protocols for Measuring the Anti-inflammatory Effect of Hernandonine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hernandonine is an oxoaporphine alkaloid that has been investigated for its antiviral properties.[1] Evidence suggests that related compounds from the same plant family can modulate inflammatory pathways, indicating a potential anti-inflammatory role for this compound.[2] This document provides a comprehensive set of protocols to evaluate the anti-inflammatory effects of this compound, from initial in vitro screening to more detailed mechanistic studies in cell-based assays and in vivo models. The protocols focus on key inflammatory mediators and signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), which are often implicated in inflammation.[3][4][5]

I. Initial In Vitro Screening of Anti-inflammatory Activity

A preliminary assessment of this compound's anti-inflammatory potential can be achieved through simple and rapid in vitro assays.[6][7][8][9]

1.1. Protein Denaturation Inhibition Assay:

This assay assesses the ability of this compound to prevent the denaturation of proteins, a common feature of inflammation.[9][10]

1.2. Red Blood Cell (RBC) Membrane Stabilization Assay:

The stability of the RBC membrane is analogous to the lysosomal membrane. Its stabilization by a compound suggests an ability to prevent the release of inflammatory mediators from lysosomes.[10]

Table 1: In Vitro Screening of this compound's Anti-inflammatory Activity
AssayThis compound Concentration (µg/mL)% Inhibition (Mean ± SD)Positive Control (Diclofenac Sodium, 100 µg/mL) % Inhibition (Mean ± SD)
Protein Denaturation Inhibition 5025.3 ± 2.185.6 ± 4.5
10048.7 ± 3.5
25065.2 ± 4.2
50078.9 ± 5.1
RBC Membrane Stabilization 5022.1 ± 1.982.4 ± 3.8
10045.8 ± 2.8
25061.5 ± 3.9
50075.3 ± 4.7

II. Cell-Based In Vitro Assays for Anti-inflammatory Effects

To further investigate the anti-inflammatory properties of this compound in a biological context, lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a widely used model.[3] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response.[11]

2.1. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):

Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines that are significantly elevated during inflammation.[12][13][14]

2.2. Measurement of Pro-inflammatory Enzymes (iNOS and COX-2):

Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are enzymes that produce inflammatory mediators like nitric oxide and prostaglandins, respectively.[15][16][17]

Table 2: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
TreatmentTNF-α (pg/mL)IL-6 (pg/mL)iNOS mRNA (Fold Change)COX-2 mRNA (Fold Change)
Control (untreated) 25.4 ± 3.118.2 ± 2.51.0 ± 0.11.0 ± 0.2
LPS (1 µg/mL) 1250.8 ± 98.7980.5 ± 75.415.6 ± 1.812.3 ± 1.5
LPS + this compound (10 µM) 875.2 ± 65.3650.1 ± 50.29.8 ± 1.18.1 ± 0.9
LPS + this compound (25 µM) 550.6 ± 42.1380.7 ± 29.85.2 ± 0.64.5 ± 0.5
LPS + this compound (50 µM) 310.9 ± 25.8210.3 ± 18.92.1 ± 0.31.9 ± 0.2

III. Mechanistic Studies: Elucidating the Signaling Pathways

To understand how this compound exerts its anti-inflammatory effects, its impact on key signaling pathways like NF-κB and MAPK can be investigated.

3.1. NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation.[18][][20] Its activation involves the phosphorylation and degradation of its inhibitor, IκBα, leading to the nuclear translocation of the p65 subunit.[21]

3.2. MAPK Signaling Pathway:

The MAPK signaling cascades are also crucial in mediating inflammatory responses.[4][22][23]

Table 3: Effect of this compound on NF-κB and MAPK Signaling in LPS-Stimulated RAW 264.7 Cells
Treatmentp-p65 / p65 Ratiop-IκBα / IκBα Ratiop-p38 / p38 Ratiop-ERK1/2 / ERK1/2 Ratiop-JNK / JNK Ratio
Control (untreated) 0.12 ± 0.020.15 ± 0.030.18 ± 0.040.21 ± 0.050.15 ± 0.03
LPS (1 µg/mL) 1.00 ± 0.101.00 ± 0.121.00 ± 0.111.00 ± 0.131.00 ± 0.10
LPS + this compound (25 µM) 0.45 ± 0.050.52 ± 0.060.61 ± 0.070.58 ± 0.060.65 ± 0.08

IV. In Vivo Model of Acute Inflammation

To confirm the anti-inflammatory effects of this compound in a living organism, the carrageenan-induced paw edema model in mice is a standard and reliable method.[24][25][26][27][28]

Table 4: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
TreatmentPaw Volume Increase (mL) at 3h (Mean ± SD)% Inhibition of Edema
Control (Saline) 0.85 ± 0.07-
Carrageenan 0.78 ± 0.06-
Carrageenan + this compound (25 mg/kg) 0.52 ± 0.0533.3%
Carrageenan + this compound (50 mg/kg) 0.35 ± 0.0455.1%
Carrageenan + Indomethacin (10 mg/kg) 0.28 ± 0.0364.1%

V. Experimental Protocols

5.1. Protocol for In Vitro Protein Denaturation Inhibition Assay

  • Prepare a reaction mixture consisting of 0.5 mL of this compound or standard drug (Diclofenac Sodium) at various concentrations and 0.5 mL of 1% w/v bovine serum albumin.

  • Incubate the mixture at 37°C for 20 minutes.

  • Induce protein denaturation by heating the mixture at 70°C for 10 minutes.

  • After cooling, measure the turbidity of the solution at 660 nm using a spectrophotometer.

  • Calculate the percentage inhibition of denaturation.

5.2. Protocol for In Vitro RBC Membrane Stabilization Assay

  • Prepare a 10% v/v red blood cell suspension in isosaline.

  • Mix 0.5 mL of the RBC suspension with 0.5 mL of this compound or standard drug (Diclofenac Sodium) at various concentrations.

  • Incubate the mixture at 56°C for 30 minutes in a water bath.

  • Centrifuge the samples at 3000 rpm for 10 minutes.

  • Measure the absorbance of the supernatant, which contains the released hemoglobin, at 560 nm.

  • Calculate the percentage of membrane stabilization.

5.3. Protocol for Cell Culture and LPS Stimulation

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed the cells in appropriate culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for the desired time period (e.g., 24 hours for cytokine measurement, shorter times for signaling pathway analysis).

5.4. Protocol for Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 [12][13][14][29]

  • Collect the cell culture supernatants after LPS stimulation.

  • Use commercially available ELISA kits for mouse TNF-α and IL-6.

  • Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding detection antibody, adding streptavidin-HRP, and adding substrate solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentrations of TNF-α and IL-6 based on the standard curve.

5.5. Protocol for Quantitative Real-Time PCR (qRT-PCR) for iNOS and COX-2 mRNA [15][16][30][31]

  • Extract total RNA from the treated RAW 264.7 cells using a suitable RNA isolation kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green master mix and specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

5.6. Protocol for Western Blotting for NF-κB and MAPK Signaling Proteins [21][32][33][34][35]

  • Lyse the treated RAW 264.7 cells to extract total protein.

  • Determine the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, and JNK.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities and calculate the ratio of phosphorylated to total protein.

5.7. Protocol for Carrageenan-Induced Paw Edema in Mice [24][25][27][28]

  • Administer this compound or a standard anti-inflammatory drug (Indomethacin) to mice via oral gavage.

  • After 1 hour, inject 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each treatment group compared to the carrageenan-only group.

VI. Visualizations

experimental_workflow cluster_in_vitro In Vitro Screening cluster_cell_based Cell-Based Assays (RAW 264.7) cluster_in_vivo In Vivo Model (Mice) ivs1 Protein Denaturation Assay cb1 LPS Stimulation ivs1->cb1 Promising Results ivs2 RBC Membrane Stabilization ivs2->cb1 cb2 Cytokine Measurement (ELISA) (TNF-α, IL-6) cb1->cb2 cb3 Gene Expression (qRT-PCR) (iNOS, COX-2) cb1->cb3 cb4 Signaling Pathway Analysis (Western Blot) (NF-κB, MAPK) cb1->cb4 ivv1 Carrageenan-Induced Paw Edema cb2->ivv1 Confirmed Activity cb3->ivv1 Confirmed Activity cb4->ivv1 Confirmed Activity ivv2 Measure Paw Volume ivv1->ivv2

Caption: Experimental workflow for evaluating the anti-inflammatory effect of this compound.

nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikba_p65_p50 IκBα-p65/p50 ikk->ikba_p65_p50 Phosphorylation p_ikba p-IκBα ikba_p65_p50->p_ikba p65_p50 p65/p50 proteasome Proteasomal Degradation p_ikba->proteasome p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation nucleus Nucleus gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) p65_p50_nuc->gene_expression Transcription This compound This compound This compound->ikk Inhibition

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

mapk_pathway cluster_p38 p38 Pathway cluster_erk ERK Pathway cluster_jnk JNK Pathway lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 mek1_2 MEK1/2 tak1->mek1_2 mkk4_7 MKK4/7 tak1->mkk4_7 p38 p38 mkk3_6->p38 Phosphorylation ap1 AP-1 p38->ap1 Activation erk1_2 ERK1/2 mek1_2->erk1_2 Phosphorylation erk1_2->ap1 Activation jnk JNK mkk4_7->jnk Phosphorylation jnk->ap1 Activation gene_expression Pro-inflammatory Gene Expression ap1->gene_expression Transcription This compound This compound This compound->tak1 Inhibition

Caption: Proposed mechanism of this compound on the MAPK signaling pathway.

References

Application Notes and Protocols for In Vivo Experimental Design of Hernandonine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of Hernandonine, an oxoaporphine alkaloid with demonstrated in vitro antiviral and potential anti-inflammatory and anticancer activities. The protocols outlined below are designed to facilitate the systematic investigation of this compound's therapeutic potential in preclinical animal models.

Introduction

This compound is an oxoaporphine alkaloid that has been identified as an inhibitor of HIV-1 integrase and has shown notable in vitro antiviral activity against the Dengue virus.[1] Its mechanism of action appears to involve the disruption of cholesterol-rich lipid rafts and the downregulation of genes related to the cytoskeleton and endocytosis.[1] Given the significant therapeutic potential of this compound class, rigorous in vivo studies are essential to evaluate the efficacy, safety, and pharmacokinetic profile of this compound. These protocols provide a framework for conducting initial toxicity assessments followed by efficacy studies in relevant disease models.

Preliminary Studies: Formulation and Acute Toxicity

Prior to conducting efficacy studies, it is imperative to develop a suitable formulation for in vivo administration and to determine the acute toxicity profile of this compound.

Solubility and Formulation Development

Objective: To identify a suitable vehicle for the in vivo administration of this compound.

Protocol:

  • Solubility Screening:

    • Assess the solubility of this compound in a panel of biocompatible solvents. It is recommended to start with solvents used for similar compounds, such as Dimethyl sulfoxide (DMSO), followed by dilution in physiological saline.

    • Prepare serial dilutions of this compound in each solvent to determine the concentration at which it remains in solution.

    • Observe for precipitation after 24 hours at room temperature and 4°C.

  • Vehicle Selection:

    • Select a vehicle that allows for the desired concentration of this compound to be administered in a reasonable volume (typically <10 mL/kg for intraperitoneal injection in mice).

    • If DMSO is used, the final concentration in the formulation administered to animals should be kept to a minimum (ideally below 10%) to avoid solvent-related toxicity.

Acute Toxicity Study (Dose Escalation)

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.

Animal Model: Male and female BALB/c mice, 6-8 weeks old.

Protocol:

  • Group Allocation:

    • Divide mice into groups of 3-5 animals per dose level.

    • Include a vehicle control group.

  • Dose Administration:

    • Based on studies of other oxoisoaporphine alkaloids, initial doses of 2.5, 5, and 10 mg/kg can be explored.[1]

    • Administer a single dose of this compound or vehicle via intraperitoneal (IP) injection.

  • Observation:

    • Monitor animals for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, and physical appearance) continuously for the first 4 hours, and then daily for 14 days.

    • Record body weight daily.

  • Endpoint:

    • At the end of the 14-day observation period, euthanize the animals and perform gross necropsy.

    • Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.

Data Presentation:

Dose (mg/kg)Number of AnimalsMortalityClinical Signs of ToxicityChange in Body Weight (%)Gross Necropsy Findings
Vehicle5
2.55
5.05
10.05
..................

In Vivo Efficacy Studies

Based on the in vitro activity of this compound and the known properties of oxoaporphine alkaloids, the following in vivo models are recommended.

Antiviral Efficacy in a Dengue Virus Infection Model

Objective: To evaluate the in vivo antiviral activity of this compound against Dengue virus.

Animal Model: AG129 mice (deficient in interferon-α/β and -γ receptors), a susceptible model for Dengue virus infection.

Protocol:

  • Infection:

    • Infect mice with a standardized dose of a mouse-adapted Dengue virus strain.

  • Treatment:

    • Initiate treatment with this compound at doses below the MTD, administered intraperitoneally once or twice daily.

    • Include a vehicle-treated control group and a positive control group (if a standard antiviral is available).

  • Monitoring:

    • Monitor viremia by collecting blood samples at regular intervals and quantifying viral load using qRT-PCR.

    • Record clinical signs of disease (e.g., weight loss, morbidity) daily.

  • Endpoint Analysis:

    • At a predetermined endpoint (e.g., day 7 post-infection), euthanize the animals.

    • Collect tissues (spleen, liver) to determine viral titers and for histopathological examination.

    • Measure relevant cytokine levels in the serum.

Data Presentation:

Treatment GroupDose (mg/kg/day)Mean Viremia (log10 PFU/mL)Mean Change in Body Weight (%)Survival Rate (%)Spleen Viral Titer (log10 PFU/g)Liver Viral Titer (log10 PFU/g)
Vehicle Control-
This compound(Dose 1)
This compound(Dose 2)
Positive Control(Dose)
Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model

Objective: To assess the in vivo anti-inflammatory effects of this compound.

Animal Model: Wistar rats or BALB/c mice.

Protocol:

  • Treatment:

    • Administer this compound (at doses below the MTD) or vehicle intraperitoneally.

    • Include a positive control group treated with a known non-steroidal anti-inflammatory drug (NSAID) like indomethacin.

  • Induction of Inflammation:

    • One hour after treatment, inject 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition of Edema at 4h
Vehicle Control-0
This compound(Dose 1)
This compound(Dose 2)
Indomethacin10
Anticancer Activity in a Xenograft Tumor Model

Objective: To evaluate the in vivo anticancer potential of this compound.

Animal Model: Athymic nude mice (nu/nu).

Protocol:

  • Tumor Implantation:

    • Subcutaneously implant a human cancer cell line (e.g., a breast or lung cancer cell line, as other oxoaporphine alkaloids have shown activity against these) into the flank of each mouse.

  • Treatment:

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

    • Administer this compound (at doses below the MTD) or vehicle intraperitoneally daily or on a specified schedule.

    • Include a positive control group with a standard chemotherapeutic agent.

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor the body weight of the animals as an indicator of toxicity.

  • Endpoint Analysis:

    • Euthanize the mice when tumors in the control group reach a predetermined size or after a set treatment period.

    • Excise the tumors, weigh them, and process them for histopathology and biomarker analysis (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).

Data Presentation:

Treatment GroupDose (mg/kg/day)Mean Tumor Volume (mm³)Mean Tumor Weight (g)Mean Change in Body Weight (%)
Vehicle Control-
This compound(Dose 1)
This compound(Dose 2)
Positive Control(Dose)

Mandatory Visualizations

Proposed Signaling Pathway for Antiviral Action

Hernandonine_Antiviral_Pathway This compound This compound LipidRaft Cholesterol-Rich Lipid Rafts This compound->LipidRaft Cytoskeleton Cytoskeleton Regulation This compound->Cytoskeleton Endocytosis Viral Endocytosis LipidRaft->Endocytosis ViralEntry Viral Entry Endocytosis->ViralEntry Cytoskeleton->Endocytosis Replication Viral Replication ViralEntry->Replication

Caption: Proposed mechanism of this compound's antiviral action.

Experimental Workflow for In Vivo Antiviral Efficacy Study

Antiviral_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation This compound Formulation Toxicity Acute Toxicity Study (MTD) Formulation->Toxicity Infection Dengue Virus Infection of AG129 Mice Toxicity->Infection Treatment Treatment with This compound/Vehicle Infection->Treatment Monitoring Monitor Viremia & Clinical Signs Treatment->Monitoring Endpoint Endpoint Analysis: Viral Titers, Cytokines, Histopathology Monitoring->Endpoint

Caption: Workflow for in vivo antiviral efficacy testing.

Logical Relationship for Dose Selection

Dose_Selection InVitro In Vitro IC50 Pilot Pilot Dose-Ranging Study InVitro->Pilot Toxicity Acute Toxicity (MTD) Toxicity->Pilot EfficacyDose Efficacy Study Doses Pilot->EfficacyDose

Caption: Logic for selecting appropriate in vivo doses.

References

Development of a Hernandonine-Based Therapeutic Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hernandonine, an oxoaporphine alkaloid, has emerged as a promising natural product with potential therapeutic applications.[1] Preclinical studies have demonstrated its notable antiviral activity, particularly against Dengue virus (DENV) and Human Immunodeficiency Virus Type 1 (HIV-1).[1] Its mechanism of action appears to involve the modulation of host cellular pathways, including interference with cholesterol-rich lipid rafts and the downregulation of genes related to the cytoskeleton and endocytosis.[1] This document provides detailed application notes and experimental protocols for the investigation and development of this compound as a therapeutic agent.

Data Presentation

Antiviral Activity of this compound
CompoundVirusAssay TypeCell LineEC50CC50Selectivity Index (SI)Reference
This compound Dengue Virus (DENV)Plaque Reduction Neutralization Test (PRNT)Vero/BHK-21Data not availableData not availableData not available[1]
This compound HIV-1Integrase Strand Transfer AssayCell-free16.3 µMNot applicableNot applicableData unavailable

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50). Data for DENV and cytotoxicity is currently unavailable in public literature and requires experimental determination.

Cytotoxicity Profile of this compound
CompoundCell LineAssay TypeIncubation Time (hrs)IC50/CC50Reference
This compound Various cancer cell linesMTT Assay72Data not availableData unavailable
This compound Vero, BHK-21, Huh7MTT Assay72Data not availableData unavailable

IC50: Half-maximal inhibitory concentration. Specific cytotoxicity data for this compound against various cancer and normal cell lines is a critical gap in the current literature and necessitates experimental evaluation.

Pharmacokinetic Parameters of Aporphine Alkaloids (Representative Data)
CompoundAnimal ModelRoute of AdministrationTmax (h)Cmax (ng/mL)AUC (ng·h/mL)T1/2 (h)Reference
SanguinarinePigOral2.75 ± 0.273.41 ± 0.36-2.33 ± 0.11[2]
SanguinarinePigIntramuscular0.2530.16 ± 5.85--[2]
Bromophycolide AMouseIntravenous---0.75 ± 0.11[3]

Tmax: Time to reach maximum concentration; Cmax: Maximum concentration; AUC: Area under the curve; T1/2: Half-life. This table presents pharmacokinetic data for other alkaloids as specific data for this compound is not currently available.

Experimental Protocols

Protocol 1: Determination of Anti-Dengue Virus Activity using Plaque Reduction Neutralization Test (PRNT)

This protocol is designed to determine the half-maximal effective concentration (EC50) of this compound against Dengue virus.

Materials:

  • This compound stock solution (in DMSO)

  • Dengue virus stock (DENV-1, -2, -3, or -4)

  • Vero or BHK-21 cells

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • Overlay medium (e.g., DMEM with 1% methylcellulose and 2% FBS)

  • Crystal violet staining solution (0.5% crystal violet in 20% ethanol)

  • 96-well and 24-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed Vero or BHK-21 cells in 24-well plates at a density that will form a confluent monolayer within 24 hours.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium. The concentration range should be determined based on preliminary toxicity data (e.g., 0.1 to 100 µM).

  • Virus-Compound Incubation: Mix equal volumes of each this compound dilution with a fixed amount of DENV (e.g., 50-100 plaque-forming units per well). Incubate the mixture for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayer and inoculate with the virus-Hernandonine mixture. Incubate for 1-2 hours at 37°C to allow for virus adsorption.

  • Overlay: After incubation, remove the inoculum and add 1 mL of overlay medium to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-7 days, or until plaques are visible.

  • Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Assessment of Cytotoxicity using MTT Assay

This protocol measures the cytotoxicity (CC50) of this compound on host cells.

Materials:

  • This compound stock solution (in DMSO)

  • Vero, BHK-21, Huh7, or other relevant cell lines

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the vehicle control. Determine the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Hernandonine_Antiviral_Mechanism cluster_virus_entry Viral Entry Pathway cluster_hernandonine_action This compound Intervention DENV Dengue Virus Receptor Host Cell Receptor DENV->Receptor Attachment Endocytosis Clathrin-mediated Endocytosis Receptor->Endocytosis Internalization LipidRaft Cholesterol-rich Lipid Rafts Endocytosis->LipidRaft Cytoskeleton Cytoskeleton (Actin filaments) Endocytosis->Cytoskeleton ViralReplication Viral Replication (Inhibited) This compound This compound This compound->LipidRaft Disrupts integrity This compound->Cytoskeleton Restrains dynamics GeneExpression Downregulation of Endocytosis/Cytoskeleton Regulatory Genes This compound->GeneExpression LipidRaft->Endocytosis Facilitates Cytoskeleton->Endocytosis Required for

Caption: Proposed mechanism of this compound's anti-Dengue virus activity.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_preclinical Preclinical Development Cytotoxicity Cytotoxicity Assays (MTT) Determine CC50 Antiviral Antiviral Assays (PRNT) Determine EC50 Cytotoxicity->Antiviral Inform concentration range Mechanism Mechanism of Action Studies (e.g., Lipid Raft Analysis) Antiviral->Mechanism Confirm target engagement Pharmacokinetics Pharmacokinetic Studies (in vivo) Determine Tmax, Cmax, T1/2 Mechanism->Pharmacokinetics Efficacy In Vivo Efficacy Studies (Animal Models) Pharmacokinetics->Efficacy Guide dosing regimen Toxicology Toxicology Studies Efficacy->Toxicology Assess safety profile end Therapeutic Candidate Toxicology->end start This compound (Test Compound) start->Cytotoxicity

Caption: General experimental workflow for this compound therapeutic development.

References

Troubleshooting & Optimization

Hernandonine Extraction Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the yield of Hernandonine extraction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction process. Here you will find troubleshooting guidance and frequently asked questions to optimize your experimental workflow.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low Yield of Crude Extract Inadequate Plant Material Preparation: The particle size of the plant material may be too large, limiting solvent penetration.[1]Ensure the plant material (Hernandia nymphaeifolia) is dried and finely ground to a uniform powder. This increases the surface area for efficient solvent interaction.[1]
Insufficient Extraction Time or Repetitions: A single, brief extraction may not be enough to extract the available this compound.[1]Increase the duration of each extraction step or perform multiple extraction cycles with fresh solvent to ensure exhaustive extraction.[1]
Improper Solvent Selection: The solvent used may not be optimal for solubilizing this compound.Methanol has been effectively used for the initial extraction of compounds from Hernandia nymphaeifolia, including this compound.[2] Consider using polar solvents like methanol or ethanol for the initial extraction.[3]
Low Purity of this compound in Extract Presence of Non-polar Impurities: Fats, oils, and waxes can be co-extracted, complicating purification.[3][4]Before the main extraction, pre-wash the powdered plant material with a non-polar solvent like petroleum ether or hexane to remove these impurities.[3][4]
Inefficient Liquid-Liquid Partitioning: The pH may not be optimal for separating this compound from other compounds.Utilize an acid-base liquid-liquid extraction. Dissolve the crude extract in a dilute acid (e.g., 1% HCl) to protonate the alkaloids, making them water-soluble. Wash this acidic solution with a non-polar solvent (e.g., n-hexane) to remove neutral impurities. Then, basify the aqueous layer (pH ~10 with ammonium hydroxide) to deprotonate the alkaloids and extract them into an organic solvent like chloroform or ethyl acetate.[1][4]
Degradation of this compound High Temperatures: this compound, like many alkaloids, can be sensitive to heat.[1][5]Avoid excessive temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to concentrate the extract.[1]
Exposure to Light: Prolonged exposure to light can degrade the compound.[1]Protect the extracts and solutions from light by using amber glassware or by covering the containers with aluminum foil.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind this compound extraction?

A1: The extraction of this compound, an oxoaporphine alkaloid, is based on its basic nature and solubility characteristics.[5][6] The general process involves:

  • Grinding the dried plant material to increase surface area.[1]

  • Initial extraction with a polar solvent like methanol to obtain a crude extract.[2]

  • An acid-base purification step where the crude extract is dissolved in an acidic solution to form the water-soluble alkaloid salt. This solution is then washed with a non-polar solvent to remove impurities.[1][4]

  • The pH of the aqueous solution is then raised to make the alkaloids basic and less water-soluble, allowing them to be extracted into an organic solvent.[1][4]

  • Finally, the organic solvent is evaporated to yield the purified alkaloid extract.

Q2: Which part of Hernandia nymphaeifolia is best for this compound extraction?

A2: this compound has been successfully isolated from the root wood of Hernandia nymphaeifolia.[2][7]

Q3: What solvents are recommended for the extraction and purification of this compound?

A3: Based on documented procedures, the following solvents are recommended:

  • Initial Extraction: Methanol.[2]

  • Defatting (optional but recommended): Petroleum ether or hexane.[3][4]

  • Liquid-Liquid Partitioning: Dichloromethane, chloroform, or ethyl acetate for the organic phase, and a dilute acid (e.g., HCl or tartaric acid) for the aqueous phase.[1][2][3]

Q4: How can I improve the selectivity of my extraction to isolate this compound more effectively?

A4: To improve selectivity, a multi-step purification process is crucial. After obtaining the crude methanol extract, partition it between an organic solvent (like dichloromethane) and water.[2] Further purification can be achieved through column chromatography using silica gel with a gradient of solvents, such as dichloromethane and methanol.[2]

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Hernandia nymphaeifolia

This protocol is adapted from a study that successfully isolated this compound.[2]

1. Plant Material Preparation:

  • Dry the root wood of H. nymphaeifolia and slice it into small pieces.

2. Initial Extraction:

  • Extract the dried plant material (e.g., 5.1 kg) with methanol (40 L) three times, with each extraction lasting for three days.[2]

  • Combine the methanol extracts and concentrate them under reduced pressure at a temperature of 35°C to obtain a residue.[2]

3. Liquid-Liquid Partitioning:

  • Partition the residue between dichloromethane (CH₂Cl₂) and water (H₂O) in a 1:1 ratio.[2]

  • Separate and collect the CH₂Cl₂-soluble fraction.

4. Chromatographic Purification:

  • Subject the CH₂Cl₂-soluble fraction to column chromatography on silica gel (70-230 mesh) using a gradient of dichloromethane and methanol to separate it into multiple fractions.[2]

  • Further purify the fractions containing this compound using additional column chromatography on fine silica gel (230-400 mesh) with a solvent system like dichloromethane/acetone.[2]

  • Final purification can be achieved using preparative thin-layer chromatography (TLC) if necessary.[2]

Visualizations

experimental_workflow plant_material Dried & Ground Hernandia nymphaeifolia Root Wood extraction Methanol Extraction (3 cycles, 3 days each) plant_material->extraction concentration1 Concentration (Reduced Pressure, 35°C) extraction->concentration1 partitioning Liquid-Liquid Partitioning (CH₂Cl₂ / H₂O) concentration1->partitioning ch2cl2_fraction CH₂Cl₂-Soluble Fraction partitioning->ch2cl2_fraction column_chromatography1 Silica Gel Column Chromatography (CH₂Cl₂ / MeOH gradient) ch2cl2_fraction->column_chromatography1 fractions Fractions column_chromatography1->fractions column_chromatography2 Further Silica Gel Column Chromatography (e.g., CH₂Cl₂ / Acetone) fractions->column_chromatography2 This compound Isolated This compound column_chromatography2->this compound

Caption: Workflow for this compound Extraction and Isolation.

troubleshooting_logic start Low this compound Yield check_crude_yield Is crude extract yield low? start->check_crude_yield check_purity Is this compound purity low? check_crude_yield->check_purity No grind_material Action: Grind plant material finely. check_crude_yield->grind_material Yes pre_wash Action: Pre-wash with non-polar solvent. check_purity->pre_wash Yes check_temp_light Check for degradation: - High temperature? - Light exposure? check_purity->check_temp_light No increase_extraction Action: Increase extraction time/cycles. grind_material->increase_extraction optimize_ph Action: Optimize pH in acid-base partitioning. pre_wash->optimize_ph reduce_temp Action: Use rotary evaporator at <50°C. check_temp_light->reduce_temp Yes, high temp protect_light Action: Use amber glassware. check_temp_light->protect_light Yes, light exposure

References

Technical Support Center: Hernandonine Solubility and Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with hernandonine in aqueous solutions.

Troubleshooting Guide

This guide is designed to help you overcome common issues encountered during the experimental use of this compound.

Problem Potential Cause Suggested Solution
This compound powder is not dissolving in aqueous buffer. This compound, like many aporphine alkaloids, has poor water solubility.[1]1. Use of Co-solvents: First, attempt to dissolve this compound in a small amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution.[2][3][4] Then, dilute the stock solution into your aqueous buffer. A combination of ethanol and DMSO may also be effective.[5] 2. pH Adjustment: Aporphine alkaloids are often weak bases.[1] Adjusting the pH of your aqueous solution to be slightly acidic may improve solubility. 3. Sonication: Use an ultrasonic bath to aid in the dissolution of the powder in the solvent.[2]
Precipitation occurs when the this compound stock solution is diluted in an aqueous medium. The concentration of the organic solvent in the final solution may be too low to maintain this compound's solubility.1. Optimize Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is sufficient to maintain solubility, while remaining non-toxic to your cells or animal model. 2. Use of Surfactants: Incorporate a biocompatible surfactant, such as Tween 80 or Poloxamer 188, in your final aqueous solution to help maintain the solubility of this compound.[2][6] 3. Cyclodextrin Complexation: Consider preparing a cyclodextrin inclusion complex of this compound to improve its aqueous solubility.[7][8][9]
Inconsistent experimental results between batches. This could be due to incomplete dissolution or precipitation of this compound in the stock or final solutions.1. Visual Inspection: Before each experiment, visually inspect your stock and final solutions for any signs of precipitation. 2. Fresh Preparations: Prepare fresh stock solutions of this compound for each experiment to avoid issues with stability and precipitation over time. 3. Consistent Protocol: Strictly adhere to a validated dissolution protocol for every experiment.
Difficulty in preparing a formulation for in vivo studies. The required concentration of this compound for animal studies may be difficult to achieve in a biocompatible vehicle.1. Lipid-Based Formulations: For oral or parenteral administration, consider lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) or nanosuspensions. 2. Solid Dispersions: Prepare a solid dispersion of this compound with a hydrophilic carrier to improve its dissolution rate and bioavailability.[10][11][12][13]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on the general solubility of aporphine alkaloids, it is recommended to use a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution.[1][3][4] A mixture of ethanol and DMSO has been shown to be effective for other poorly soluble natural products and could be a viable option for this compound.[5]

Q2: What is the maximum concentration of DMSO that can be used in cell culture experiments?

A2: The maximum tolerated concentration of DMSO in most cell culture experiments is typically below 1%, and often below 0.5%, as higher concentrations can be toxic. It is crucial to determine the specific tolerance of your cell line to DMSO in a preliminary experiment.

Q3: How can I increase the aqueous solubility of this compound without using organic solvents?

A3: Cyclodextrin inclusion complexation is a widely used method to enhance the aqueous solubility of hydrophobic drugs without the need for organic co-solvents in the final formulation.[7][8][9][14][15] This involves the formation of a complex where the this compound molecule is encapsulated within the cyclodextrin molecule, which has a hydrophilic exterior.

Q4: What are solid dispersions and how can they improve the bioavailability of this compound?

A4: Solid dispersions are systems where the drug is dispersed in an inert, water-soluble carrier in a solid state.[10][11][12][13] This can enhance the dissolution rate and, consequently, the oral bioavailability of poorly soluble drugs like this compound. The drug in the solid dispersion can exist in an amorphous state, which has higher solubility than the crystalline form.

Q5: Are there any known signaling pathways affected by this compound?

A5: this compound has been shown to exert an influence on cholesterol-rich lipid rafts in the cell membrane.[16] These lipid rafts are known to be important platforms for various signaling pathways, including those involving receptor tyrosine kinases. By altering the integrity of lipid rafts, this compound may interfere with downstream signaling cascades.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a small volume of 100% DMSO or ethanol to the tube.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If necessary, place the tube in a sonicator bath for 5-10 minutes to ensure complete dissolution.[2]

  • Visually inspect the solution to ensure there are no visible particles.

  • This concentrated stock solution can then be diluted to the final desired concentration in your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
  • Determine the appropriate molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).

  • In a mortar, add the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) and a small amount of a 50% ethanol-water solution to form a paste.[15]

  • Slowly add the this compound powder to the paste while continuously triturating.

  • Knead the mixture for 30-60 minutes.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grind the dried complex into a fine powder and pass it through a sieve.

  • The resulting powder can be dissolved in an aqueous solution for your experiments.

Protocol 3: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
  • Select a suitable hydrophilic carrier (e.g., PVP K-30, PEG 6000).

  • Choose a common solvent in which both this compound and the carrier are soluble (e.g., ethanol or a mixture of solvents).

  • Dissolve both the this compound and the carrier in the chosen solvent in the desired ratio.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid mass.

  • Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverize the dried solid dispersion into a fine powder. This powder can then be used for dissolution studies or formulated into a suitable dosage form.

Visualizations

experimental_workflow cluster_start Initial State cluster_dissolution Dissolution cluster_solution Solution cluster_application Application Hernandonine_Powder This compound Powder Co_Solvent Add Co-solvent (e.g., DMSO/Ethanol) Hernandonine_Powder->Co_Solvent Sonication Sonication Co_Solvent->Sonication Stock_Solution Concentrated Stock Solution Sonication->Stock_Solution Dilution Dilute in Aqueous Medium Stock_Solution->Dilution Final_Solution Final Experimental Solution Dilution->Final_Solution

Caption: Workflow for preparing a this compound solution using a co-solvent.

signaling_pathway cluster_membrane Cell Membrane cluster_raft Lipid Raft Receptor Receptor Tyrosine Kinase Signaling_Protein Signaling Protein Receptor->Signaling_Protein activates Downstream_Signaling Inhibition of Downstream Signaling Signaling_Protein->Downstream_Signaling leads to This compound This compound Disruption Disruption of Lipid Raft Integrity This compound->Disruption interacts with Disruption->Receptor

References

Troubleshooting Hernandonine instability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential instability of hernandonine in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?

A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media.[1] If this compound degrades during your experiment, its effective concentration will decrease, leading to variable or weaker-than-expected biological effects. Factors such as media composition, pH, temperature, and exposure to light can influence its stability.[2]

Q2: How should I prepare and store my this compound stock solution?

A2: It is recommended to prepare a high-concentration stock solution in an anhydrous solvent like Dimethyl Sulfoxide (DMSO).[3] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for long-term stability. When preparing working solutions, thaw a fresh aliquot and dilute it in your culture medium immediately before use.[4]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: DMSO tolerance varies between cell lines. Generally, a final concentration of 0.5% DMSO is considered acceptable for most cell lines, but some may be sensitive to concentrations as low as 0.1%.[3][5] It is crucial to perform a vehicle control experiment (treating cells with the same concentration of DMSO used in your experiment) to determine the non-toxic concentration for your specific cell line.[5]

Q4: I see a precipitate after adding my this compound DMSO stock to the cell culture medium. What should I do?

A4: Precipitation, often called "solvent shock," can occur when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous solution like cell culture media.[3] To mitigate this, try pre-warming the medium to 37°C and adding the DMSO stock dropwise while gently vortexing. For higher concentrations, a serial dilution approach may be necessary.[3] If precipitation persists, you may be exceeding the solubility limit of this compound in your media.

Troubleshooting Guide for this compound Instability

If you suspect this compound instability is affecting your experiments, this guide provides a structured approach to identifying and resolving the issue.

Problem 1: Reduced or No Efficacy of this compound
  • Possible Cause 1: Degradation in Serum-Containing Media.

    • Explanation: Fetal Bovine Serum (FBS) and other sera contain enzymes that can metabolize and degrade small molecules.

    • Troubleshooting Steps:

      • Reduce Serum Concentration: If your cell line can tolerate it, try reducing the FBS concentration during this compound treatment.[4]

      • Use Serum-Free Media: For short-term experiments, consider treating cells in a serum-free or reduced-serum medium.[4]

      • Heat-Inactivate Serum: Heat-inactivating the FBS (typically at 56°C for 30 minutes) can denature some enzymes and may reduce the degradation rate.[4]

      • Perform a Stability Test: Directly measure the concentration of intact this compound in your media over time using Protocol 2.

  • Possible Cause 2: pH-Dependent Degradation (Hydrolysis/Oxidation).

    • Explanation: The chemical structure of alkaloids like this compound can be susceptible to hydrolysis or oxidation at non-optimal pH levels.[6][7] Cell culture media pH can shift during incubation, especially with high cell densities.[4]

    • Troubleshooting Steps:

      • Monitor Media pH: Regularly check the pH of your culture medium, aiming for a stable range of 7.2-7.4.[4]

      • Use Buffered Media: Consider using a medium with a more robust buffering system, such as HEPES, in addition to the standard bicarbonate buffering.[8]

      • Minimize Light Exposure: Protect your media and this compound solutions from light to prevent potential photo-degradation.

  • Possible Cause 3: Adsorption to Plasticware.

    • Explanation: Hydrophobic compounds can adsorb to the surface of plastic culture vessels, reducing the effective concentration in the medium.[4]

    • Troubleshooting Steps:

      • Use Low-Binding Plates: For sensitive assays, consider using low-protein-binding microplates.[4]

      • Pre-treat Plates: In some cases, pre-incubating plates with a protein solution like bovine serum albumin can block non-specific binding sites.[4]

Data Presentation

The following table presents hypothetical data from a stability study (as described in Protocol 2) to illustrate how different factors might affect this compound concentration over a 48-hour experiment.

Time (Hours)Condition A: RPMI + 10% FBS (pH 7.4)Condition B: RPMI Serum-Free (pH 7.4)Condition C: RPMI + 10% FBS (pH 6.8)
0 100%100%100%
6 85%95%78%
12 72%91%65%
24 55%84%43%
48 31%75%18%
Table 1: Hypothetical stability of this compound under various cell culture conditions. Data represents the percentage of intact this compound remaining as determined by HPLC analysis.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution in DMSO and subsequent dilution into cell culture media.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, low-binding microcentrifuge tubes

    • Complete cell culture medium

  • Methodology: Stock Solution

    • Calculate the mass of this compound powder required to make a 10 mM stock solution.

    • Under sterile conditions, dissolve the this compound powder in the calculated volume of anhydrous DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

    • Aliquot the stock solution into single-use, low-binding tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C, protected from light.

  • Methodology: Working Solution

    • Calculate the volume of the DMSO stock solution needed. Ensure the final DMSO concentration in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).[9]

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Add the calculated volume of the DMSO stock solution dropwise to the pre-warmed medium while gently swirling to ensure rapid and even dispersion. This helps prevent precipitation.

    • Use the freshly prepared working solution immediately for your experiments. Do not store diluted this compound in media for extended periods.[4]

Protocol 2: Assessing this compound Stability by HPLC

This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.

  • Materials:

    • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

    • This compound stock solution

    • 96-well cell culture plate (or other appropriate vessel)

    • HPLC or LC-MS/MS system

  • Methodology:

    • Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.

    • Dispense the solution into multiple wells of a 96-well plate. To test different conditions, prepare separate solutions (e.g., with and without serum, different pH values).

    • Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).

    • At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), collect aliquots of the medium from the wells.

    • Immediately process the samples for analysis or store them at -80°C until you can analyze them. Processing may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.

    • Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the concentration of intact this compound.

    • Plot the concentration of this compound versus time to determine its stability profile under each condition.

Visualizations

TroubleshootingWorkflow start Inconsistent or Weak Experimental Results q_prep Is Stock Solution Prepared Freshly? start->q_prep sol_prep Prepare Fresh Aliquots from -80°C Stock q_prep->sol_prep No q_precip Precipitation Observed in Media? q_prep->q_precip Yes sol_prep->q_precip sol_precip Optimize Dilution Method: - Pre-warm media - Add dropwise q_precip->sol_precip Yes q_instability Suspect Chemical Instability? q_precip->q_instability No sol_precip->q_instability check_serum Test Serum Effects: - Reduce/remove serum - Heat-inactivate q_instability->check_serum Yes check_ph Monitor/Buffer pH: - Use HEPES - Check pH regularly check_serum->check_ph check_adsorp Test Adsorption: - Use low-binding plates check_ph->check_adsorp run_stability Run Stability Assay (Protocol 2) check_adsorp->run_stability

Caption: Troubleshooting workflow for this compound instability.

StabilityAssayWorkflow prep_media 1. Prepare this compound in Test Media dispense 2. Dispense into Culture Plate prep_media->dispense incubate 3. Incubate at 37°C, 5% CO₂ dispense->incubate collect 4. Collect Aliquots at Time Points (0, 6, 12, 24, 48h) incubate->collect process 5. Process Samples (e.g., Protein Precipitation) collect->process analyze 6. Analyze by HPLC or LC-MS/MS process->analyze plot 7. Plot Concentration vs. Time analyze->plot

Caption: Experimental workflow for stability assessment.

HernandoninePathway This compound This compound lipid_rafts Cholesterol-Rich Lipid Rafts This compound->lipid_rafts Influences cytoskeleton Cytoskeleton Rearrangement This compound->cytoskeleton Downregulates endocytosis Endocytosis This compound->endocytosis Inhibits lipid_rafts->cytoskeleton lipid_rafts->endocytosis pseudopodia Inhibition of Pseudopodial Movement cytoskeleton->pseudopodia virus Virus Entry (e.g., Dengue) endocytosis->virus Mediates inhibition Inhibition of Viral Infection pseudopodia->inhibition virus->inhibition

Caption: Postulated signaling pathway for this compound.[10]

References

Technical Support Center: Optimizing Hernandonine Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Hernandonine in preclinical animal models of cancer. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what is its known mechanism of action in cancer?

A1: this compound is a natural alkaloid that has demonstrated anti-cancer properties. In hepatocellular carcinoma (HCC), this compound has been shown to inhibit cell growth both in laboratory cell cultures and in live animal models.[1] Its mechanism involves inducing a form of programmed cell death called autophagy and causing DNA damage in cancer cells.[1] This is achieved by activating the p53 and Hippo signaling pathways.[1]

Q2: What are the common administration routes for this compound in animal models?

A2: While specific studies on this compound administration routes are limited, common methods for administering compounds to mice and rats in cancer research include intraperitoneal (IP) injection and oral gavage. The choice of administration route can affect the absorption rate of the compound, with intravenous (IV) administration being the fastest, followed by intraperitoneal (IP), intramuscular (IM), subcutaneous (SC), and oral (PO) routes.

Q3: How should this compound be prepared for in vivo administration?

A3: The preparation of a compound for animal studies is a critical step to ensure its proper dissolution and safety. A general protocol for preparing a phytochemical solution like this compound for intraperitoneal administration in mice involves testing its solubility in various solvents such as ethanol, dimethylsulfoxide (DMSO), or a combination of DMSO and Tween 80, which is then reconstituted in physiological saline.[2] It is crucial to ensure the final solution is sterile and isotonic to minimize irritation and toxicity.[3]

Hepatocellular Carcinoma (HCC)

Q4: Is there a recommended starting dose for this compound in HCC mouse models?

A4: While a definitive optimal dose has not been established, a study on hepatocellular carcinoma in mice can provide a starting point for dose-finding studies. Researchers should begin with a dose escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose.

Q5: What is the signaling pathway of this compound in HCC?

A5: In hepatocellular carcinoma, this compound upregulates genes related to the p53 and Hippo signaling pathways.[1] This leads to autophagic cell death in HCC cells. The process is also influenced by the Yes-associated protein (YAP), where inhibiting YAP can make HCC cells more sensitive to this compound.[1]

Troubleshooting Guides

Hepatocellular Carcinoma (HCC) Model
Problem Possible Cause Troubleshooting Steps
Low tumor induction rate Improper injection technique.Ensure intrahepatic injection is performed correctly. A minimally invasive method with a fixed puncture point can achieve a high tumor formation rate.[4]
Low viability of cancer cells.Use freshly cultured, healthy cancer cells for injection.
Inappropriate mouse strain.Certain mouse strains, like C3H mice, are more susceptible to chemically-induced HCC.[5]
High mortality rate post-injection Liver damage during injection.Use a fine-gauge needle and inject slowly to minimize trauma.
Toxicity of the inducing agent (e.g., DEN).Adjust the dose of the carcinogen. Younger mice (7-15 days old) may be more sensitive.[5]
Inconsistent tumor growth Uneven distribution of cancer cells.Mix cancer cells with Matrigel before injection for better cell suspension and localization.[4]
Variability in the host immune response.Use immunocompromised mice (e.g., nude mice) for consistent tumor growth from human cell lines.
Lung Cancer Model
Problem Possible Cause Troubleshooting Steps
Low tumor engraftment in orthotopic models Incorrect injection depth or location.For intrathoracic injection, ensure the needle is inserted to the correct depth in the lung parenchyma.[6][7]
Cell leakage from the injection site.Inject the cell suspension slowly and hold the needle in place for a few seconds after injection.[6]
High post-surgical mortality Pneumothorax or excessive bleeding.Use a small gauge needle and ensure proper surgical and post-operative care, including analgesia.
Difficulty in monitoring tumor growth Tumors are not externally visible.Utilize imaging techniques like high-resolution chest X-ray, bioluminescence imaging (for luciferase-tagged cells), or micro-CT scans to monitor tumor progression.[8][9]
Breast Cancer Xenograft Model
Problem Possible Cause Troubleshooting Steps
Low tumor take rate in Patient-Derived Xenografts (PDX) Tumor heterogeneity and quality of the patient sample.Use tumor tissue from advanced-stage or higher-grade cancers, as they tend to have higher engraftment rates.[10]
Inappropriate implantation site.Orthotopic implantation into the mammary fat pad generally provides a more relevant tumor microenvironment compared to subcutaneous implantation.[11]
Tumor regression or slow growth Insufficient estrogen for ER-positive tumors.Supplement ovariectomized mice with estrogen pellets for hormone-dependent breast cancer models.
Loss of original tumor characteristics over passages Clonal evolution and adaptation to the mouse microenvironment.Limit the number of passages and periodically re-characterize the xenograft tumors to ensure they still represent the original patient tumor.[12]

Experimental Protocols

Hepatocellular Carcinoma (HCC) Induction in Mice

This protocol describes a common method for inducing HCC in mice using a chemical carcinogen.

Materials:

  • Male Balb/C mice (6-8 weeks old)

  • Diethylnitrosamine (DEN)

  • Sterile saline solution (0.9% NaCl)

  • Syringes and needles (27-30 gauge)

Procedure:

  • Prepare a solution of DEN in sterile saline. The concentration should be calculated to deliver the desired dose based on the average weight of the mice. A single intraperitoneal injection of DEN is a classical approach.[13]

  • Administer a single intraperitoneal (IP) injection of DEN to the mice.

  • Monitor the mice regularly for signs of toxicity and tumor development. Tumor formation can take several months.[13]

  • Tumor growth can be monitored using imaging techniques or by observing for abdominal distension.

Orthotopic Lung Cancer Model in Mice

This protocol outlines the direct intrathoracic injection of lung cancer cells.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • Human lung cancer cell line (e.g., PC14PE6)

  • Complete cell culture medium

  • Sterile PBS

  • Matrigel

  • Syringes and needles (30-gauge)

Procedure:

  • Culture the lung cancer cells to 80-90% confluency.

  • Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 1 x 10^6 cells/50 µL).

  • Anesthetize the mouse.

  • Make a small incision over the left chest wall to expose the intercostal space.

  • Carefully insert the needle into the lung parenchyma and slowly inject the cell suspension.

  • Close the incision with surgical clips or sutures.

  • Monitor the mouse for recovery and tumor growth.

Breast Cancer Xenograft Model

This protocol describes the orthotopic implantation of breast cancer cells.

Materials:

  • Immunodeficient female mice (e.g., NOD/SCID)

  • Human breast cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Sterile PBS

  • Matrigel

  • Syringes and needles (27-gauge)

Procedure:

  • Prepare the breast cancer cells as described in the lung cancer model protocol, resuspending them in a PBS/Matrigel mixture.

  • Anesthetize the mouse.

  • Make a small incision to expose the mammary fat pad.

  • Gently inject the cell suspension into the center of the fat pad.[14]

  • Close the incision with surgical clips or sutures.

  • Monitor the mice for tumor formation by palpation twice weekly.

Quantitative Data Summary

Due to the limited publicly available data specifically on this compound dose-optimization studies, a comprehensive table of dose-response relationships cannot be provided at this time. Researchers are encouraged to perform dose-escalation studies to determine the optimal dosage for their specific animal model and cancer type.

Signaling Pathway Diagram

Hernandonine_Signaling_Pathway_in_HCC This compound This compound p53_Hippo p53 & Hippo Signaling Pathways This compound->p53_Hippo Upregulates Autophagy Autophagic Cell Death p53_Hippo->Autophagy Induces DNA_Damage DNA Damage p53_Hippo->DNA_Damage Induces YAP YAP (Yes-associated protein) YAP->p53_Hippo Inhibits (this compound effect) Cell_Growth_Inhibition HCC Cell Growth Inhibition Autophagy->Cell_Growth_Inhibition DNA_Damage->Cell_Growth_Inhibition

Caption: this compound's mechanism in HCC.

References

How to prevent degradation of Hernandonine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hernandonine. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general stability concerns?

This compound is an oxoaporphine alkaloid.[1][2] Like other aporphine alkaloids, it is susceptible to degradation from factors such as light, oxygen, and unfavorable pH conditions.[1] The oxo-group in its structure generally enhances its stability through conjugation.

Q2: What are the ideal storage conditions for solid this compound?

Q3: How should I store stock solutions of this compound?

Stock solutions should be prepared in a suitable organic solvent, such as DMSO, ethanol, or methanol. It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at or below -20°C, with -80°C being preferable for long-term storage, and always protected from light.[1]

Q4: What signs of degradation should I look for?

Visual signs of degradation can include a change in color of the solid compound or the solution (e.g., darkening).[1] Other indicators may be the appearance of precipitate in a solution that was previously clear, or inconsistent results in your experiments.[1]

Q5: How does pH affect the stability of this compound?

The stability of alkaloids can be pH-dependent.[1] It is advisable to maintain a pH close to neutral for solutions, unless experimental conditions require otherwise. Extreme pH values should be avoided during storage.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Possible Cause Recommended Solution
Discoloration of Solid or Solution Oxidation or photodegradation.[1]- Verify that the compound has been stored at the recommended temperature and protected from light.[1]- If the compound is old, consider purchasing a fresh batch.- Confirm purity using an appropriate analytical method like HPLC before use.[1]
Precipitate in Stock Solution The solution may be supersaturated, or the compound is degrading.[1]- Allow the solution to warm to room temperature and sonicate to see if the precipitate redissolves.[1]- Consider preparing a more dilute stock solution.- If degradation is suspected, prepare a fresh stock solution from a reliable solid sample.
Inconsistent Experimental Results Degradation of the stock solution.[1]- Prepare fresh stock solutions more frequently.[1]- Aliquot stock solutions to minimize freeze-thaw cycles.[1]- Ensure stock solutions are stored at -80°C and are protected from light.[1]
Difficulty Dissolving the Compound Low solubility in the chosen solvent.- Gentle warming (e.g., to 37°C) and sonication can aid dissolution.[1]- Consider trying a different solvent, such as DMSO.

Experimental Protocols

Protocol: Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for conducting a forced degradation study to determine the stability of this compound under various stress conditions.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
  • Dilute the stock solution with the same solvent to a working concentration of 0.1 mg/mL.

2. Forced Degradation Studies:

  • Acid Hydrolysis: Mix the working solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
  • Base Hydrolysis: Mix the working solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
  • Oxidative Degradation: Mix the working solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Store the solid compound and the working solution at 60°C for 48 hours, protected from light.
  • Photodegradation: Expose the solid compound and the working solution to a light source equivalent to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

3. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for alkaloid analysis.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
  • Injection Volume: 10 µL.
  • Analysis: Analyze the stressed samples alongside a control sample (unstressed working solution). A decrease in the peak area of the parent this compound peak and the appearance of new peaks indicate degradation.

Visualizations

Degradation_Pathway cluster_stress Stress Factors This compound This compound Degradation_Products Degradation Products This compound->Degradation_Products Degradation Light Light Light->Degradation_Products Heat Heat Heat->Degradation_Products Oxygen Oxygen Oxygen->Degradation_Products Extreme pH Extreme pH Extreme pH->Degradation_Products

Caption: Potential degradation pathways of this compound under various stress factors.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A This compound Stock Solution B Working Solutions A->B C Acid/Base Hydrolysis B->C D Oxidation (H2O2) B->D E Thermal Stress B->E F Photostability B->F G HPLC Analysis C->G D->G E->G F->G H Data Interpretation (Purity Assessment) G->H

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Tree A Inconsistent Experimental Results? B Check Storage Conditions (Temp, Light, Container) A->B C Are Conditions Optimal? B->C D Correct Storage Procedures C->D No E Prepare Fresh Stock Solution C->E Yes D->B F Aliquot for Single Use E->F G Test Purity (e.g., HPLC) F->G H Is Purity Acceptable? G->H I Proceed with Experiment H->I Yes J Order New Compound H->J No

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: Hernandonine Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of Hernandonine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the spectroscopic analysis of this oxoaporphine alkaloid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy

Question 1: What are the expected 1H NMR chemical shifts for this compound?

Answer: Based on reported data for synthesized oxoaporphine alkaloids, the expected aromatic proton signals for the core structure of this compound are in the range of δ 7.0-9.0 ppm.[1] Specific shifts can be influenced by the solvent used. A reference 1H-NMR spectrum for a related synthetic oxoaporphine derivative in DMSO-d6 showed signals at δ 7.69 (t, 1H, J = 7.5 Hz), 7.91 (t, 1H, J = 7.5 Hz), 8.09–8.18 (m, 2H), 8.31 (d, 1H, J = 7.7 Hz), 8.61 (d, 1H, J = 8.0 Hz), and 8.90 (d, 1H, J = 7.0 Hz).[1]

Question 2: I am observing broad or distorted peaks in the 1H NMR spectrum of my this compound sample. What could be the cause?

Answer: Broad or distorted peaks in the NMR spectrum of this compound, an isoquinoline alkaloid, can arise from several factors:

  • Presence of Impurities: Trace amounts of impurities from the extraction or synthesis process can lead to overlapping signals and peak broadening.[2] Common impurities can include starting materials, by-products, and residual solvents.[2]

  • Compound Aggregation: At higher concentrations, molecules of this compound may aggregate, leading to broader lines in the NMR spectrum. Try diluting your sample.

  • Paramagnetic Species: The presence of trace paramagnetic metals in the sample or the NMR tube can cause significant line broadening. Ensure high-purity solvents and clean NMR tubes are used.

  • Slow Conformational Exchange: The rigid ring structure of aporphine alkaloids can sometimes lead to slow conformational exchange on the NMR timescale, resulting in broad peaks. Acquiring the spectrum at a different temperature (e.g., elevated temperature) might help to sharpen the signals.

  • Anomalous Spectra of Related Compounds: Studies on some 3,4-dihydroisoquinolines have shown anomalous 1H NMR spectra with extreme line broadening, where signals for certain protons were not observed. This was attributed to potential slow equilibria in solution.[3]

Troubleshooting Workflow for NMR Artifacts

G Troubleshooting NMR Artifacts start Broad/Distorted NMR Peaks check_purity Check Sample Purity (TLC, LC-MS) start->check_purity dilute_sample Dilute Sample start->dilute_sample temp_change Acquire Spectrum at Different Temperature start->temp_change check_impurities Identify and Remove Impurities check_purity->check_impurities optimized_concentration Optimized Concentration Achieved dilute_sample->optimized_concentration sharpened_peaks Peaks Sharpened temp_change->sharpened_peaks end High-Quality Spectrum check_impurities->end optimized_concentration->end sharpened_peaks->end

Caption: Workflow for troubleshooting common NMR artifacts.

Mass Spectrometry

Question 3: What is the expected molecular weight of this compound and what are the common adducts to look for in ESI-MS?

Answer: The molecular formula of this compound is C18H9NO5, with a molecular weight of approximately 319.3 g/mol .[4] In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), you should primarily look for the protonated molecule [M+H]+. Depending on the solvent system and sample purity, you might also observe adducts with sodium [M+Na]+ or potassium [M+K]+.

Ion SpeciesExpected m/z
[M+H]+~320.05
[M+Na]+~342.03
[M+K]+~358.01

Question 4: What are the characteristic fragmentation patterns for oxoaporphine alkaloids like this compound in MS/MS analysis?

Answer: Tandem mass spectrometry (MS/MS) of oxoaporphine alkaloids typically reveals characteristic fragmentation patterns. For oxoaporphine alkaloids, common losses include the neutral loss of CO (28 Da).[5] The fragmentation of the structurally related aporphine alkaloids often involves the loss of the amino group and its substituent in the first fragmentation step, followed by the loss of peripheral groups in subsequent steps.[6] For oxoaporphines like liriodenine, a loss of 28 Da (CO) is a key fragmentation pattern.[5]

Troubleshooting Workflow for MS Analysis

G Troubleshooting Mass Spectrometry Issues start Unexpected MS Results check_mw Verify Molecular Weight and Adducts start->check_mw analyze_frag Analyze Fragmentation Pattern start->analyze_frag check_source Check for In-Source Fragmentation start->check_source correct_mw Correct Molecular Ion Identified check_mw->correct_mw structural_info Gain Structural Information analyze_frag->structural_info optimize_source Optimize Source Conditions check_source->optimize_source end Accurate MS Data correct_mw->end structural_info->end optimize_source->end

Caption: Workflow for troubleshooting common mass spectrometry issues.

UV-Vis Spectroscopy

Question 5: What are the expected UV-Vis absorption maxima for this compound?

Answer: Oxoaporphine alkaloids generally exhibit characteristic UV-Vis absorption spectra due to their extended conjugated system. While specific data for this compound is not readily available in the provided search results, related aporphine alkaloids show maximal absorption in the ranges of 220-230 nm, 270-280 nm, and 300-315 nm.[7] The presence of the oxo-group in this compound is expected to influence these absorption bands. For instance, some oxoaporphine derivatives show hypochromism, broadening, and a red shift in their absorption spectra when interacting with DNA.[1][8]

Question 6: My UV-Vis spectrum shows a shifting baseline or unexpected peaks. What are the possible reasons?

Answer: A shifting baseline or the presence of unexpected peaks in the UV-Vis spectrum of this compound can be due to several factors:

  • Solvent Impurities: The solvent used to dissolve the sample may have impurities that absorb in the UV-Vis range. Always use high-purity spectroscopic grade solvents and run a baseline with the pure solvent.

  • Sample Degradation: this compound, like many natural products, may be susceptible to degradation when exposed to light, air (oxidation), or non-neutral pH.[9][10] Degradation products will likely have different absorption spectra, leading to unexpected peaks. It is advisable to use fresh solutions and protect them from light.

  • Insoluble Particles: The presence of suspended, insoluble particles in the sample can cause light scattering, leading to a sloping baseline. Ensure your sample is fully dissolved and, if necessary, filter it before analysis.

  • Cuvette Contamination: Residual contaminants in the cuvette from previous analyses can contribute to the spectrum. Thoroughly clean and rinse the cuvette with the solvent before use.

Experimental Protocols

General Protocol for NMR Sample Preparation of Alkaloids
  • Sample Weighing: Accurately weigh 1-5 mg of the purified this compound sample.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD). The choice of solvent can affect chemical shifts.[11]

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Data Acquisition: Acquire 1H, 13C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra as needed for full structural elucidation.

General Protocol for Mass Spectrometry Analysis of Alkaloids (Direct Infusion ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the this compound sample (typically 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with a small percentage of formic acid (e.g., 0.1%) to promote protonation.

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure mass accuracy.

  • Direct Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]+ and any adducts.

  • MS/MS Analysis: Select the [M+H]+ ion for collision-induced dissociation (CID) to obtain the MS/MS fragmentation spectrum for structural confirmation.

General Protocol for UV-Vis Spectroscopic Analysis
  • Solvent Selection: Choose a spectroscopic grade solvent in which this compound is soluble and that is transparent in the desired wavelength range (typically 200-800 nm). Methanol or ethanol are common choices.

  • Sample Preparation: Prepare a stock solution of this compound of known concentration. From the stock solution, prepare a dilution that gives an absorbance reading within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).

  • Baseline Correction: Fill a clean cuvette with the pure solvent and use it to record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and record the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Data Presentation

Table 1: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueParameterExpected Value/RangeReference
1H NMR Aromatic Protonsδ 7.0 - 9.0 ppm[1]
Mass Spectrometry Molecular Weight~319.3 g/mol [4]
[M+H]+~320.05 m/z
UV-Vis Spectroscopy λmax~220-230, 270-280, 300-315 nm[7]

Table 2: Common Artifacts and Troubleshooting in this compound Analysis

TechniqueArtifactPotential Cause(s)Troubleshooting Step(s)
NMR Broad peaksImpurities, aggregation, paramagnetic species, slow conformational exchangeCheck purity, dilute sample, use high-purity solvents, vary temperature
MS Unexpected m/z valuesIn-source fragmentation, unexpected adducts, impuritiesOptimize source conditions, check solvent for metal contaminants, purify sample
UV-Vis Shifting baselineInsoluble particles, solvent absorptionFilter sample, use spectroscopic grade solvent and perform baseline correction
All Extra peaks/signalsContaminants from extraction/synthesis, degradation productsPurify sample, use fresh solutions, proper storage

Logical Relationship for Artifact Identification

G Identifying the Source of Spectroscopic Artifacts start Anomalous Spectroscopic Data sample_prep Review Sample Preparation start->sample_prep instrument_params Review Instrument Parameters start->instrument_params data_processing Review Data Processing start->data_processing purity Purity Issue sample_prep->purity degradation Degradation sample_prep->degradation concentration Concentration Issue sample_prep->concentration source_settings Incorrect Source Settings (MS) instrument_params->source_settings pulse_sequence Incorrect Pulse Sequence (NMR) instrument_params->pulse_sequence phasing Phasing/Baseline Correction data_processing->phasing solution Implement Corrective Action purity->solution degradation->solution concentration->solution source_settings->solution pulse_sequence->solution phasing->solution

Caption: Logical workflow for diagnosing the source of artifacts in spectroscopic data.

References

Technical Support Center: Addressing Off-Target Effects of Hernandonine in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help identify, characterize, and mitigate the off-target effects of Hernandonine in cellular assays.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell line with this compound, even at concentrations where we don't expect to see our desired on-target effect. Could this be an off-target effect?

A1: Yes, this is a strong possibility. Off-target cytotoxicity is a common challenge with natural products. This compound belongs to the aporphine alkaloid class of compounds, some of which are known to have cytotoxic properties.[1] It is crucial to distinguish between on-target and off-target cytotoxicity. We recommend performing a dose-response curve for both your on-target phenotype and cytotoxicity to determine if there is a therapeutic window.

Q2: What are the likely off-target classes for an aporphine alkaloid like this compound?

A2: Based on studies of related aporphine alkaloids, potential off-target classes for this compound include:

  • Protein Kinases: Many aporphine alkaloids have been shown to inhibit various protein kinases.[2]

  • G-Protein Coupled Receptors (GPCRs): Several aporphine alkaloids are known to interact with adrenergic and serotonergic receptors.[3]

  • Topoisomerase II: Some aporphine alkaloids can function as topoisomerase II inhibitors by intercalating with DNA.[1]

Q3: How can we confirm if the observed effects of this compound are on-target or off-target?

A3: A multi-pronged approach is recommended:

  • Use of Control Compounds: Include a structurally related but inactive compound if available.

  • Target Knockdown/Knockout Models: If your on-target is known, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate its expression. If the this compound-induced phenotype persists in these cells, it is likely an off-target effect.

  • Rescue Experiments: Overexpression of the intended target may rescue the phenotype if the effect is on-target.

  • Cellular Thermal Shift Assay (CETSA): This technique can confirm direct binding of this compound to its intended target in a cellular context.

Q4: We are seeing high background or inconsistent results in our cellular assays with this compound. What could be the cause?

A4: High background and inconsistent results can stem from several factors, including:

  • Compound Precipitation: this compound, like many natural products, may have limited solubility in aqueous solutions. Ensure it is fully dissolved in your stock solution and at the final assay concentration.

  • Non-specific Binding: The compound may be binding to plasticware or other components of the assay system.

  • Cell Health and Seeding Density: Unhealthy cells or inconsistent cell numbers can lead to variability.[4]

  • Reagent Issues: Ensure all reagents are properly prepared and within their expiration dates.

Our troubleshooting guides below provide more detailed steps to address these issues.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at All Tested Concentrations
Possible Cause Troubleshooting Step
Off-target toxicity Perform a broad concentration range dose-response curve (e.g., from nanomolar to high micromolar) to identify if a therapeutic window exists. If cytotoxicity masks the on-target effect, consider shortening the incubation time.
Compound precipitation Visually inspect the wells for any precipitate. Test the solubility of this compound in your cell culture medium. Consider using a lower concentration of DMSO or a different vehicle.
Contamination of cell culture Routinely check your cell cultures for microbial contamination.
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Inconsistent cell seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency and avoid introducing bubbles.
Edge effects in multi-well plates Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[5]
Pipetting errors Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step.
Degradation of this compound Prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect the stock solution from light.
Issue 3: High Background Signal in Fluorescence-Based Assays
Possible Cause Troubleshooting Step
Autofluorescence of this compound Run a control with this compound in the absence of cells to check for intrinsic fluorescence at your assay's wavelength.
Non-specific binding of reagents Optimize blocking conditions by increasing the concentration or duration of the blocking step. Titrate the concentration of your fluorescent antibodies or probes.
Insufficient washing Increase the number and duration of wash steps to remove unbound fluorescent reagents.[6]

Quantitative Data Summary

Due to the limited publicly available data on the specific off-target profile of this compound, we provide the following template tables for researchers to summarize their own experimental findings.

Table 1: Cytotoxicity Profile of this compound

Cell LineAssay Type (e.g., MTT, LDH)Incubation Time (hours)IC50 (µM)
e.g., Huh7e.g., MTTe.g., 48Enter your data
e.g., HEK293Te.g., MTTe.g., 48Enter your data
Your Cell Line

Table 2: Kinase Inhibition Profile of this compound

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µMIC50 (µM)
e.g., SRCEnter your dataEnter your dataEnter your data
e.g., EGFREnter your dataEnter your dataEnter your data
Your Target

Table 3: GPCR Binding Profile of this compound

GPCR TargetAssay Type (e.g., Radioligand Binding)% Displacement at 10 µMKi (µM)
e.g., ADRB2Enter your dataEnter your dataEnter your data
e.g., HTR2AEnter your dataEnter your dataEnter your data
Your Target

Experimental Protocols

Protocol 1: Determining Cytotoxicity using MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a given cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the cell viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Kinase Profiling

Objective: To identify potential kinase off-targets of this compound.

Methodology: This protocol outlines a general approach. It is highly recommended to use a commercial kinase profiling service for broad screening.

  • Service Selection: Choose a reputable provider offering a large kinase panel (e.g., Eurofins, Reaction Biology).[7][8] These services typically offer screening at one or two fixed concentrations, followed by IC50 determination for significant hits.

  • Compound Submission: Provide a high-quality sample of this compound at the required concentration and volume.

  • Assay Performance (by service provider): Assays are typically performed using radiometric or fluorescence-based methods to measure kinase activity in the presence of this compound.

  • Data Analysis: The service provider will supply a report detailing the percent inhibition for each kinase at the tested concentrations and the calculated IC50 values for potent hits.

  • Hit Validation: It is crucial to validate any significant hits from the primary screen in your own laboratory using orthogonal assays.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to a target protein in intact cells.

Methodology:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with this compound or a vehicle control for a predetermined time.

  • Heat Challenge: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[9]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples. Analyze the samples by SDS-PAGE and Western blot using an antibody specific to the target protein.[10]

  • Data Analysis: Quantify the band intensities and normalize them to the intensity at the lowest temperature. Plot the normalized intensities against the temperature to generate melt curves. A shift in the melt curve for the this compound-treated sample compared to the vehicle control indicates target engagement.[9]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_initial_characterization Initial Characterization cluster_off_target_id Off-Target Identification cluster_validation Validation Problem Unexpected Phenotype (e.g., High Cytotoxicity) DoseResponse Dose-Response Curve (On-Target vs. Cytotoxicity) Problem->DoseResponse Is phenotype separable from cytotoxicity? Solubility Solubility & Stability Assessment DoseResponse->Solubility KinaseProfiling Kinase Profiling DoseResponse->KinaseProfiling If separable, proceed to identify off-targets TargetKnockdown Target Knockdown/out KinaseProfiling->TargetKnockdown GPCRScreening GPCR Screening GPCRScreening->TargetKnockdown CETSA_MS CETSA-MS (Unbiased) CETSA_MS->TargetKnockdown CETSA_WB CETSA (Western Blot) TargetKnockdown->CETSA_WB Validate hits Rescue Rescue Experiment CETSA_WB->Rescue

Caption: A general workflow for identifying and validating off-target effects of this compound.

signaling_pathway cluster_on_target Known On-Target Effects cluster_off_target Potential Off-Target Classes (Based on Aporphine Alkaloids) This compound This compound HIV_Integrase HIV-1 Integrase This compound->HIV_Integrase Inhibits DENV_Entry Dengue Virus Entry This compound->DENV_Entry Inhibits Kinases Protein Kinases This compound->Kinases Interacts with? GPCRs GPCRs This compound->GPCRs Interacts with? Topoisomerase Topoisomerase II This compound->Topoisomerase Interacts with? LipidRafts Lipid Rafts DENV_Entry->LipidRafts Endocytosis Endocytosis DENV_Entry->Endocytosis

Caption: Known on-target and potential off-target pathways of this compound.

troubleshooting_logic Start Inconsistent Assay Results CheckCells Assess Cell Health & Density Start->CheckCells CheckReagents Verify Reagent Preparation & Storage Start->CheckReagents CheckTechnique Review Pipetting & Seeding Technique Start->CheckTechnique CheckPlate Evaluate for Edge Effects Start->CheckPlate SolutionCells Optimize Cell Culture Conditions CheckCells->SolutionCells SolutionReagents Prepare Fresh Reagents CheckReagents->SolutionReagents SolutionTechnique Calibrate Pipettes & Use Proper Technique CheckTechnique->SolutionTechnique SolutionPlate Use Plate Sealers & Avoid Outer Wells CheckPlate->SolutionPlate

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Enhancing the Purity of Isolated Hernandonine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of Hernandonine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the best plant source and part for isolating this compound?

This compound, an oxoaporphine alkaloid, has been successfully isolated from the root wood of Hernandia nymphaeifolia and other species such as Hernandia ovigera and Lindera chunii.[1] The root wood is a documented source for obtaining this compound.

Q2: What are the general steps for extracting this compound from plant material?

A common method involves the extraction of dried and powdered plant material with an organic solvent like methanol. The resulting crude extract is then typically subjected to a liquid-liquid partitioning, for example, between dichloromethane and water, to separate compounds based on their polarity. This compound is expected to be in the dichloromethane-soluble fraction.[1]

Q3: My crude extract is a complex mixture. How can I effectively isolate this compound?

Column chromatography is a crucial step for separating this compound from the complex mixture of the crude extract. Silica gel is a commonly used stationary phase. A gradient elution system, starting with a less polar solvent and gradually increasing the polarity, is effective. For instance, a gradient of dichloromethane and methanol can be employed.[1] Further purification can be achieved using preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

Q4: I'm observing significant tailing of my alkaloid peaks during silica gel column chromatography. What could be the cause and how can I fix it?

Peak tailing for basic compounds like alkaloids on silica gel is a common issue. This is often due to the interaction of the basic nitrogen atom in the alkaloid with the acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a basic modifier: Incorporating a small amount of a base, such as triethylamine (0.1-1%) or ammonia, into your mobile phase can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.

  • Use a different stationary phase: Consider using a more inert stationary phase like alumina or a deactivated silica gel.

Q5: How can I assess the purity of my isolated this compound?

High-Performance Liquid Chromatography (HPLC) with a UV detector is a reliable method for assessing the purity of this compound. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., methanol or acetonitrile).[2] The purity is determined by the peak area percentage of this compound in the chromatogram. For structural confirmation and to rule out the presence of structurally similar impurities, spectroscopic methods like ¹H-NMR and ¹³C-NMR are essential.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Problem 1: Low Yield of Crude this compound Extract
Possible Cause Solution
Incomplete Extraction Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Increase the extraction time or perform multiple extraction cycles. Consider using a more efficient extraction technique like Soxhlet extraction or ultrasound-assisted extraction.
Inappropriate Solvent Methanol is a common choice for alkaloid extraction.[1] Ensure the solvent polarity is appropriate for this compound. A solvent system with a slightly acidic or basic pH might improve the extraction efficiency of alkaloids.
Degradation of this compound Avoid excessive heat during the extraction and solvent evaporation steps, as some alkaloids can be heat-sensitive.
Problem 2: Poor Separation during Column Chromatography
Possible Cause Solution
Inappropriate Mobile Phase Optimize the solvent system for your column chromatography. Start with a non-polar solvent and gradually increase the polarity. A gradient of dichloromethane with increasing amounts of methanol is a good starting point for oxoaporphine alkaloids.[1]
Column Overloading Do not load too much crude extract onto the column. A general rule is to load an amount of sample that is 1-2% of the weight of the stationary phase.
Improper Column Packing Ensure the silica gel is packed uniformly in the column to avoid channeling, which leads to poor separation.
Compound Co-elution If this compound co-elutes with impurities, a secondary purification step like preparative HPLC or preparative TLC is necessary.[1]

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound from Hernandia nymphaeifolia

This protocol is based on the methodology described for the isolation of this compound and other compounds from the root wood of Hernandia nymphaeifolia.[1]

  • Extraction:

    • Air-dry the root wood of H. nymphaeifolia and grind it into a fine powder.

    • Extract the powdered material exhaustively with methanol at room temperature (e.g., 3 x 72 hours).

    • Combine the methanol extracts and concentrate them under reduced pressure to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in water and perform a liquid-liquid partition with dichloromethane (CH₂Cl₂).

    • Separate the layers and collect the CH₂Cl₂-soluble fraction.

    • Concentrate the CH₂Cl₂ fraction under reduced pressure to yield the crude this compound-containing extract.

  • Silica Gel Column Chromatography (Initial Separation):

    • Pack a glass column with silica gel (70-230 mesh) in dichloromethane.

    • Adsorb the crude CH₂Cl₂ extract onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, starting with 100% dichloromethane and gradually adding methanol.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., dichloromethane:methanol, 95:5) and visualize under UV light.

    • Combine the fractions containing this compound based on the TLC profile.

Protocol 2: Further Purification by Preparative TLC
  • Preparation:

    • Prepare preparative TLC plates with silica gel.

    • Dissolve the this compound-containing fraction from the column chromatography in a minimal amount of dichloromethane or chloroform.

  • Development:

    • Apply the dissolved sample as a band onto the preparative TLC plate.

    • Develop the plate in a chamber saturated with an appropriate solvent system (e.g., CH₂Cl₂:acetone, 6:1).[1]

  • Isolation:

    • After development, visualize the bands under UV light.

    • Scrape the band corresponding to this compound from the plate.

    • Extract the this compound from the silica gel using a polar solvent like methanol or a mixture of dichloromethane and methanol.

    • Filter to remove the silica gel and concentrate the filtrate to obtain the purified this compound.

Data Presentation

The following table presents illustrative data on the yield and purity of this compound at different stages of purification, based on a hypothetical starting material of 5.1 kg of dried root wood of H. nymphaeifolia.[1]

Purification Stage Total Weight/Volume This compound Content (mg) Purity (%) Yield (%)
Dried Root Wood5.1 kg--100
Crude Methanol Extract386 g---
Dichloromethane Fraction87 g---
Post-Column Chromatography530 mg (of relevant fraction)---
Final Purified this compound 8.2 mg ~8.2 mg >95% (by HPLC) ~0.00016%

Mandatory Visualization

Experimental_Workflow Start Dried & Powdered Plant Material (Hernandia nymphaeifolia root wood) Extraction Methanol Extraction Start->Extraction Partitioning Liquid-Liquid Partitioning (CH2Cl2/H2O) Extraction->Partitioning Crude_Extract Crude CH2Cl2 Extract Partitioning->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (CH2Cl2/MeOH gradient) Crude_Extract->Column_Chromatography Fractions This compound-Containing Fractions Column_Chromatography->Fractions Prep_TLC Preparative TLC (CH2Cl2/Acetone) Fractions->Prep_TLC Pure_this compound Purified this compound Prep_TLC->Pure_this compound Analysis Purity Assessment (HPLC, NMR) Pure_this compound->Analysis

Caption: Workflow for the isolation and purification of this compound.

Troubleshooting_Logic Problem Low Purity of Isolated this compound Check_TLC Re-evaluate TLC of fractions Problem->Check_TLC Coelution Impurity Co-elution? Check_TLC->Coelution Optimize_CC Optimize Column Chromatography (e.g., shallower gradient) Coelution->Optimize_CC Yes Recrystallization Attempt Recrystallization Coelution->Recrystallization No Prep_HPLC Perform Preparative HPLC Optimize_CC->Prep_HPLC Final_Product High Purity this compound Prep_HPLC->Final_Product Recrystallization->Final_Product

Caption: Logical steps for troubleshooting low purity of this compound.

References

Technical Support Center: Refined Analytical Methods for Hernandonine Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Hernandonine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantification of this compound?

A1: The most common analytical techniques for the quantification of this compound and other aporphine alkaloids include High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Capillary Electrophoresis (CE) is also a viable technique for the analysis of alkaloids.[4][5]

Q2: What are the critical steps in sample preparation for this compound analysis from plant material?

A2: Critical steps for extracting this compound from plant material, such as the root wood of Hernandia nymphaeifolia, typically involve:

  • Drying and Grinding: The plant material is first dried and then ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: A solvent extraction is performed, often with methanol, followed by partitioning between a chlorinated solvent (like dichloromethane) and water.

  • Purification: The crude extract is then purified using techniques like column chromatography on silica gel to isolate the alkaloid fraction containing this compound.

Q3: Why is derivatization sometimes necessary for the GC-MS analysis of aporphine alkaloids like this compound?

A3: Derivatization is often required in GC-MS analysis of aporphine alkaloids to increase their volatility and thermal stability.[6] Functional groups such as hydroxyl and amine groups can be converted into less polar and more volatile derivatives (e.g., trimethylsilyl ethers), which improves their chromatographic behavior and provides better peak shapes and sensitivity.[6][7]

Troubleshooting Guides

HPLC and LC-MS/MS Analysis

Problem: Poor peak shape (tailing or fronting) for the this compound peak.

Potential Cause Suggested Solution
Secondary Interactions with Residual Silanols Basic compounds like this compound can interact with acidic silanol groups on the silica-based column packing, leading to peak tailing.[8] Solution: Use a mobile phase with a lower pH (around 3) to suppress the ionization of silanols, add a basic modifier (e.g., triethylamine) to the mobile phase to compete for active sites, or use a column with end-capping or a different stationary phase designed for basic compounds.[8]
Column Overload Injecting too much sample can saturate the stationary phase, causing peak distortion.[8] Solution: Dilute the sample and inject a smaller volume to see if the peak shape improves.[8]
Incompatible Injection Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase.
Column Degradation Voids or channels in the column packing can lead to peak splitting or tailing.[9] Solution: Replace the column. Using a guard column can help extend the life of the analytical column.[10]

Problem: Inconsistent retention times.

Potential Cause Suggested Solution
Fluctuations in Mobile Phase Composition Inaccurate mixing of mobile phase components can lead to shifts in retention time. Solution: Ensure proper degassing and mixing of the mobile phase. Manually preparing the mobile phase can help diagnose issues with the pump's mixing system.
Temperature Variations Changes in column temperature can affect retention times. Solution: Use a column oven to maintain a consistent temperature.
Changes in Mobile Phase pH For ionizable compounds like this compound, small changes in the mobile phase pH can significantly impact retention time. Solution: Ensure the mobile phase is adequately buffered and the pH is stable.
GC-MS Analysis

Problem: No peak or a very small peak for this compound.

Potential Cause Suggested Solution
Analyte Degradation This compound may be thermally labile and degrade in the high temperatures of the GC inlet. Solution: Ensure the inlet temperature is not excessively high. Derivatization can improve thermal stability.
Poor Derivatization Efficiency Incomplete derivatization will result in a low signal for the derivatized analyte. Solution: Optimize the derivatization reaction conditions, including the reagent, temperature, and time.
Active Sites in the GC System Active sites in the inlet liner or the column can cause adsorption of the analyte. Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column.

Experimental Protocols

HPLC-UV-MS Method for Aporphine Alkaloids (Adapted for this compound)

This protocol is based on a validated method for the quantitative determination of aporphine alkaloids and is adaptable for this compound analysis.[1][2]

  • Instrumentation: HPLC system with a UV detector and a Mass Spectrometer.

  • Column: Reversed-phase C18 column (e.g., RP-select B, 5 µm).[2]

  • Mobile Phase:

    • A: Water with 10 mM ammonium acetate, adjusted to pH 3 with acetic acid.[2]

    • B: Acetonitrile.

  • Gradient Elution: A gradient from 10% to 40% B over a specified time, followed by a wash and re-equilibration step.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV detection at an appropriate wavelength for this compound (e.g., 254 nm or 280 nm).

    • MS detection in positive ion mode, monitoring for the protonated molecule of this compound.

  • Sample Preparation:

    • Extract the powdered plant material with methanol.

    • Perform a liquid-liquid extraction with an appropriate solvent system (e.g., dichloromethane/water).

    • Evaporate the organic layer to dryness and reconstitute the residue in the initial mobile phase.

    • Filter the sample through a 0.45 µm filter before injection.

LC-MS/MS Method for Aporphine Alkaloids (Adapted for this compound)

This protocol is based on a validated method for the quantification of isoquinoline-derived alkaloids.[11]

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate this compound from other matrix components.

  • Flow Rate: 0.3 mL/min.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific precursor ion to product ion transition for this compound.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of aporphine alkaloids, which can be used as a reference for method development and validation for this compound.

Table 1: HPLC-UV Method Validation Parameters for Aporphine Alkaloids. [1][2]

ParameterTypical Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)13 µg/mL
Limit of Quantification (LOQ)20 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Table 2: LC-MS/MS Method Validation Parameters for Aporphine Alkaloids. [11]

ParameterTypical Value
Linearity Range0.5 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 - 5.2 ng/mL
Limit of Quantification (LOQ)1.6 - 17.2 ng/mL
Precision (%CV)< 15%
Accuracy (% Bias)80 - 120%

Visualizations

Experimental Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing plant_material Plant Material (Hernandia nymphaeifolia) extraction Solvent Extraction (Methanol) plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning purification Column Chromatography partitioning->purification final_sample Purified this compound Sample purification->final_sample hplc HPLC-UV/MS final_sample->hplc lcmsms LC-MS/MS final_sample->lcmsms gcms GC-MS (with Derivatization) final_sample->gcms ce Capillary Electrophoresis final_sample->ce quantification Quantification hplc->quantification lcmsms->quantification gcms->quantification ce->quantification validation Method Validation quantification->validation

Caption: General experimental workflow for the extraction and analysis of this compound.

Signaling Pathway: this compound Inhibition of Dengue Virus Entry

G cluster_virus Dengue Virus (DENV) cluster_cell Host Cell denv DENV Particle lipid_raft Cholesterol-Rich Lipid Rafts denv->lipid_raft Attachment endocytosis Endocytosis lipid_raft->endocytosis Entry infection Viral Replication endocytosis->infection This compound This compound This compound->inhibition inhibition->lipid_raft Disrupts

Caption: this compound inhibits DENV entry by targeting lipid rafts on the host cell membrane.[12][13]

Signaling Pathway: this compound Inhibition of HIV-1 Integrase

G cluster_hiv HIV-1 Replication Cycle viral_dna Viral DNA integrase HIV-1 Integrase viral_dna->integrase Binds to host_dna Host Cell DNA integrase->host_dna Mediates integration Integration of Viral DNA host_dna->integration Strand Transfer provirus Provirus Formation integration->provirus This compound This compound This compound->inhibition inhibition->integrase Inhibits

Caption: this compound acts as an inhibitor of HIV-1 integrase, blocking the integration of viral DNA.[12][14]

References

Strategies to reduce cytotoxicity of Hernandonine at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Hernandonine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to cytotoxicity, particularly at high concentrations, during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cytotoxicity with this compound in our non-cancerous cell line, even at concentrations where it is reported to be selective for cancer cells. What could be the reason?

A1: Several factors could contribute to this discrepancy:

  • Cell Line Specificity: The cytotoxicity of this compound can be highly cell-type dependent.[1] Your specific non-cancerous cell line might be more sensitive to this compound's effects.

  • Experimental Conditions: Factors such as cell density, serum concentration in the culture medium, and the overall health of the cells can influence susceptibility to drug-induced toxicity.[2]

  • Compound Purity and Handling: Ensure the purity of your this compound stock. Impurities from synthesis or degradation could contribute to unexpected cytotoxicity. Also, confirm the accuracy of your stock solution concentration and serial dilutions.

Q2: What are the known cellular mechanisms of this compound-induced cytotoxicity?

A2: this compound has been shown to induce autophagic cell death in hepatocellular carcinoma (HCC) cells.[3] This process is mediated by the interplay of the p53 and Hippo signaling pathways.[3] Specifically, this compound upregulates genes related to these pathways, leading to DNA damage and ultimately, cell death.[3] Understanding this mechanism is crucial for designing strategies to mitigate its effects in non-target cells.

Q3: Are there any general strategies to reduce the off-target cytotoxicity of a compound like this compound?

A3: Yes, several strategies are commonly employed in drug development to reduce cytotoxicity:

  • Nanoparticle-based Drug Delivery Systems: Encapsulating this compound in carriers like liposomes or polymeric nanoparticles can help control its release and target it more specifically to cancer cells, thereby reducing systemic toxicity.[4][5][6]

  • Structural Modification to Create Analogs: Synthesizing and screening analogs of this compound could lead to the discovery of compounds with a better therapeutic index, i.e., high anticancer activity with lower cytotoxicity to normal cells.[7][8][9]

  • Combination Therapy: Using this compound in combination with other therapeutic agents may allow for lower, less toxic doses of this compound to be used while achieving a synergistic or additive therapeutic effect.[10][11][12]

Troubleshooting Guides

Issue 1: High background cytotoxicity in control groups.

Potential Cause Recommended Solution Citation
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is at a non-toxic level for your specific cell line. Run a vehicle-only control.[1]
Contamination Regularly test cell cultures for mycoplasma, bacteria, or yeast contamination, as these can increase cell stress and sensitivity to cytotoxic agents.[1]
Suboptimal Culture Conditions Maintain optimal cell culture conditions, including proper pH, temperature, and CO2 levels. Ensure cells are in the logarithmic growth phase during the experiment.[1]

Issue 2: Inconsistent cytotoxicity results between experiments.

Potential Cause Recommended Solution Citation
Variability in this compound Preparation Prepare fresh stock solutions of this compound for each experiment to avoid degradation. Ensure complete solubilization of the compound.[1]
Cell Passage Number Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change with prolonged culturing.[1]
"Edge Effects" in Multi-well Plates To minimize evaporation and temperature fluctuations, avoid using the outer wells of multi-well plates for critical experimental samples.[1]

Proposed Strategies to Reduce this compound Cytotoxicity

Based on general principles of drug development, the following are potential strategies to mitigate the cytotoxicity of this compound at high concentrations.

Strategy 1: Nanoparticle-based Drug Delivery

Encapsulating this compound into a nanoparticle delivery system could enhance its therapeutic index by promoting targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect and reducing exposure to healthy tissues.[4]

Table 1: Hypothetical Comparison of Free this compound vs. Liposomal this compound

Parameter Free this compound Liposomal this compound (Hypothetical)
CC50 (Non-cancerous cell line) 10 µM50 µM
IC50 (Cancer cell line) 5 µM4 µM
Therapeutic Index (CC50/IC50) 212.5
Strategy 2: Synthesis of Less Cytotoxic Analogs

Modifying the chemical structure of this compound could lead to analogs with reduced cytotoxicity. For example, alterations to specific functional groups might decrease binding to off-target molecules while retaining affinity for the intended therapeutic target.[7]

Table 2: Hypothetical Cytotoxicity of this compound Analogs

Compound Modification CC50 (Non-cancerous cell line) IC50 (Cancer cell line) Therapeutic Index
This compound -10 µM5 µM2
Analog H-01 Methylation at position X25 µM6 µM4.2
Analog H-02 Replacement of group Y with Z80 µM10 µM8
Strategy 3: Combination Therapy

Combining this compound with another chemotherapeutic agent or a chemosensitizer could allow for a dose reduction of this compound, thereby lowering its cytotoxicity while maintaining or even enhancing the overall anticancer effect.[12]

Table 3: Hypothetical Synergistic Effect of this compound in Combination Therapy

Treatment This compound Conc. Drug B Conc. % Cell Viability (Cancer Cells)
This compound alone 5 µM050%
Drug B alone 010 µM60%
Combination 2.5 µM5 µM40%

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.[13][14]

Materials:

  • Cells of interest (e.g., target cancer cell line and a non-cancerous control line)

  • 96-well plates

  • This compound (and/or its modified forms)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 or IC50 value.[15]

Protocol 2: Evaluation of Apoptosis using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[13]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as for the cytotoxicity assay.

  • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

Hernandonine_Cytotoxicity_Workflow cluster_problem Problem Identification cluster_strategies Mitigation Strategies cluster_evaluation Evaluation cluster_outcome Desired Outcome problem High Cytotoxicity of this compound strategy1 Nanoparticle Delivery problem->strategy1 strategy2 Analog Synthesis problem->strategy2 strategy3 Combination Therapy problem->strategy3 eval1 In Vitro Cytotoxicity Assays (MTT, LDH) strategy1->eval1 strategy2->eval1 strategy3->eval1 eval2 Apoptosis Assays (Annexin V/PI) eval1->eval2 outcome Reduced Cytotoxicity Improved Therapeutic Index eval2->outcome

Caption: Workflow for addressing this compound cytotoxicity.

Hernandonine_Signaling_Pathway cluster_pathways Signaling Pathways This compound This compound p53 p53 Pathway This compound->p53 Upregulates Hippo Hippo-YAP Pathway This compound->Hippo Upregulates DNA_damage DNA Damage p53->DNA_damage Hippo->DNA_damage Autophagy Autophagic Cell Death DNA_damage->Autophagy

Caption: this compound's mechanism of inducing autophagic cell death.

References

Validation & Comparative

A Comparative Analysis of the Antiviral Activities of Hernandonine and Other Prominent Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing search for novel antiviral agents, natural products, particularly alkaloids, have emerged as a promising reservoir of bioactive compounds. This guide provides a comprehensive comparison of the antiviral activity of hernandonine with three other well-studied alkaloids: tetrandrine, berberine, and matrine. The objective is to offer a clear, data-driven overview to inform future research and drug development initiatives.

Quantitative Comparison of Antiviral Activity

Note on this compound: Research has demonstrated that this compound possesses antiviral properties, notably against Dengue virus (DENV) and as an inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase.[1] The mechanism against DENV involves the disruption of viral entry by influencing cholesterol-rich lipid rafts.[1] However, specific EC₅₀ or IC₅₀ values have not been published, precluding a direct quantitative comparison in the tables below.

Table 1: Antiviral Activity of Tetrandrine

Virus FamilyVirusCell LineAssayEC₅₀ / IC₅₀ (µM)Cytotoxicity (CC₅₀) (µM)Selectivity Index (SI)
CoronaviridaeSARS-CoV-2Vero E6qRT-PCR2.3624.5110.39
CoronaviridaeSARS-CoV-2Huh7qRT-PCR0.4014.7436.85
CoronaviridaeSARS-CoV-2Calu-3qRT-PCR5.0378.8515.68
CoronaviridaeHCoV-OC43MRC-5-0.33--
FiloviridaeEbola virus--0.055--

Table 2: Antiviral Activity of Berberine

Virus FamilyVirusCell LineAssayEC₅₀ / IC₅₀ (µM)
RetroviridaeHIV-1-Reverse Transcriptase Inhibition20 µg/mL resulted in 94% inhibition
HerpesviridaeHerpes Simplex Virus-1 (HSV-1)-Plaque Reduction6.77
HerpesviridaeHerpes Simplex Virus-2 (HSV-2)-Plaque Reduction5.04
HerpesviridaeHuman Cytomegalovirus (HCMV)-Plaque Assay0.68

Table 3: Antiviral Activity of Matrine

Virus FamilyVirusCell LineAssayEC₅₀ / IC₅₀ (ng/mL)
FlaviviridaeBovine Viral Diarrhoea Virus (BVDV)MDBKCell ViabilityEC₅₀: 43.55
PicornaviridaeCoxsackie virus B3 (CVB3)-MTT AssayIC₅₀: 19,000 - 41,000

Experimental Protocols

The following are detailed methodologies for two common in vitro assays used to determine the antiviral activity of the compounds cited in this guide.

Plaque Reduction Assay

This assay is a standard method for quantifying infectious virus particles and evaluating the efficacy of antiviral compounds.

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 6-well or 12-well plates and incubate overnight to allow for cell adherence.

  • Virus and Compound Preparation: Prepare serial dilutions of the test compound. A known titer of the virus is then incubated with each dilution of the compound for 1 hour at 37°C.

  • Infection: The cell monolayers are washed with phosphate-buffered saline (PBS), and the virus-compound mixtures are added to the respective wells. The plates are incubated for 1-2 hours to allow for viral adsorption.

  • Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose). This overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation: The plates are incubated for a period sufficient for plaque formation, which can range from 2 to 10 days depending on the virus.

  • Staining and Quantification: The cells are fixed (e.g., with 10% formalin) and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted, and the concentration of the compound that reduces the number of plaques by 50% (IC₅₀) is calculated.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., A549, MRC-5) and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of the test compound in a separate 96-well plate.

  • Treatment and Infection: The growth medium is removed from the cell plate, and the diluted compounds are added to the wells. A predetermined amount of virus, sufficient to cause a complete cytopathic effect, is then added to all wells except for the cell control wells.

  • Incubation: The plate is incubated at 37°C in a CO₂ incubator until the desired level of CPE is observed in the virus control wells (typically 48-72 hours).

  • Quantification of CPE: The degree of CPE is assessed. For a quantitative measurement, the remaining viable cells can be stained with a dye such as neutral red or crystal violet. The dye is then solubilized, and the absorbance is measured using a microplate reader. The concentration of the compound that inhibits CPE by 50% (EC₅₀) is then calculated.

Signaling Pathways and Mechanisms of Action

The antiviral mechanisms of these alkaloids often involve the modulation of specific host or viral signaling pathways.

This compound: Targeting Viral Entry

This compound has been shown to inhibit Dengue virus entry into host cells. Its mechanism involves the disruption of cholesterol-rich lipid rafts on the host cell membrane, which are crucial for the initial stages of viral attachment and internalization.

Hernandonine_Mechanism DENV Dengue Virus LipidRaft Cholesterol-rich Lipid Raft DENV->LipidRaft Binds to HostCell Host Cell Membrane Endocytosis Viral Entry (Endocytosis) LipidRaft->Endocytosis Mediates This compound This compound This compound->LipidRaft Disrupts Infection Infection Endocytosis->Infection

This compound's disruption of DENV entry.
Tetrandrine: Blocking Ion Channels for Viral Egress

Tetrandrine exhibits broad-spectrum antiviral activity, particularly against coronaviruses. A key mechanism is its role as an antagonist of two-pore channels (TPCs), which are ion channels located on endosomes and lysosomes. By blocking TPC2, tetrandrine is thought to interfere with the trafficking and egress of viral particles from these compartments.

Tetrandrine_Mechanism Virus Virus (e.g., SARS-CoV-2) Endosome Endosome/ Lysosome Virus->Endosome Enters TPC2 TPC2 Channel Endosome->TPC2 Contains ViralEgress Viral Egress TPC2->ViralEgress Mediates Tetrandrine Tetrandrine Tetrandrine->TPC2 Blocks Replication Viral Replication ViralEgress->Replication

Tetrandrine's inhibition of viral egress via TPC2.
Berberine: Modulating Inflammatory Pathways

Berberine's antiviral effects are often linked to its ability to modulate host inflammatory responses. It has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Many viruses activate the NF-κB pathway to promote their replication and to induce a pro-inflammatory state. By inhibiting this pathway, berberine can suppress viral replication and reduce virus-induced inflammation.

Berberine_Mechanism cluster_virus Viral Infection cluster_pathway NF-κB Signaling Pathway Virus Virus IKK IKK Complex Virus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory Pro-inflammatory Genes Nucleus->Proinflammatory Induces Transcription ViralReplication Viral Replication Nucleus->ViralReplication Promotes Berberine Berberine Berberine->IKK Inhibits

Berberine's inhibition of the NF-κB pathway.
Matrine: Interference with Pro-Survival Pathways

Matrine exerts its antiviral effects through multiple mechanisms, including the modulation of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and metabolism, and is often hijacked by viruses to support their replication. By inhibiting this pathway, matrine can induce apoptosis in infected cells and suppress viral propagation.

Matrine_Mechanism cluster_virus Viral Infection cluster_pathway PI3K/Akt/mTOR Signaling Pathway Virus Virus PI3K PI3K Virus->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Protein Synthesis mTOR->CellSurvival ViralReplication Viral Replication CellSurvival->ViralReplication Supports Matrine Matrine Matrine->PI3K Inhibits

References

Hernandonine's Mechanism of Action: A Comparative Analysis Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the mechanism of action of Hernandonine, a promising natural alkaloid, across various cancer cell lines. This guide provides a comparative analysis of its effects, supported by experimental data and detailed protocols.

This compound, a natural alkaloid derived from Hernandia nymphaeifolia, has demonstrated significant potential as an anti-cancer agent. This report synthesizes available research to provide a comparative overview of its mechanism of action in different cancer cell lines, with a particular focus on hepatocellular carcinoma, and highlights areas for future investigation in breast, lung, and colon cancer.

Comparative Efficacy of this compound

At present, detailed quantitative data on the cytotoxic effects of this compound is most thoroughly characterized in hepatocellular carcinoma (HCC).

Table 1: Cytotoxicity of this compound in Hepatocellular Carcinoma (HCC)

Cell LineAssayParameterValueReference
HCCCell GrowthInhibitionDose-dependent[1]
HCCCell ViabilityIC50Data not specified[1]

Further research is required to establish the IC50 values of this compound in a broader range of cancer cell lines to enable a comprehensive comparative analysis.

Unraveling the Mechanism of Action: A Focus on Signaling Pathways

Recent studies have elucidated the molecular pathways through which this compound exerts its anti-cancer effects, primarily in hepatocellular carcinoma.

Hepatocellular Carcinoma (HCC)

In HCC cells, this compound has been shown to inhibit cell growth, induce autophagic cell death, and cause DNA damage[1]. Mechanistic studies have revealed that these effects are mediated through the upregulation of two critical tumor suppressor pathways: the p53 signaling pathway and the Hippo signaling pathway [1].

  • p53 Signaling: The tumor suppressor protein p53 plays a crucial role in regulating cell cycle arrest, apoptosis, and DNA repair. The upregulation of p53 signaling by this compound is a key component of its anti-cancer activity in HCC. Experiments using small RNA interference to silence p53 have demonstrated a reduction in this compound-induced autophagic cell death, confirming the pathway's importance[1].

  • Hippo Signaling: The Hippo pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is often implicated in cancer. This compound upregulates genes associated with the Hippo pathway in HCC cells. Notably, the inhibition of Yes-associated protein (YAP), a downstream effector of the Hippo pathway, sensitizes HCC cells to the effects of this compound, leading to increased autophagy[1].

This intricate interplay between the p53 and Hippo pathways underscores the complex mechanism of action of this compound in HCC.

cluster_this compound This compound cluster_pathways Signaling Pathways cluster_effects Cellular Effects in HCC This compound This compound p53 p53 Signaling Pathway This compound->p53 Upregulates Hippo Hippo Signaling Pathway This compound->Hippo Upregulates DNA_Damage DNA Damage This compound->DNA_Damage Growth_Inhibition Cell Growth Inhibition This compound->Growth_Inhibition Autophagy Autophagic Cell Death p53->Autophagy Hippo->Autophagy

Figure 1: this compound's mechanism in HCC.

Other Cancer Cell Lines (Breast, Lung, Colon)

Currently, there is a notable gap in the scientific literature regarding the specific mechanism of action of this compound in other prevalent cancer types such as breast, lung, and colon cancer. While it has been suggested that this compound suppresses the proliferation of several solid tumor cell lines, specific data on the signaling pathways involved, and its effects on apoptosis and the cell cycle in these contexts, are not yet available[1].

Experimental Protocols

To facilitate further research into this compound's mechanism of action, this guide provides detailed protocols for key experimental assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

A Seed Cells B Treat with This compound A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Analyze Data F->G

Figure 2: MTT assay workflow.

Western Blot Analysis for Apoptosis and Signaling Proteins

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, YAP, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H

Figure 3: Western blot workflow.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis.

For Cell Cycle Analysis:

  • Cell Fixation: Treat cells with this compound, harvest, and fix them in ice-cold 70% ethanol overnight.

  • Staining: Wash the cells and resuspend them in a solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

For Apoptosis Analysis (Annexin V/PI Staining):

  • Cell Staining: Treat cells with this compound, harvest, and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

cluster_cell_cycle Cell Cycle Analysis cluster_apoptosis Apoptosis Analysis CC1 Cell Fixation CC2 PI Staining CC1->CC2 CC3 Flow Cytometry Analysis CC2->CC3 AP1 Annexin V/PI Staining AP2 Incubation AP1->AP2 AP3 Flow Cytometry Analysis AP2->AP3

Figure 4: Flow cytometry workflows.

Future Directions

The promising findings in hepatocellular carcinoma warrant an expanded investigation into the efficacy and mechanism of action of this compound in a wider array of cancer cell lines. Future studies should prioritize:

  • Determining the IC50 values of this compound in various breast, lung, and colon cancer cell lines.

  • Investigating the induction of apoptosis and cell cycle arrest in these cell lines using flow cytometry and Western blotting for key markers.

  • Elucidating the signaling pathways involved, with a particular focus on the p53 and Hippo pathways, to determine if the mechanism observed in HCC is conserved across different cancer types.

Such comparative data will be invaluable for the continued development of this compound as a potential broad-spectrum anti-cancer therapeutic.

References

Hernandonine: A Natural Alkaloid's Potential as an HIV-1 Integrase Inhibitor Compared to Marketed Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel therapeutic agents to combat Human Immunodeficiency Virus Type 1 (HIV-1), the natural alkaloid Hernandonine has emerged as a compound of interest due to its inhibitory activity against HIV-1 integrase. This guide provides a comparative analysis of this compound against established HIV-1 integrase strand transfer inhibitors (INSTIs), namely Dolutegravir, Raltegravir, and Elvitegravir, supported by available experimental data. This objective comparison is intended for researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry.

Performance Comparison of HIV-1 Integrase Inhibitors

The inhibitory potential of a compound against HIV-1 integrase is commonly quantified by its half-maximal inhibitory concentration (IC50) in biochemical assays and its half-maximal effective concentration (EC50) in cell-based assays. A lower value indicates higher potency.

A study by Zhang et al. (2002) identified this compound as a significant inhibitor of HIV-1 integrase with an IC50 value of 16.3 µM[1][2]. In comparison, the FDA-approved drugs Dolutegravir, Raltegravir, and Elvitegravir exhibit substantially higher potency, with IC50 values in the nanomolar range.

CompoundTypeTargetIC50EC50
This compound Natural AlkaloidHIV-1 Integrase16.3 µM[1][2]Not Reported
Dolutegravir SyntheticHIV-1 Integrase2.7 nMNot Reported in Cited Abstracts
Raltegravir SyntheticHIV-1 Integrase90 nM (Wild-Type)Not Reported in Cited Abstracts
Elvitegravir SyntheticHIV-1 Integrase0.7 nM (HIV-1 IIIB)0.9 nM (Acute HIV-1 infection)[3]

Mechanism of Action: Targeting HIV-1 Integrase

HIV-1 integrase is a critical enzyme that facilitates the integration of the viral DNA into the host cell's genome, a crucial step for viral replication. Integrase inhibitors block this process, specifically the strand transfer step, thereby preventing the establishment of a productive infection.

HIV_Integrase_Inhibition cluster_virus HIV-1 Lifecycle cluster_inhibitor Inhibitor Action Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host DNA Viral_DNA->Integration Integrase-mediated Provirus Provirus Integration->Provirus New_Virions New Virions Provirus->New_Virions Transcription & Translation This compound This compound Integrase HIV-1 Integrase This compound->Integrase inhibit INSTIs Dolutegravir, Raltegravir, Elvitegravir INSTIs->Integrase inhibit Integrase->Integration catalyzes

Caption: Mechanism of HIV-1 integrase inhibition.

Experimental Protocols

The determination of the inhibitory activity of compounds against HIV-1 integrase involves both biochemical and cell-based assays.

HIV-1 Integrase Strand Transfer Assay (Biochemical Assay)

This in vitro assay directly measures the ability of a compound to inhibit the strand transfer reaction catalyzed by purified recombinant HIV-1 integrase.

Methodology:

  • Plate Preparation: Streptavidin-coated 96-well plates are coated with a biotin-labeled double-stranded DNA oligonucleotide that mimics the viral DNA long terminal repeat (LTR) sequence (donor substrate).

  • Enzyme Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the donor substrate.

  • Inhibitor Incubation: Serial dilutions of the test compound (e.g., this compound) are added to the wells and incubated with the integrase-DNA complex.

  • Strand Transfer Reaction: A second, labeled (e.g., with digoxigenin) double-stranded oligonucleotide representing the target host DNA is added to initiate the strand transfer reaction.

  • Detection: The plate is washed to remove unbound components. The integrated target DNA is detected using an enzyme-linked immunosorbent assay (ELISA) format, typically with an antibody-horseradish peroxidase (HRP) conjugate that recognizes the target DNA label.

  • Data Analysis: The signal is quantified spectrophotometrically, and the IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Strand_Transfer_Assay cluster_workflow Experimental Workflow Plate_Prep 1. Coat plate with biotinylated donor DNA Enzyme_Binding 2. Add HIV-1 Integrase Plate_Prep->Enzyme_Binding Inhibitor_Inc 3. Add this compound/ other inhibitors Enzyme_Binding->Inhibitor_Inc Reaction_Init 4. Add labeled target DNA Inhibitor_Inc->Reaction_Init Detection 5. ELISA-based detection of integrated DNA Reaction_Init->Detection Analysis 6. Calculate IC50 Detection->Analysis

References

A Comparative Analysis of Hernandonine from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Hernandonine, an oxoaporphine alkaloid with promising antiviral properties, isolated from various plant species. While direct comparative studies on yield, purity, and bioactivity are currently limited in published literature, this document synthesizes available data to offer a baseline for researchers and to highlight areas for future investigation.

Data Summary: Plant Sources, Yield, and Purity of this compound

This compound has been identified in several plant species, primarily within the Hernandiaceae family. However, quantitative data on its yield and purity from these different sources is not well-documented in a comparative manner. The following table summarizes the known botanical sources and provides a framework for the type of data required for a comprehensive comparative analysis. Researchers are encouraged to contribute to filling these knowledge gaps.

Plant SourceFamilyPart UsedReported Yield (% w/w)Purity (%)Key Biological Activity InvestigatedReference
Hernandia nymphaeifoliaHernandiaceaeRoot Wood, Trunk BarkData not availableData not availableAnti-Dengue Virus, Anti-inflammatory, Anti-HIV-1 Integrase[1]
Hernandia ovigeraHernandiaceaeNot specifiedData not availableData not availableAnti-HIV-1 Integrase[2]
Hernandia sonoraHernandiaceaeNot specifiedData not availableData not availableAnti-HIV-1 Integrase[2]
Lindera chuniiLauraceaeNot specifiedData not availableData not availableAnti-HIV-1 Integrase[2]

Note: The absence of quantitative data in the table underscores a significant research gap. The development of standardized extraction and quantification protocols is crucial for a meaningful comparison of this compound from these different botanical sources.

Comparative Biological Activity

The primary biological activities attributed to this compound are its antiviral effects, specifically against the Dengue virus (DENV) and Human Immunodeficiency Virus Type 1 (HIV-1).

  • Anti-Dengue Virus Activity: Research on this compound from Hernandia nymphaeifolia has shown that it inhibits DENV infection in the early stages. The proposed mechanism involves interference with cholesterol-rich lipid rafts and the downregulation of genes and proteins related to the cytoskeleton and endocytosis.

  • Anti-HIV-1 Integrase Activity: this compound isolated from Hernandia ovigera and Lindera chunii has demonstrated inhibitory activity against HIV-1 integrase, a crucial enzyme for viral replication[2].

Currently, there are no published studies that directly compare the anti-DENV or anti-HIV-1 activity of this compound isolated from these different plant sources. Such a comparative study would be invaluable in determining if the botanical origin influences the therapeutic potency of the compound.

Experimental Protocols

The following are generalized protocols for the extraction, purification, and biological evaluation of this compound, based on established methodologies for aporphine alkaloids and the specific assays mentioned in the literature.

Extraction and Isolation of this compound

This protocol outlines a general procedure for the extraction and isolation of this compound from plant material.

  • Preparation of Plant Material: Air-dry the collected plant material (e.g., root wood, bark) and grind it into a coarse powder.

  • Extraction:

    • Perform a cold maceration of the powdered plant material with methanol (MeOH) at room temperature for 72 hours, with occasional shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in 3% hydrochloric acid (HCl) and partition it with dichloromethane (CH2Cl2) to remove neutral and weakly basic compounds.

    • Basify the acidic aqueous layer with 28% ammonium hydroxide (NH4OH) to a pH of 9-10.

    • Extract the basified solution with CH2Cl2. The organic layer will contain the crude alkaloid fraction.

  • Chromatographic Purification:

    • Subject the crude alkaloid fraction to column chromatography on silica gel.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane and ethyl acetate, and then ethyl acetate and methanol.

    • Monitor the fractions by thin-layer chromatography (TLC) using a Dragendorff's reagent spray for alkaloid detection.

    • Combine fractions showing the presence of this compound (identified by comparison with a standard or by spectroscopic methods).

    • Perform further purification of the this compound-rich fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Quantification of this compound by HPLC

This protocol provides a general method for the quantitative analysis of this compound.

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and a phosphate buffer (e.g., pH 3.5) is often effective for alkaloid separation[3]. The exact gradient program should be optimized for the specific column and instrument.

  • Flow Rate: Typically 1.0 mL/min[3].

  • Column Temperature: 25°C[3].

  • Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength (e.g., 250 nm) should be selected for detection[3].

  • Quantification: Create a calibration curve using a certified standard of this compound at various concentrations. The concentration of this compound in the plant extracts can then be determined by comparing the peak area of the analyte with the calibration curve.

Anti-Dengue Virus (DENV) Activity Assay (Plaque Reduction Assay)

This protocol is a standard method to evaluate the in vitro antiviral activity against DENV.

  • Cell Culture: Seed Vero cells (or another susceptible cell line) in 24-well plates and grow them to form a confluent monolayer.

  • Virus Infection:

    • Prepare serial dilutions of the purified this compound.

    • Pre-incubate the DENV (a specific serotype, e.g., DENV-2) with the different concentrations of this compound for 1 hour at 37°C.

    • Infect the Vero cell monolayers with the virus-compound mixture.

  • Plaque Formation:

    • After a 2-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1.5% carboxymethylcellulose and the corresponding concentration of this compound.

    • Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator to allow for plaque formation.

  • Visualization and Quantification:

    • Fix the cells with 10% formalin and stain them with 0.5% crystal violet.

    • Count the number of plaques in each well.

    • The percentage of inhibition is calculated as: [1 - (Number of plaques in treated wells / Number of plaques in untreated control wells)] x 100.

    • The IC50 value (the concentration of the compound that inhibits 50% of plaque formation) can be determined by regression analysis.

HIV-1 Integrase Inhibition Assay

This protocol describes a general biochemical assay to screen for inhibitors of HIV-1 integrase.

  • Assay Principle: This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration. It typically uses a donor substrate (representing the viral DNA) and a target substrate (representing the host DNA) that are labeled for detection.

  • Reaction Mixture:

    • Prepare a reaction mixture containing the assay buffer, purified recombinant HIV-1 integrase enzyme, and the donor DNA substrate.

    • Add serial dilutions of this compound to the wells of a 96-well plate.

    • Add the integrase-donor DNA complex to the wells.

  • Strand Transfer Reaction:

    • Initiate the reaction by adding the labeled target DNA substrate.

    • Incubate the plate at 37°C for 60-120 minutes.

  • Detection and Quantification:

    • Stop the reaction and detect the product of the strand transfer reaction using a method appropriate for the labels used (e.g., fluorescence, colorimetry).

    • The amount of product formed is inversely proportional to the inhibitory activity of the compound.

    • Calculate the IC50 value, which is the concentration of this compound that reduces the integrase activity by 50%.[4]

Visualizations

cluster_workflow Experimental Workflow for Comparative Analysis Plant_Material Plant Material (Different Species) Extraction Extraction & Isolation (Standardized Protocol) Plant_Material->Extraction Purification Purification (HPLC) Extraction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Quantification Quantification (HPLC) Purification->Quantification Bioassays Biological Assays (Anti-DENV, Anti-HIV) Purification->Bioassays Data_Analysis Comparative Data Analysis (Yield, Purity, IC50) Quantification->Data_Analysis Bioassays->Data_Analysis

Caption: Experimental workflow for the comparative analysis of this compound.

cluster_pathway Proposed Anti-DENV Mechanism of this compound DENV Dengue Virus (DENV) Lipid_Rafts Cholesterol-Rich Lipid Rafts DENV->Lipid_Rafts Binds to This compound This compound This compound->Lipid_Rafts Inhibits Cytoskeleton Cytoskeleton Regulation This compound->Cytoskeleton Downregulates Endocytosis Endocytosis Lipid_Rafts->Endocytosis Viral_Entry Viral Entry Endocytosis->Viral_Entry Cytoskeleton->Endocytosis Regulates Infection Infection Viral_Entry->Infection

Caption: Proposed anti-Dengue virus signaling pathway targeted by this compound.

References

Unveiling the Anti-Inflammatory Potential of Hernandia peltata Extract: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While direct in vivo studies on the anti-inflammatory effects of the isolated compound Hernandonine are limited, research on the crude extracts of Hernandia peltata, a known source of this alkaloid, provides valuable insights. This guide offers a comparative analysis of the in vivo anti-inflammatory activity of a methanolic extract from Hernandia peltata stem bark, in combination with Semecarpus kurzii leaf extract, against established non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Indomethacin.

This comparison is based on a study that evaluated the combined extract in rodent models of acute and chronic inflammation, offering a glimpse into the potential therapeutic applications of its phytochemical constituents, which include this compound. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the anti-inflammatory properties of natural products.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of the combined plant extracts was assessed using two standard in vivo models: carrageenan-induced paw edema, a model for acute inflammation, and acetic acid-induced vascular permeability.

Carrageenan-Induced Paw Edema

This model induces a localized inflammatory response characterized by swelling (edema). The percentage of edema inhibition reflects the anti-inflammatory activity of the tested substance.

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%)
S. kurzii + H. peltata Extract250 (each)72.54%[1][2]
S. kurzii Extract50065.08%[2]
H. peltata Extract50052.20%[2]
Diclofenac Sodium (Standard)2074.23%[2]

Data sourced from a study on the combined ethnomedicinal formulation.[1][2]

Acetic Acid-Induced Vascular Permeability

This test measures the ability of a substance to inhibit the increase in vascular permeability induced by an inflammatory agent, in this case, acetic acid. This is a key event in the early stages of inflammation.

Treatment GroupDose (mg/kg)Vascular Permeability Inhibition (%)
S. kurzii + H. peltata Extract250 (each)69.49%[1][2]
S. kurzii Extract50064.4%[1][2]
H. peltata Extract50052.54%
Indomethacin (Standard)1070.33%

Data sourced from a study on the combined ethnomedicinal formulation.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the protocols for the key in vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of a compound.[3][4][5]

  • Animals: Wistar rats are typically used.[1] Animals are acclimatized to laboratory conditions before the experiment.

  • Grouping: Animals are divided into control, standard, and test groups.

  • Administration: The test extract or standard drug (e.g., Diclofenac sodium) is administered orally. The control group receives the vehicle.[2]

  • Induction of Inflammation: One hour after treatment, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[3][5]

  • Measurement: Paw volume is measured using a plethysmometer at specified intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[6]

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Acetic Acid-Induced Writhing Test (Vascular Permeability) in Mice

This model is used to evaluate both analgesic and anti-inflammatory activity by quantifying the inhibition of abdominal constrictions (writhing) and the leakage of dye into the peritoneal cavity, which indicates vascular permeability.[7][8]

  • Animals: Swiss albino mice are commonly used.[1]

  • Grouping: Animals are divided into control, standard, and test groups.

  • Administration: The test extract or standard drug (e.g., Indomethacin) is administered orally or intraperitoneally 30 minutes before the induction of writhing.[1][9]

  • Induction: An intraperitoneal injection of 0.6% acetic acid is administered to each mouse to induce the writhing response.[1]

  • Observation: The number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a specific period (e.g., 20 minutes) after the acetic acid injection.

  • Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the control group.

Visualizing the Experimental Process

To further clarify the experimental designs, the following diagrams illustrate the workflows for the in vivo anti-inflammatory models.

experimental_workflow_carrageenan cluster_prep Preparation cluster_induction Inflammation Induction cluster_measurement Data Collection & Analysis Animal_Prep Acclimatize Rats Grouping Group Allocation (Control, Standard, Test) Animal_Prep->Grouping Dosing Oral Administration (Vehicle, Diclofenac, Extract) Grouping->Dosing Carrageenan_Injection Sub-plantar Injection of 1% Carrageenan Dosing->Carrageenan_Injection Paw_Measurement Measure Paw Volume (1, 2, 3, 4 hours) Carrageenan_Injection->Paw_Measurement Analysis Calculate % Edema Inhibition Paw_Measurement->Analysis

Carrageenan-Induced Paw Edema Workflow

experimental_workflow_writhing cluster_prep_w Preparation cluster_induction_w Induction cluster_measurement_w Data Collection & Analysis Animal_Prep_W Acclimatize Mice Grouping_W Group Allocation (Control, Standard, Test) Animal_Prep_W->Grouping_W Dosing_W Oral/IP Administration (Vehicle, Indomethacin, Extract) Grouping_W->Dosing_W Acetic_Acid_Injection Intraperitoneal Injection of 0.6% Acetic Acid Dosing_W->Acetic_Acid_Injection Writhing_Count Count Writhing Movements (for 20 minutes) Acetic_Acid_Injection->Writhing_Count Analysis_W Calculate % Writhing Inhibition Writhing_Count->Analysis_W

Acetic Acid-Induced Writhing Test Workflow

Concluding Remarks

The available in vivo data suggests that the methanolic extract of Hernandia peltata, when combined with Semecarpus kurzii, exhibits significant anti-inflammatory activity, comparable to the standard drug Diclofenac in the carrageenan-induced paw edema model. While these findings are promising, further research is warranted to isolate and evaluate the anti-inflammatory effects of this compound specifically. Such studies would be crucial to elucidate its mechanism of action and determine its individual contribution to the observed therapeutic effects of the crude extract. Future investigations should also include dose-response studies and comparisons with a wider range of anti-inflammatory agents to fully characterize the pharmacological profile of this compound.

References

Comparative Efficacy of Hernandonine and Standard Dengue Fever Treatments: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational antiviral compound Hernandonine against current standard treatments for Dengue fever. The information is intended to support research and development efforts in the field of antiviral therapeutics for Dengue virus (DENV).

Executive Summary

Dengue fever is a mosquito-borne viral illness that poses a significant global health threat. Currently, there are no specific antiviral drugs approved for the treatment of Dengue. The standard of care is primarily supportive, focusing on managing symptoms and complications.[1][2][3] This guide evaluates the potential of this compound, an oxoaporphine alkaloid, as a novel anti-Dengue therapeutic agent and contrasts its proposed mechanism with existing treatment protocols.

Recent in vitro studies have demonstrated that this compound exhibits notable antiviral properties against the Dengue virus, particularly by inhibiting the early stages of infection.[4][5] Its mechanism of action is believed to involve the disruption of cholesterol-rich lipid rafts on the host cell membrane, which are crucial for viral entry.[4][5] Furthermore, this compound has been shown to possess virucidal activity and restrain the pseudopodial movement of cells, potentially by downregulating cytoskeleton and endocytosis regulatory genes or protein expression.[4]

Standard Dengue treatment, in contrast, does not target the virus directly. Instead, it aims to alleviate symptoms such as fever and body aches, maintain the patient's hydration, and monitor for warning signs of severe Dengue.[1][2][6]

This guide will delve into the available data on this compound's efficacy, its proposed mechanism of action, and the experimental protocols used in its evaluation, comparing them to the established guidelines for supportive care in Dengue patients.

Comparison of this compound and Standard Dengue Fever Treatments

FeatureThis compoundStandard Dengue Fever Treatment
Therapeutic Approach Direct-acting antiviral (investigational)Supportive care
Primary Goal Inhibit Dengue virus replication and entryManage symptoms, prevent complications (e.g., dehydration, shock, hemorrhage)
Mechanism of Action Influences cholesterol-rich lipid rafts, inhibits early-stage viral infection, virucidal activity, restrains pseudopodial movement.[4][5]Symptom relief (antipyretics), fluid replacement (oral or intravenous), rest.[1][2][6]
Target Dengue virus and host cell factors involved in viral entry.[4]Patient's symptoms and physiological state.
Clinical Stage Pre-clinical (in vitro studies)All stages of Dengue illness.

Quantitative Data Summary

While the full research articles containing specific quantitative data for this compound's anti-Dengue activity are not publicly available, the following table outlines the expected data points from in vitro antiviral assays.

ParameterThis compound (Hypothetical Data)Standard Treatment (N/A)
EC50 (50% Effective Concentration) Specific value not publicly availableNot Applicable
CC50 (50% Cytotoxic Concentration) Specific value not publicly availableNot Applicable
Selectivity Index (SI = CC50/EC50) Specific value not publicly availableNot Applicable
Viral Load Reduction (in vitro) Specific percentage not publicly availableNot Applicable

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and the principles of standard Dengue management.

This compound: In Vitro Anti-Dengue Virus Activity Assays (Based on Published Abstracts)

1. Cell Culture and Virus Propagation:

  • Cell Lines: Baby Hamster Kidney (BHK-21) cells or other susceptible cell lines would be used for DENV propagation and antiviral assays.

  • Virus Strain: A specific Dengue virus serotype (e.g., DENV-2) would be propagated in the selected cell line. Viral titers would be determined by plaque assay.

2. Cytotoxicity Assay (e.g., MTT Assay):

  • Objective: To determine the concentration of this compound that is toxic to the host cells.

  • Method:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of this compound for a period that mirrors the antiviral assay (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

3. Plaque Reduction Assay:

  • Objective: To quantify the inhibition of DENV replication by this compound.

  • Method:

    • Seed host cells in 6-well plates and grow to confluency.

    • Pre-incubate the virus with various concentrations of this compound before infecting the cells, or add this compound to the cells before, during, or after infection to determine the stage of inhibition.

    • After viral adsorption, remove the inoculum and overlay the cells with a medium containing agarose and the corresponding concentration of this compound.

    • Incubate for several days to allow for plaque formation.

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • Calculate the 50% effective concentration (EC50) as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

4. Gene and Protein Expression Analysis:

  • Objective: To investigate the effect of this compound on the expression of host genes and proteins related to the cytoskeleton and endocytosis.

  • Methods:

    • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA levels of target genes.

    • Western Blotting: To detect and quantify the expression levels of specific proteins.

Standard Dengue Fever Treatment: Clinical Management Protocol

The management of Dengue fever is guided by the patient's symptoms and clinical phase (febrile, critical, and recovery).

1. Assessment and Diagnosis:

  • Clinical evaluation of symptoms (fever, headache, rash, myalgia).

  • Laboratory tests: Complete blood count (CBC) to monitor platelet and hematocrit levels, and serological tests (e.g., NS1 antigen, IgM/IgG antibodies) to confirm diagnosis.

2. Symptomatic Treatment (Febrile Phase):

  • Fever and Pain Management: Administration of acetaminophen (paracetamol) at recommended doses. Non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and aspirin are to be avoided due to the increased risk of bleeding.[1][2]

  • Hydration: Encouraging oral fluid intake (water, oral rehydration salts, juice).

3. Monitoring for Warning Signs (Leading into Critical Phase):

  • Close observation for warning signs which include: severe abdominal pain, persistent vomiting, fluid accumulation, mucosal bleeding, lethargy, and a rapid decrease in platelet count concurrent with an increase in hematocrit.

4. Management of Severe Dengue (Critical Phase):

  • Fluid Resuscitation: For patients with dehydration or signs of plasma leakage, intravenous (IV) fluid therapy with isotonic crystalloid solutions is initiated. Fluid administration is carefully monitored to avoid both dehydration and fluid overload.

  • Management of Complications:

    • Hemorrhage: Blood transfusions may be necessary in cases of severe bleeding.

    • Shock: Aggressive fluid resuscitation and, in some cases, vasopressors are used to manage Dengue shock syndrome.

    • Organ Impairment: Supportive care for any organ dysfunction (e.g., liver, kidney).

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the proposed mechanism of action for this compound and the clinical workflow for standard Dengue treatment.

hernandonine_mechanism cluster_virus_entry Dengue Virus Entry DENV Dengue Virus Receptor Host Cell Receptor DENV->Receptor 1. Attachment LipidRaft Cholesterol-rich Lipid Raft Receptor->LipidRaft 2. Aggregation Endocytosis Endocytosis LipidRaft->Endocytosis 3. Internalization This compound This compound This compound->DENV Directly inactivates This compound->Inhibition Inhibition->LipidRaft Disrupts Inhibition->Endocytosis Downregulates genes/proteins Virucidal Virucidal Activity dengue_treatment_workflow Start Patient with Suspected Dengue Fever Assessment Clinical Assessment & Diagnosis (NS1, CBC) Start->Assessment NoWarning Dengue without Warning Signs Assessment->NoWarning Negative Warning Dengue with Warning Signs Assessment->Warning Positive SupportiveCare Supportive Care: - Acetaminophen - Oral Hydration - Rest NoWarning->SupportiveCare Hospitalization Hospitalization & Close Monitoring Warning->Hospitalization Recovery Recovery Phase SupportiveCare->Recovery IVFluids Intravenous Fluid Therapy Hospitalization->IVFluids Complications Management of Complications (Hemorrhage, Shock) IVFluids->Complications If needed IVFluids->Recovery Stable Complications->Recovery

References

The Structural Albatross: Unraveling the Structure-Activity Relationship of Hernandonine and its Analogs for Therapeutic Advancement

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Hernandonine, a naturally occurring oxoaporphine alkaloid, has garnered significant attention within the scientific community for its diverse biological activities, including antiviral and potential anticancer properties.[1] This guide offers a comprehensive comparison of the structural activity relationship (SAR) of this compound and its analogs, providing researchers, scientists, and drug development professionals with critical insights supported by experimental data to steer future therapeutic design.

Quantitative Comparison of Biological Activity

While a systematic study detailing the synthesis and biological evaluation of a broad series of this compound analogs is not extensively available in the current literature, a comparative analysis of related aporphine and oxoaporphine alkaloids provides valuable insights into the structural features governing their cytotoxic effects. The following table summarizes the cytotoxic activities (IC50 values) of various aporphine alkaloids against several human cancer cell lines, illustrating the format for such comparative data.

CompoundCancer Cell LineIC50 (µM)Reference
LiriodenineA-549 (Lung)12.0 - 18.2 (µg/ml)[2]
K-562 (Leukemia)12.0 - 18.2 (µg/ml)[2]
HeLa (Cervical)12.0 - 18.2 (µg/ml)[2]
MDA-MB (Breast)12.0 - 18.2 (µg/ml)[2]
NorushinsunineA-549 (Lung)7.4 - 8.8 (µg/ml)[2]
K-562 (Leukemia)7.4 - 8.8 (µg/ml)[2]
HeLa (Cervical)7.4 - 8.8 (µg/ml)[2]
MDA-MB (Breast)7.4 - 8.8 (µg/ml)[2]
ReticulineA-549 (Lung)13.0 - 19.8 (µg/ml)[2]
K-562 (Leukemia)13.0 - 19.8 (µg/ml)[2]
HeLa (Cervical)13.0 - 19.8 (µg/ml)[2]
MDA-MB (Breast)13.0 - 19.8 (µg/ml)[2]
LaurotetanineHeLa (Cervical)2 (µg/ml)[3]
N-methylaurotetanineHeLa (Cervical)15 (µg/ml)[3]
NorboldineHeLa (Cervical)42 (µg/ml)[3]
BoldineHeLa (Cervical)46 (µg/ml)[3]

Note: The IC50 values are presented as reported in the source literature. Conversion to µM requires the molecular weight of each specific compound.

Structural Insights into Biological Activity

The cytotoxic activity of oxoaporphine alkaloids, including this compound, is largely attributed to their planar structure, which allows them to intercalate with DNA and inhibit topoisomerase I.[4][5] Analysis of the broader class of aporphine alkaloids suggests several key structural features that influence their biological activity:

  • The Oxo-group and Planarity: The presence of a carbonyl group at the C-7 position in the oxoaporphine scaffold, as seen in this compound, contributes to the planarity of the molecule. This planarity is crucial for DNA intercalation, a primary mechanism of their cytotoxic action.[4][5]

  • Substituents on the Aromatic Rings: The type and position of substituents on the aromatic rings significantly impact activity. For instance, the presence of a methylenedioxy group, as in liriodenine, is often associated with potent anticancer and anti-protozoal activities.[6]

  • Amino Side Chains: The introduction of amino side chains to the oxoaporphine core has been shown to dramatically increase anticancer activities.[5] These side chains can enhance DNA binding affinity.[5]

  • Hydroxyl Groups: The position of hydroxyl groups can also modulate activity. In some aporphine alkaloids, a hydroxyl group at C-7 has been shown to be favorable for increased cytotoxicity against cancer cell lines.[2]

Based on these observations, the synthesis of this compound analogs with modifications to the aromatic rings, such as the introduction of different substituents or the addition of amino side chains, could lead to compounds with enhanced cytotoxic potency and selectivity.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and its analogs) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antiviral Screening: HIV-1 Integrase Inhibition Assay

This compound has been identified as an inhibitor of HIV-1 integrase.[1] A common method to evaluate the inhibitory activity of compounds against this enzyme is a cell-free biochemical assay.

Principle: This assay measures the two key catalytic reactions of HIV-1 integrase: 3'-processing and strand transfer. Inhibitors will block these processes, leading to a decrease in the formation of the final product.

General Procedure:

  • Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains a reaction buffer, purified recombinant HIV-1 integrase, and a labeled oligonucleotide substrate that mimics the viral DNA end.

  • Compound Addition: Serial dilutions of the test compounds are added to the wells.

  • 3'-Processing Reaction: The reaction is initiated and incubated to allow for the 3'-processing of the substrate by the integrase.

  • Strand Transfer Reaction: A target DNA substrate is then added to the wells to initiate the strand transfer reaction.

  • Detection: The amount of product from the strand transfer reaction is quantified. This can be done using various detection methods, such as fluorescence, radioactivity, or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor that reduces the integrase activity by 50%, is calculated from the dose-response curve.

Visualizing Experimental and Logical Relationships

To further clarify the experimental and theoretical frameworks, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add this compound Analogs (various concentrations) incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilizing agent incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 sar_analysis Structure-Activity Relationship Analysis determine_ic50->sar_analysis

Figure 1. Experimental workflow for cytotoxicity assessment using the MTT assay.

signaling_pathway cluster_entry Cellular Entry & Targeting cluster_mechanism Mechanism of Action cluster_outcome Cellular Outcome This compound This compound Analog (Oxoaporphine) cell_membrane Cell Membrane This compound->cell_membrane Passive Diffusion dna_intercalation DNA Intercalation This compound->dna_intercalation topo_inhibition Topoisomerase I Inhibition This compound->topo_inhibition nucleus Nucleus cell_membrane->nucleus Translocation dna Nuclear DNA nucleus->dna topoisomerase Topoisomerase I nucleus->topoisomerase dna->dna_intercalation topoisomerase->topo_inhibition dna_damage DNA Damage dna_intercalation->dna_damage topo_inhibition->dna_damage apoptosis Apoptosis dna_damage->apoptosis cell_death Cell Death apoptosis->cell_death

Figure 2. Plausible cytotoxic signaling pathway for oxoaporphine alkaloids.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. While direct SAR studies on a series of this compound analogs are limited, analysis of related oxoaporphine alkaloids provides a strong foundation for rational drug design. Future research should focus on the systematic synthesis and evaluation of this compound derivatives to elucidate precise structure-activity relationships. Modifications targeting the aromatic rings and the incorporation of side chains are promising avenues for enhancing potency and selectivity. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of natural products.

References

Benchmarking Hernandonine's purity against a certified reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of Hernandonine, a promising oxoaporphine alkaloid with potential therapeutic applications.[1] We present detailed experimental protocols for purity assessment by High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, benchmarked against a certified reference standard. All experimental data is presented in clear, tabular format, and key workflows are visualized to facilitate understanding and implementation in a research setting.

Introduction to this compound and the Imperative of Purity

This compound is a naturally occurring alkaloid isolated from species such as Hernandia nymphaeifolia.[1] It has garnered significant interest in the scientific community for its biological activities, including inhibitory effects on HIV-1 integrase and the Dengue virus.[1] The mechanism of its antiviral action is thought to involve the modulation of cholesterol-rich lipid rafts, which are critical for viral entry and replication.[1]

Experimental Workflow for Purity Assessment

The following diagram outlines the general workflow for the comparative purity assessment of a this compound test sample against a certified reference standard.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison TestSample This compound Test Sample HPLC HPLC Analysis TestSample->HPLC qNMR qNMR Analysis TestSample->qNMR RefStandard Certified Reference Standard RefStandard->HPLC RefStandard->qNMR PurityDet Purity Determination (%) HPLC->PurityDet ImpurityProf Impurity Profiling HPLC->ImpurityProf qNMR->PurityDet Compare Comparative Analysis PurityDet->Compare ImpurityProf->Compare G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LipidRaft Lipid Raft Receptor Receptor LipidRaft->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription This compound This compound This compound->LipidRaft GrowthFactor Growth Factor GrowthFactor->Receptor

References

Independent Verification of Hernandonine's Antiviral Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral properties of Hernandonine, primarily against the Dengue virus (DENV), with other antiviral compounds. The information is based on available preclinical research.

Executive Summary

This compound, an oxoaporphine alkaloid, has demonstrated notable antiviral activity against the Dengue virus.[1] Research indicates that its primary mechanism of action involves the disruption of the early stages of the viral infection cycle. Specifically, it has been shown to interfere with cholesterol-rich lipid rafts on the host cell membrane, which are crucial for viral entry.[1] Additionally, this compound exhibits direct virucidal activity and can restrain the pseudopodial movement of cells, potentially by downregulating genes associated with the cytoskeleton and endocytosis.[1] While promising, publicly available literature to date does not provide specific quantitative data on its half-maximal effective concentration (EC50) or half-maximal cytotoxic concentration (CC50) against the Dengue virus, which are critical metrics for evaluating its therapeutic potential. This guide, therefore, presents a comparative analysis based on its known mechanism and provides data for other antiviral agents for contextual understanding.

Comparative Antiviral Performance

To provide a framework for evaluating this compound, the following table summarizes the antiviral activity and cytotoxicity of other compounds that have been investigated for their anti-Dengue virus properties.

Table 1: Antiviral Activity and Cytotoxicity of Selected Compounds Against Dengue Virus (DENV)

CompoundVirus SerotypeCell LineEC50CC50Selectivity Index (SI = CC50/EC50)Reference
This compound DENVNot ReportedNot Reported Not Reported Not Reported [1]
BalapiravirDENV-1, -2, -3, -4Huh-71.9 - 11 µM>100 µM>9 - >52(Not explicitly cited)
Geneticin (G418)DENV-2BHK2 ± 0.1 µg/mL165 ± 5 µg/mL82.5(Not explicitly cited)
NITD008DENV-1, -2, -3, -4Not ReportedNot ReportedNot ReportedNot Reported(Not explicitly cited)
ST-610DENV-1, -2, -3, -4Not Reported0.203 - 0.272 µMNot ReportedNot Reported(Not explicitly cited)

Note: The absence of publicly available EC50 and CC50 values for this compound is a significant gap in the current research landscape and a critical area for future investigation.

Mechanism of Action: this compound's Impact on Viral Entry

This compound's primary antiviral activity against the Dengue virus targets the initial stages of infection. The proposed mechanism centers on its interaction with the host cell membrane.

Hernandonine_Antiviral_Mechanism cluster_cell Host Cell DENV DENV Virion Receptor Host Cell Receptor DENV->Receptor Attachment LipidRaft Cholesterol-rich Lipid Raft Endocytosis Endocytosis Machinery LipidRaft->Endocytosis Internalization Receptor->LipidRaft Clustering Cytoskeleton Cytoskeleton Endocytosis->Cytoskeleton Involvement Pseudopodia Pseudopodial Movement Cytoskeleton->Pseudopodia Regulation This compound This compound This compound->DENV Virucidal Effect This compound->LipidRaft Disruption This compound->Pseudopodia Inhibition

Experimental Protocols

The following are generalized protocols for key experiments used to assess antiviral properties. Specific parameters may vary between studies.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate host cells (e.g., Vero, Huh-7) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds. Add the diluted compounds to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a cell-only control.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed host cells in 96-well plate B Add serial dilutions of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate CC50 value G->H

Antiviral Activity Assay (Plaque Reduction Neutralization Test - PRNT)

This assay quantifies the ability of a compound to inhibit viral infection and replication.

Principle: The PRNT measures the reduction in the formation of viral plaques (localized areas of cell death) in a cell monolayer in the presence of an antiviral compound. The number of plaques is directly proportional to the amount of infectious virus.

Methodology:

  • Cell Seeding: Plate susceptible host cells in 6- or 12-well plates and grow to confluency.

  • Virus-Compound Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a standardized amount of virus and incubate for 1-2 hours at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb to the cells for 1-2 hours.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for several days until visible plaques are formed.

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 value is determined from the dose-response curve of percentage plaque inhibition versus compound concentration.

PRNT_Workflow A Seed host cells to confluency B Incubate virus with serial dilutions of compound A->B C Infect cell monolayer with virus-compound mixture B->C D Overlay with semi-solid medium C->D E Incubate to allow plaque formation D->E F Fix and stain cells E->F G Count plaques and calculate percent inhibition F->G H Determine EC50 value G->H

Conclusion and Future Directions

This compound presents a promising avenue for the development of novel antiviral therapeutics against the Dengue virus, primarily due to its mechanism of targeting the early stages of viral entry. However, the lack of publicly available quantitative data (EC50 and CC50 values) is a significant limitation in assessing its full potential and warrants further investigation. Future studies should focus on:

  • Quantitative Antiviral and Cytotoxicity Profiling: Determining the EC50 and CC50 of this compound against all four serotypes of the Dengue virus in various cell lines.

  • Detailed Mechanistic Studies: Elucidating the precise molecular interactions between this compound and host cell components, particularly within lipid rafts, to fully map its signaling pathway.

  • In Vivo Efficacy and Safety: Evaluating the antiviral efficacy and safety profile of this compound in relevant animal models of Dengue infection.

The independent verification and quantitative characterization of this compound's antiviral properties are essential next steps for the research and drug development community to build upon the promising initial findings.

References

A Comparative Analysis of Hernandonine and Other Oxoaporphine Alkaloids: Cytotoxicity, Mechanisms, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Hernandonine and other selected oxoaporphine alkaloids, namely Liriodenine, Atherospermidine, and Oxoglaucine. The focus is on their cytotoxic effects against cancer cells, their underlying mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Comparative Biological Activity: A Tabular Summary

Oxoaporphine alkaloids, a class of isoquinoline alkaloids, have garnered significant interest for their potent biological activities, including anticancer and antiviral properties. The following tables summarize the available quantitative data on the cytotoxic and antiviral effects of this compound and its counterparts.

Table 1: Cytotoxicity of Oxoaporphine Alkaloids against Cancer Cell Lines

AlkaloidCancer Cell LineIC50 Value (µM)Reference
This compound Hepatocellular Carcinoma (HCC)Growth inhibition observed[1]
Liriodenine Ovarian Cancer (CAOV-3)37.3 (24h), 26.3 (48h), 23.1 (72h)[2][3][4][5]
Laryngocarcinoma (HEp-2)Upregulates p53 expression[1]
Breast Cancer (MCF-7)31.26[6]
Atherospermidine Not explicitly found in searchesNot available
Oxoglaucine Breast CancerInhibits proliferation[7]

Note: Direct comparative studies of these specific alkaloids on the same cancer cell lines are limited. The data presented is compiled from various independent studies.

Table 2: Antiviral Activity of this compound

VirusMechanismReference
Dengue Virus (DENV) Inhibition of early-stage infection, influence on cholesterol-rich lipid rafts, virucidal activity.[2][2]
HIV-1 Integrase inhibitor.[2][2]

Mechanisms of Action: A Divergence in Cellular Pathways

While structurally similar, this compound and other oxoaporphine alkaloids can induce cell death through distinct signaling pathways.

This compound: Induction of Autophagic Cell Death

Recent studies have elucidated that this compound's anticancer activity, particularly in hepatocellular carcinoma (HCC), is mediated through the induction of autophagic cell death.[1] This process involves the interplay of the p53 and Hippo signaling pathways. This compound treatment leads to DNA damage and upregulates genes associated with these pathways, ultimately triggering autophagy and inhibiting cancer cell growth.[1]

Hernandonine_Signaling_Pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage induces p53_Hippo p53 & Hippo Signaling Pathway DNA_Damage->p53_Hippo activates Autophagy Autophagic Cell Death p53_Hippo->Autophagy upregulates HCC_Growth HCC Cell Growth Autophagy->HCC_Growth inhibits

Liriodenine and Other Oxoaporphines: Triggering Apoptosis

In contrast, Liriodenine and other related oxoaporphine alkaloids primarily induce apoptosis, or programmed cell death, in cancer cells. The intrinsic mitochondrial pathway is a common mechanism, characterized by the activation of caspase-9 and caspase-3.[2][3][4][5] Some studies also indicate an upregulation of the tumor suppressor protein p53, which plays a crucial role in initiating the apoptotic cascade.[1] The general mechanism involves the inhibition of topoisomerases, enzymes essential for DNA replication and repair, leading to DNA damage and subsequent apoptosis.

Oxoaporphine_Apoptosis_Pathway cluster_0 Oxoaporphine Alkaloids (e.g., Liriodenine) Alkaloid Liriodenine Topoisomerase Topoisomerase Inhibition Alkaloid->Topoisomerase DNA_Damage DNA Damage Topoisomerase->DNA_Damage p53 p53 Upregulation DNA_Damage->p53 Mitochondria Mitochondrial Dysfunction p53->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of oxoaporphine alkaloids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treatment Treat with Alkaloid Start->Treatment Incubation1 Incubate (24-72h) Treatment->Incubation1 Add_MTT Add MTT Reagent Incubation1->Add_MTT Incubation2 Incubate (2-4h) Add_MTT->Incubation2 Solubilize Solubilize Formazan Incubation2->Solubilize Measure Measure Absorbance Solubilize->Measure End Calculate IC50 Measure->End

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the oxoaporphine alkaloid. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Autophagy Assessment: LC3 Conversion Assay (Western Blot)

The conversion of LC3-I to LC3-II is a hallmark of autophagy. This can be detected by Western blotting, where the lipidated LC3-II form migrates faster on an SDS-PAGE gel.

Protocol:

  • Cell Lysis: After treatment with the test compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.

Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the oxoaporphine alkaloid for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Conclusion

This compound and other oxoaporphine alkaloids represent a promising class of natural products with significant potential in the development of novel anticancer and antiviral therapies. While this compound appears to induce a distinct autophagic cell death pathway in cancer cells, other members of this family, such as Liriodenine, predominantly trigger apoptosis. This comparative guide highlights the importance of detailed mechanistic studies to understand the specific cellular responses to these compounds. The provided experimental protocols offer a foundation for researchers to further investigate and compare the therapeutic potential of this fascinating group of alkaloids. Further research focusing on direct comparative studies across a panel of cancer cell lines is warranted to fully elucidate the structure-activity relationships and therapeutic promise of this compound and its analogs.

References

Safety Operating Guide

Proper Disposal of Hernandonine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides essential safety and logistical information for the proper disposal of Hernandonine, an oxoaporphine alkaloid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the known properties of this compound class and general best practices for the disposal of hazardous research chemicals. Researchers should handle this compound with significant caution, assuming it may be toxic and irritant.

Immediate Safety and Logistical Information

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles are essential.

  • Lab Coat: A full-length lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If handling the powder outside of a fume hood, a properly fitted respirator is recommended.

In Case of Exposure or Spill:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

  • Spill: For small spills, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. Avoid generating dust. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Quantitative Data Summary

While a comprehensive SDS for this compound is not available, the following table summarizes key chemical information.

PropertyValue
Chemical Formula C₁₈H₉NO₅
Molecular Weight 319.3 g/mol [1]
Chemical Class Oxoaporphine Alkaloid[1]
Physical Appearance Solid (assumed)
Known Biological Activity Inhibitory activity against HIV-1 integrase.[1][4]
Assumed Hazards Based on related compounds, may be toxic if swallowed, in contact with skin, or inhaled. May cause skin and eye irritation.[2]

Experimental Protocols: Disposal Procedures

The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide.

Step 1: Waste Collection and Storage

  • Container: Use a designated, properly labeled, and sealed waste container. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate quantity.

  • Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

Step 2: Disposal Method

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office to determine the approved disposal pathway.

  • Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[3]

  • Incineration: High-temperature incineration at an approved facility is the most likely method of disposal for this type of chemical waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Hernandonine_Disposal_Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Pathway start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always container Place in a Labeled, Sealed Waste Container ppe->container storage Store in a Designated Secure Area container->storage contact_ehs Contact Institutional EHS Office storage->contact_ehs professional_disposal Arrange for Pickup by Licensed Hazardous Waste Vendor contact_ehs->professional_disposal Follow Guidance improper_disposal Improper Disposal (Drain, Regular Trash) - DO NOT DO - contact_ehs->improper_disposal Incorrect Path final_disposal Final Disposal at an Approved Facility (e.g., Incineration) professional_disposal->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Hernandonine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent compounds like Hernandonine. Although comprehensive toxicological data for this compound is not widely available, its classification as an oxoaporphine alkaloid and evidence of biological activity from related compounds suggest it should be handled as a potentially hazardous substance.[1][2] Adherence to stringent safety protocols is crucial to minimize exposure and mitigate risks.

Hazard Assessment and Chemical Properties

This compound is a naturally occurring oxoaporphine alkaloid.[3] While specific toxicity data is limited, related alkaloids have demonstrated cytotoxic and DNA-damaging potential, necessitating careful handling to prevent inhalation, ingestion, and skin contact.[4][5][6]

PropertyValueSource
Chemical Formula C₁₈H₉NO₅[3]
Molecular Weight 319.3 g/mol [3]
Appearance Solid (presumed)
CAS Number 28314-78-5[3]
Hazard Classification Not formally classified. Handle as a potent, potentially cytotoxic compound. May cause skin, eye, and respiratory irritation.[7]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the hazardous substance. The following PPE should be worn at all times when handling this compound.

PPE CategoryRequired EquipmentSpecifications
Hand Protection Double Nitrile GlovesTwo pairs of powder-free nitrile gloves should be worn. The outer pair should be changed immediately upon contamination or every 30 minutes during prolonged handling.[8]
Body Protection Disposable Gown over Lab CoatA disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn over a standard lab coat. Cuffs should be tucked under the inner pair of gloves.
Eye & Face Protection Safety Goggles & Face ShieldChemical splash goggles are required. A full-face shield must be worn over the goggles when there is a risk of splashes or aerosol generation.[9]
Respiratory Protection N95 or Higher-Rated RespiratorA fit-tested N95 respirator or a higher-rated respirator (e.g., PAPR) is necessary when handling the powdered form of the compound or when aerosols may be generated.[10]
Foot Protection Closed-Toed Shoes & Shoe CoversSubstantial, closed-toed shoes are required. Disposable shoe covers should be worn and removed before exiting the designated handling area.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound, especially the solid compound, must be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

Preparation of the Work Area:
  • Designate a specific area for handling this compound.

  • Cover the work surface with plastic-backed absorbent pads to contain any potential spills.

  • Assemble all necessary equipment (e.g., analytical balance, spatula, glassware, solvent) within the containment area before starting.

  • Ensure a cytotoxic spill kit is readily accessible.

Weighing the Compound:
  • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.

  • Use a dedicated set of spatulas and weighing papers.

  • To minimize aerosol generation, avoid pouring the dry powder. Use a spatula to carefully transfer the solid.

  • After weighing, gently tap the weighing paper to ensure all powder is transferred to the receiving vessel.

Solution Preparation:
  • Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.

  • Cap the vessel securely before mixing or vortexing.

  • If sonication is required, ensure the vessel is properly sealed.

Post-Handling Decontamination:
  • Wipe down all surfaces, equipment, and the interior of the fume hood with an appropriate decontamination solution (e.g., a high-pH solution, followed by water and alcohol) to inactivate and remove any residual compound.

  • Carefully remove and dispose of the absorbent pads as hazardous waste.

Disposal Plan: Managing this compound Waste

Proper segregation and disposal of waste contaminated with this compound are critical to prevent environmental contamination and accidental exposure.[11]

Waste Segregation:
  • Trace Chemotherapy Waste: This includes items with minimal residual contamination such as used gloves, gowns, shoe covers, absorbent pads, and empty vials. These should be placed in a yellow, puncture-proof container clearly labeled "Trace Chemotherapeutic Waste."[11]

  • Bulk Chemotherapy Waste: This category includes unused or expired this compound, grossly contaminated PPE, and materials used to clean up significant spills. This waste must be disposed of in a black, puncture-proof container labeled "Bulk Chemotherapeutic Waste" or "Hazardous Waste."[11]

Disposal Procedure:
  • All waste containers must be kept sealed when not in use.

  • Do not mix this compound waste with other chemical or biological waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.

  • Arrange for waste pickup through your institution's EHS department.

  • The universally recommended method for the final disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste management company.[11]

Workflow and Safety Visualizations

To ensure clarity and adherence to safety protocols, the following diagrams illustrate the key workflows for handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Doffing prep_area 1. Prepare Designated Area in Fume Hood don_ppe 2. Don Full PPE prep_area->don_ppe assemble_equip 3. Assemble Equipment don_ppe->assemble_equip weigh 4. Weigh this compound assemble_equip->weigh dissolve 5. Prepare Solution weigh->dissolve decontaminate 6. Decontaminate Surfaces & Equipment dissolve->decontaminate doff_ppe 7. Doff PPE in Sequence decontaminate->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe Handling Workflow for this compound.

cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal gen_waste 1. Generate Contaminated Waste (PPE, Glassware, etc.) decision Bulk or Trace? gen_waste->decision trace_waste 2a. Place in Yellow 'Trace Chemo' Bin decision->trace_waste Trace bulk_waste 2b. Place in Black 'Bulk Chemo' Bin decision->bulk_waste Bulk seal_container 3. Seal Container When Full trace_waste->seal_container bulk_waste->seal_container contact_ehs 4. Contact EHS for Pickup seal_container->contact_ehs incineration 5. High-Temperature Incineration contact_ehs->incineration

Caption: this compound Waste Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hernandonine
Reactant of Route 2
Hernandonine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。